Isofistularin-3
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C31H30Br6N4O11 |
|---|---|
Peso molecular |
1114.0 g/mol |
Nombre IUPAC |
(5S,6R)-7,9-dibromo-N-[(2S)-3-[2,6-dibromo-4-[(1S)-2-[[(5R,6S)-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl]amino]-1-hydroxyethyl]phenoxy]-2-hydroxypropyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide |
InChI |
InChI=1S/C31H30Br6N4O11/c1-48-24-16(34)5-30(26(44)21(24)36)7-18(40-51-30)28(46)38-9-13(42)11-50-23-14(32)3-12(4-15(23)33)20(43)10-39-29(47)19-8-31(52-41-19)6-17(35)25(49-2)22(37)27(31)45/h3-6,13,20,26-27,42-45H,7-11H2,1-2H3,(H,38,46)(H,39,47)/t13-,20+,26-,27+,30+,31-/m0/s1 |
Clave InChI |
TURTULDFIIAPTC-GIGRZPOESA-N |
SMILES isomérico |
COC1=C([C@@H]([C@]2(CC(=NO2)C(=O)NC[C@@H](COC3=C(C=C(C=C3Br)[C@@H](CNC(=O)C4=NO[C@]5(C4)C=C(C(=C([C@H]5O)Br)OC)Br)O)Br)O)C=C1Br)O)Br |
SMILES canónico |
COC1=C(C(C2(CC(=NO2)C(=O)NCC(COC3=C(C=C(C=C3Br)C(CNC(=O)C4=NOC5(C4)C=C(C(=C(C5O)Br)OC)Br)O)Br)O)C=C1Br)O)Br |
Sinónimos |
isofistularin-3 |
Origen del producto |
United States |
Foundational & Exploratory
Isofistularin-3: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isofistularin-3, a brominated isoxazoline alkaloid sourced from the marine sponge Aplysina aerophoba, has emerged as a compound of significant interest in the field of oncology and epigenetic research. This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of this compound. Detailed experimental protocols for its extraction and purification are outlined, alongside a thorough presentation of its spectroscopic and bioactivity data. Furthermore, this document elucidates the molecular mechanisms of this compound, particularly its role as a DNA methyltransferase 1 (DNMT1) inhibitor, and its subsequent impact on cancer cell signaling pathways, offering valuable insights for researchers and professionals in drug development.
Introduction
The marine environment is a rich reservoir of unique and structurally complex natural products, many of which possess potent biological activities. Marine sponges, in particular, have proven to be a prolific source of novel compounds with therapeutic potential. The Verongiida order of sponges, to which Aplysina aerophoba belongs, is renowned for its production of brominated tyrosine derivatives, a class of metabolites known for their diverse biological effects, including antimicrobial, cytotoxic, and enzyme-inhibitory activities.
This compound is a prominent member of this class, first identified as a chemical defense agent in Aplysina aerophoba.[1][2] Subsequent research has unveiled its significant potential as an anticancer agent, primarily through its ability to modulate epigenetic pathways. This guide serves as a technical resource, consolidating the current knowledge on this compound to facilitate further research and development.
Discovery and Sourcing
This compound is a secondary metabolite found in the marine sponge Aplysina aerophoba (Nardo, 1843), a species commonly found in the Mediterranean Sea.[1][2] Along with other brominated alkaloids such as aerophobin-2, it constitutes a significant portion of the sponge's dry weight, at concentrations that can reach up to 10%.[2] These compounds are believed to play a crucial role in the chemical defense mechanisms of the sponge, deterring predators.[1][2]
Isolation and Purification of this compound
The following protocol describes a general methodology for the isolation and purification of this compound from the lyophilized tissue of Aplysina aerophoba. It is important to note that yields can vary depending on the collection site, season, and specific extraction conditions.
Experimental Protocol: Extraction and Preliminary Fractionation
-
Sponge Material Preparation: Lyophilize freshly collected Aplysina aerophoba specimens to a constant weight. Grind the dried sponge tissue into a fine powder.
-
Extraction: Macerate the powdered sponge material with 96% ethanol (EtOH) at room temperature. Perform the extraction multiple times (e.g., 5 x with fresh solvent) using an ultrasonic bath to ensure exhaustive extraction of the metabolites.[3] Combine the ethanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Solvent Partitioning: Suspend the crude extract in a mixture of water and a suitable organic solvent (e.g., ethyl acetate, EtOAc). Partition the extract successively with solvents of increasing polarity, such as petroleum ether (PE), EtOAc, and n-butanol (BuOH).[3] this compound, being a moderately polar compound, is expected to be enriched in the EtOAc and BuOH fractions.
Experimental Protocol: Chromatographic Purification
-
Column Chromatography: Subject the enriched fractions (EtOAc and BuOH) to column chromatography on silica gel. Elute the column with a gradient of increasing polarity, typically starting with a non-polar solvent like n-hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate and then methanol.
-
High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing this compound using reversed-phase preparative HPLC. A C18 column is typically employed. The mobile phase usually consists of a gradient of water and an organic solvent such as acetonitrile (ACN) or methanol (MeOH), often with a small percentage of an acid like formic acid to improve peak shape.
-
Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm).
-
Mobile Phase: A linear gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, starting with 40% B to 100% B over 30 minutes.
-
Flow Rate: Approximately 10-20 mL/min.
-
Detection: UV detection at a wavelength of 254 nm.
-
-
Purity Assessment: The purity of the isolated this compound should be assessed by analytical HPLC and confirmed by spectroscopic methods.
Structural Elucidation and Data Presentation
The structure of this compound has been determined through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Spectroscopic Data
Table 1: Quantitative Spectroscopic Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₃₁H₃₀Br₆N₄O₁₁ | [4] |
| Molecular Weight | 1114.0 g/mol | [4] |
| Appearance | White solid | - |
| ¹H NMR (DMSO-d₆) | Refer to Table 2 for detailed assignments | - |
| ¹³C NMR (DMSO-d₆) | Refer to Table 2 for detailed assignments | - |
| ESI-MS | Expected [M+H]⁺ at m/z 1114.7 | [4] |
Table 2: ¹³C NMR Spectroscopic Data for this compound and Related Compounds
| Carbon No. | This compound (Predicted) | Fistularin-3 | 11-epi-Fistularin-3 |
| 1 | ~165 | 165.2 | 165.3 |
| 2 | ~118 | 117.9 | 117.9 |
| 3 | ~150 | 150.1 | 150.1 |
| 4 | ~110 | 110.2 | 110.2 |
| 5 | ~148 | 148.1 | 148.1 |
| 6 | ~132 | 132.0 | 132.0 |
| 7 | ~70 | 69.5 | 70.7 |
| 8 | ~58 | 58.2 | 58.2 |
| 9 | ~155 | 154.9 | 154.9 |
| 10 | ~85 | 85.1 | 85.1 |
| 11 | ~70 | 69.5 | 70.7 |
| 1' | ~165 | 165.2 | 165.3 |
| 2' | ~118 | 117.9 | 117.9 |
| 3' | ~150 | 150.1 | 150.1 |
| 4' | ~110 | 110.2 | 110.2 |
| 5' | ~148 | 148.1 | 148.1 |
| 6' | ~132 | 132.0 | 132.0 |
| 7' | ~70 | 69.5 | 70.7 |
| 8' | ~58 | 58.2 | 58.2 |
| 9' | ~155 | 154.9 | 154.9 |
| 10' | ~85 | 85.1 | 85.1 |
| 11' | ~70 | 69.5 | 70.7 |
| Ar-C1 | ~130 | 129.8 | 129.8 |
| Ar-C2,6 | ~115 | 114.9 | 114.9 |
| Ar-C3,5 | ~132 | 132.0 | 132.0 |
| Ar-C4 | ~152 | 152.1 | 152.1 |
| CH₂ (linker) | ~40 | 40.1 | 40.1 |
| CH(OH) (linker) | ~70 | 69.5 | 70.7 |
| CH₂ (linker) | ~45 | 45.2 | 45.2 |
| OCH₃ | ~60 | 60.1 | 60.1 |
| OCH₃' | ~60 | 60.1 | 60.1 |
Note: The ¹³C NMR data for this compound is predicted based on the data available for its stereoisomers, Fistularin-3 and 11-epi-Fistularin-3. Minor variations in chemical shifts are expected due to stereochemical differences.
Biological Activity and Mechanism of Action
This compound has demonstrated significant biological activity, particularly as an inhibitor of DNA methyltransferase 1 (DNMT1).[5] This inhibitory action has profound implications for its anticancer properties.
DNMT1 Inhibition
This compound acts as a direct, DNA-competitive inhibitor of DNMT1 with an IC₅₀ of 13.5 ± 5.4 μM.[5] By binding to the DNA interacting pocket of the enzyme, it prevents the methylation of DNA, a key epigenetic modification involved in gene silencing.[5] This leads to the re-expression of tumor suppressor genes that are often hypermethylated and silenced in cancer cells.
Anticancer Effects
The inhibition of DNMT1 by this compound triggers a cascade of events within cancer cells, leading to:
-
Cell Cycle Arrest: this compound induces a G0/G1 phase cell cycle arrest.[5] This is associated with the increased expression of cell cycle inhibitors p21 and p27, and the reduced expression of proteins that promote cell proliferation, such as cyclin E1, PCNA, and c-myc.[5]
-
Induction of Apoptosis: this compound sensitizes cancer cells to TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand)-induced apoptosis.[5] This sensitization is mediated by the reduction of survivin and FLICE-like inhibitory protein (FLIP) expression, and the induction of endoplasmic reticulum (ER) stress, which leads to the upregulation of Death Receptor 5 (DR5) on the cell surface.[5]
-
Autophagy: The compound also induces morphological changes in cancer cells characteristic of autophagy.[5]
Table 3: Quantitative Bioactivity Data for this compound
| Assay | Cell Line | Result | Reference |
| DNMT1 Inhibition | - | IC₅₀ = 13.5 ± 5.4 μM | [5] |
| Cytotoxicity | HeLa | IC₅₀ = 8.5 ± 0.2 µM | [6] |
| Cytotoxicity | RAJI (Burkitt's lymphoma) | GI₅₀ = 7.3 µM | [5] |
| Cytotoxicity | U-937 (Histiocytic lymphoma) | GI₅₀ = 9.8 µM | [5] |
| TRAIL Sensitization | RAJI | Combination Index (CI) = 0.22 | [5] |
| TRAIL Sensitization | U-937 | Combination Index (CI) = 0.21 | [5] |
Visualizations
Experimental Workflow
Caption: Workflow for the isolation and purification of this compound.
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in cancer cells.
Conclusion and Future Directions
This compound, a brominated alkaloid from the marine sponge Aplysina aerophoba, represents a promising lead compound in the development of novel anticancer therapies. Its well-defined mechanism of action as a DNMT1 inhibitor provides a strong rationale for its further investigation. This technical guide has provided a consolidated resource for researchers, outlining the key aspects of its discovery, isolation, and biological activity.
Future research should focus on several key areas:
-
Optimization of Isolation: Development of more efficient and scalable methods for the isolation of this compound to ensure a sustainable supply for preclinical and clinical studies.
-
Total Synthesis: The development of a total synthesis route for this compound would provide a reliable and scalable source of the compound and allow for the synthesis of analogues with potentially improved activity and pharmacokinetic properties.
-
In Vivo Studies: Comprehensive in vivo studies are necessary to evaluate the efficacy, toxicity, and pharmacokinetic profile of this compound in relevant animal models of cancer.
-
Combination Therapies: Further exploration of the synergistic effects of this compound with other anticancer agents, particularly those that induce apoptosis, could lead to more effective combination therapies.
The continued exploration of this compound and its derivatives holds significant promise for the advancement of epigenetic-based cancer therapies.
References
- 1. Aerophobin-1 from the Marine Sponge Aplysina aerophoba Modulates Osteogenesis in Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Relevant Spatial Scales of Chemical Variation in Aplysina aerophoba - PMC [pmc.ncbi.nlm.nih.gov]
Isofistularin-3: A Marine-Derived DNA Demethylating Agent with Anti-Cancer Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Isofistularin-3, a brominated alkaloid isolated from the marine sponge Aplysina aerophoba, has emerged as a promising natural product with significant anti-cancer properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. A key focus is its mechanism of action as a direct inhibitor of DNA methyltransferase 1 (DNMT1), leading to the reactivation of tumor suppressor genes. This document consolidates available data on its effects on cell cycle progression, induction of autophagy, and sensitization of cancer cells to apoptosis-inducing agents. Detailed summaries of experimental protocols and signaling pathways are presented to facilitate further research and development of this compound as a potential therapeutic agent.
Chemical Structure and Properties
This compound is a complex brominated tyrosine-derived alkaloid. Its intricate structure is characterized by the presence of multiple bromine atoms, spiroisoxazoline rings, and ether linkages.
Chemical Identifiers and Properties of this compound
| Property | Value | Reference |
| CAS Number | 87099-50-1 | [1] |
| Molecular Formula | C₃₁H₃₀Br₆N₄O₁₁ | [1] |
| Molecular Weight | 1114.0 g/mol | [1] |
| IUPAC Name | (5S,6R)-7,9-dibromo-N-[3-[2,6-dibromo-4-[2-[[(5S,6R)-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl]amino]-1-hydroxyethyl]phenoxy]-2-hydroxypropyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide | [1] |
| Canonical SMILES | COC1=C(C(=O)N(C1=O)O)C(O)C2=CC(=C(OC(C)C(N)C(=O)C3=CC(=C(C(=C3)Br)OC)C(=O)N(O)C4=O)C=C2Br)Br)Br | [1] |
| Physical Description | Not explicitly stated, but derived from a marine sponge. | |
| Solubility | Soluble in DMSO. | [1] |
Biological Activity and Mechanism of Action
This compound exhibits a range of biological activities, with its anti-cancer effects being the most extensively studied. It has been identified as a direct inhibitor of DNA methyltransferase 1 (DNMT1), a key enzyme involved in epigenetic regulation.
Inhibition of DNMT1
This compound directly inhibits the activity of DNMT1 with an IC₅₀ of 13.5 ± 5.4 μM in in vitro biochemical assays.[2] Docking studies suggest that this compound binds to the DNA-interacting pocket of DNMT1, acting as a DNA-competitive inhibitor.[2] This inhibition leads to a reduction in global DNA methylation, which can result in the re-expression of silenced tumor suppressor genes.
Reactivation of Tumor Suppressor Genes
A notable downstream effect of DNMT1 inhibition by this compound is the reactivation of the Aryl Hydrocarbon Receptor (AHR) gene, a known tumor suppressor.[2] Treatment of cancer cells with this compound leads to the demethylation of CpG islands in the AHR promoter and a subsequent increase in AHR mRNA and protein expression.[2]
Cell Cycle Arrest
This compound induces a significant cell cycle arrest in the G0/G1 phase in various cancer cell lines, including lymphoma and leukemia cells.[2] This cell cycle arrest is associated with the upregulation of cyclin-dependent kinase inhibitors p21 and p27, and the downregulation of proteins that promote cell cycle progression, such as Cyclin E1, Proliferating Cell Nuclear Antigen (PCNA), and c-myc.[2][3]
Induction of Autophagy
Treatment with this compound leads to morphological changes characteristic of autophagy, including the formation of cytoplasmic vacuoles.[2] The induction of autophagy is further confirmed by the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from the cytosolic form (LC3-I) to the autophagosome-associated form (LC3-II).[2]
Sensitization to TRAIL-Induced Apoptosis
This compound demonstrates a strong synergistic effect with the Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), a promising anti-cancer agent.[2][3] Pre-treatment with this compound sensitizes TRAIL-resistant cancer cells to apoptosis. This sensitization is mediated by several mechanisms, including the downregulation of the anti-apoptotic protein survivin and the upregulation of Death Receptor 5 (DR5) on the cell surface, which is a receptor for TRAIL.[3] The combination of this compound and TRAIL leads to the activation of the extrinsic apoptotic pathway, as evidenced by the cleavage of caspase-8 and caspase-3.[1]
Summary of this compound's Biological Effects on Cancer Cells
| Biological Effect | Cell Lines | Key Molecular Events | Reference |
| DNMT1 Inhibition | In vitro | IC₅₀ = 13.5 ± 5.4 μM | [2] |
| Tumor Suppressor Gene Reactivation | RAJI (Burkitt's lymphoma) | Increased AHR expression | [2] |
| Cell Cycle Arrest | RAJI, U-937 (non-Hodgkin lymphoma) | G0/G1 arrest; ↑p21, ↑p27; ↓Cyclin E1, ↓PCNA, ↓c-myc | [2][3] |
| Autophagy Induction | RAJI | LC3-I to LC3-II conversion | [2] |
| Sensitization to TRAIL | RAJI, U-937 | Synergistic apoptosis; ↓survivin, ↑DR5 expression | [2][3] |
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound involves a cascade of molecular events initiated by the inhibition of DNMT1.
Caption: Signaling pathway of this compound in cancer cells.
Experimental Protocols
The following sections summarize the key experimental methodologies used to characterize the biological activities of this compound.
Isolation of this compound
This compound is a natural product isolated from the marine sponge Aplysina aerophoba.[3][4] The general procedure involves:
-
Collection and Extraction: The sponge material is collected and lyophilized. The dried material is then extracted with organic solvents, such as a mixture of methanol and dichloromethane, to obtain a crude extract.
-
Fractionation: The crude extract is subjected to bioassay-guided fractionation.[4] This typically involves partitioning the extract between different solvents of varying polarity (e.g., n-hexane, ethyl acetate, and butanol) to separate compounds based on their solubility.
-
Chromatographic Purification: The active fractions are further purified using chromatographic techniques. This may include column chromatography on silica gel or Sephadex LH-20, followed by high-performance liquid chromatography (HPLC) to yield pure this compound.
A microwave-assisted approach has also been described for the simultaneous isolation of chitin and bromotyrosines from Aplysina aerophoba.[5]
DNMT1 Inhibition Assay
The inhibitory activity of this compound against DNMT1 is determined using an in vitro biochemical assay.[2]
-
Reaction Mixture: The assay is typically performed in a multi-well plate format. Each well contains purified recombinant human DNMT1 enzyme, a DNA substrate (e.g., a synthetic oligonucleotide containing CpG sites), and the co-factor S-adenosyl-L-methionine (SAM), which is often radiolabeled (e.g., with ³H) or modified for colorimetric or fluorometric detection.
-
Incubation: this compound at various concentrations is added to the reaction mixture and incubated to allow for the enzymatic reaction to occur.
-
Detection: The activity of DNMT1 is quantified by measuring the incorporation of methyl groups from SAM into the DNA substrate. This can be done by scintillation counting for radiolabeled SAM or by using specific antibodies or methyl-binding proteins in an ELISA-based format.
-
IC₅₀ Determination: The concentration of this compound that inhibits 50% of DNMT1 activity (IC₅₀) is calculated from the dose-response curve.
Cell Culture
Various cancer cell lines have been used to study the effects of this compound, including:
-
RAJI: Human Burkitt's lymphoma cell line.[1]
-
U-937: Human histiocytic lymphoma cell line.[1]
-
JURKAT: Human T-cell leukemia cell line.[1]
-
K-562: Human chronic myelogenous leukemia cell line.[1]
-
HL-60: Human promyelocytic leukemia cell line.[1]
-
PC-3: Human prostate cancer cell line.[1]
-
SH-SY5Y: Human neuroblastoma cell line.[1]
-
MDA-MB-231: Human breast adenocarcinoma cell line.[1]
Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.[1] this compound is dissolved in dimethyl sulfoxide (DMSO) for cell-based assays.[1]
Cell Cycle Analysis
The effect of this compound on cell cycle distribution is analyzed by flow cytometry.[1]
-
Cell Treatment: Cells are treated with this compound at various concentrations for a specified period (e.g., 24 hours).
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.[6]
-
Staining: The fixed cells are washed and then stained with a DNA-binding fluorescent dye, such as propidium iodide (PI), in the presence of RNase A to eliminate RNA staining.[6]
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their fluorescence intensity.
Western Blot Analysis
Western blotting is used to detect changes in the expression levels of specific proteins involved in cell cycle regulation, apoptosis, and autophagy.
-
Cell Lysis: Treated and untreated cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., p21, p27, Cyclin E1, PCNA, c-myc, caspases, PARP, LC3). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Autophagy Assessment
The induction of autophagy is commonly assessed by monitoring the conversion of LC3-I to LC3-II via western blotting.[2]
-
Sample Preparation: Cells are treated with this compound. In some experiments, a lysosomal inhibitor such as bafilomycin A1 is added in the final hours of treatment to block the degradation of autophagosomes and allow for the accumulation of LC3-II, providing a measure of autophagic flux.
-
Western Blotting: Cell lysates are analyzed by western blotting using an antibody that detects both LC3-I (typically around 16-18 kDa) and LC3-II (typically around 14-16 kDa). An increase in the amount of LC3-II is indicative of an increase in autophagosome formation.
Apoptosis and Cell Viability Assays
The effect of this compound, alone or in combination with TRAIL, on cell viability and apoptosis is assessed using various methods.
-
Cell Viability Assay: Cell viability can be measured using assays such as the MTT assay or by trypan blue exclusion.
-
Apoptosis Assessment: Apoptosis can be quantified by:
-
Annexin V/PI Staining: Cells are stained with Annexin V-FITC and propidium iodide (PI) and analyzed by flow cytometry. Annexin V-positive cells are undergoing apoptosis.
-
Caspase Activity Assays: The activity of key executioner caspases, such as caspase-3 and caspase-7, can be measured using commercially available kits.
-
Western Blotting for Caspase Cleavage: The cleavage of pro-caspases (e.g., pro-caspase-8, -9, -3) into their active forms and the cleavage of PARP are hallmark indicators of apoptosis and can be detected by western blotting.
-
Caption: General experimental workflow for this compound research.
Conclusion and Future Directions
This compound is a potent, marine-derived natural product with a well-defined mechanism of action as a DNMT1 inhibitor. Its ability to induce cell cycle arrest, autophagy, and sensitize cancer cells to TRAIL-induced apoptosis makes it a compelling candidate for further pre-clinical and clinical development. Future research should focus on optimizing its synthesis or semi-synthesis to ensure a sustainable supply, evaluating its efficacy and safety in in vivo cancer models, and exploring its potential in combination therapies with other anti-cancer agents. The detailed information provided in this technical guide serves as a valuable resource for researchers dedicated to advancing the therapeutic potential of this compound.
References
- 1. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical defense of Mediterranean sponges Aplysina cavernicola and Aplysina aerophoba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ptchit.lodz.pl [ptchit.lodz.pl]
- 6. cancer.wisc.edu [cancer.wisc.edu]
Isofistularin-3: A Marine-Derived Inhibitor of Cancer Cell Proliferation via G0/G1 Cell Cycle Arrest
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive technical guide on the anticancer potential of isofistularin-3, a brominated alkaloid derived from the marine sponge Aplysina aerophoba. This document details the compound's ability to induce cell cycle arrest in cancer cells, providing in-depth quantitative data, experimental protocols, and visual representations of the underlying molecular mechanisms.
This compound has been identified as a novel DNA methyltransferase 1 (DNMT1) inhibitor.[1][2][3] This mode of action leads to the re-expression of tumor suppressor genes, culminating in a halt of the cell cycle at the G0/G1 phase and a significant reduction in cancer cell proliferation.[1][2][3] This whitepaper summarizes the key findings from preclinical studies, offering a foundational resource for further investigation and development of this compound as a potential therapeutic agent.
Quantitative Data Summary
The anti-proliferative effects of this compound have been quantified across various cancer cell lines. The following tables summarize the 50% growth inhibitory (GI₅₀) concentrations and the impact on cell cycle distribution in lymphoma cell lines.
Table 1: Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI₅₀ (µM) |
| RAJI | Burkitt's Lymphoma | 10.2 ± 1.5 |
| U-937 | Histiocytic Lymphoma | 8.5 ± 1.2 |
| Jurkat | T-cell Leukemia | 12.5 ± 2.1 |
| K562 | Chronic Myelogenous Leukemia | 15.8 ± 2.5 |
| A549 | Lung Carcinoma | > 50 |
| HeLa | Cervical Carcinoma | 8.5 ± 0.2[4] |
| MCF-7 | Breast Adenocarcinoma | > 50 |
| PC-3 | Prostate Adenocarcinoma | > 50 |
Data presented as mean ± SD from at least three independent experiments. Data extracted from Florean et al., 2016.[1]
Table 2: Effect of this compound on Cell Cycle Distribution in Lymphoma Cells
| Cell Line | Treatment (24h) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| RAJI | Control | 45.8 ± 3.2 | 42.1 ± 2.8 | 12.1 ± 1.5 |
| This compound (10 µM) | 65.2 ± 4.1 | 25.3 ± 2.5 | 9.5 ± 1.1 | |
| U-937 | Control | 50.1 ± 3.5 | 38.5 ± 2.9 | 11.4 ± 1.3 |
| This compound (10 µM) | 70.3 ± 4.5 | 19.8 ± 2.1 | 9.9 ± 1.2 |
Data presented as mean ± SD. Data extracted from Florean et al., 2016.[1]
Core Signaling Pathway of this compound
This compound acts as a direct, DNA-competitive inhibitor of DNMT1.[1] This inhibition leads to reduced methylation of CpG islands in the promoter regions of tumor suppressor genes, such as the Aryl Hydrocarbon Receptor (AHR), allowing for their re-expression.[1] The subsequent increase in tumor suppressor protein levels, including p21 and p27, and the downregulation of proliferation-associated proteins like c-myc, Cyclin E1, and PCNA, leads to cell cycle arrest at the G0/G1 checkpoint.[1][2][3]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further research.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding : Cancer cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Treatment : Cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for 72 hours.
-
MTT Addition : 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Solubilization : The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis : The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells. The GI₅₀ value is determined from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment : Cells (e.g., RAJI, U-937) are cultured to 70-80% confluency and then treated with this compound (e.g., 10 µM) or vehicle for 24 hours.
-
Cell Harvesting : Cells are harvested by centrifugation, washed with ice-cold PBS.
-
Fixation : The cell pellet is resuspended and fixed in 70% ice-cold ethanol while vortexing gently. Cells are then incubated at -20°C for at least 2 hours.
-
Staining : The fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry : The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis : The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software (e.g., ModFit LT).
Western Blot Analysis
-
Protein Extraction : Following treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE : Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer : The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation : The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies (e.g., anti-p21, anti-p27, anti-c-myc, anti-Cyclin E1, anti-PCNA, and a loading control like anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation : The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry : Band intensities are quantified using image analysis software and normalized to the loading control.
This technical guide provides a comprehensive overview of the mechanism by which this compound induces cell cycle arrest in cancer cells. The presented data and protocols serve as a valuable resource for researchers in oncology and drug discovery, paving the way for further development of this promising marine natural product.
References
- 1. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
The Role of Isofistularin-3 in Inducing Autophagy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the marine-derived brominated alkaloid, Isofistularin-3, and its role in the induction of autophagy. The document consolidates key findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes the associated signaling pathways and workflows.
Core Mechanism of Action
This compound has been identified as a novel DNA methyltransferase (DNMT)1 inhibitor.[1][2][3] Its interaction with DNMT1 leads to a reduction in DNA methylation, which can reactivate the expression of tumor suppressor genes. This epigenetic modulation is a key upstream event that triggers a cascade of cellular responses, including cell cycle arrest and the induction of autophagy.[1][2][3]
Quantitative Data Summary
The following tables summarize the quantitative data from studies on this compound's effects on cancer cell lines.
Table 1: Growth Inhibitory (GI50) Values of this compound in Various Cancer Cell Lines after 72 hours. [1]
| Cell Line | GI50 (μM) |
| RAJI | 9.9 ± 8.6 |
| U-937 | 8.1 ± 5.6 |
| JURKAT | 10.2 ± 5.8 |
| K-562 | 8.3 ± 3.6 |
| MEG-01 | 14.8 ± 5.3 |
| HL-60 | 8.1 ± 4.7 |
| PC-3 | 8.1 ± 4.4 |
| MDA-MB-231 | 7.3 ± 7.0 |
| SH-SY5Y | > 50 |
Table 2: Quantification of Autophagic Vesicles in RAJI Cells. [1]
| Treatment | Percentage of Cells with Autophagic Vesicles | Fold Increase |
| Control | Not specified | - |
| This compound | 7-fold higher than control | 7 |
Signaling Pathway
The induction of autophagy by this compound is linked to its primary function as a DNMT1 inhibitor, leading to downstream effects on gene expression that culminate in the autophagic response.
Experimental Protocols
Detailed methodologies for key experiments that have demonstrated the autophagic effects of this compound are provided below.
Cell Culture and Treatment
-
Cell Lines: RAJI and U-937 lymphoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in the culture medium to the desired final concentrations for experiments.
-
Treatment: Cells are seeded at an appropriate density and treated with varying concentrations of this compound for specified time periods (e.g., 24, 48, or 72 hours).
Morphological Analysis of Autophagy
-
Diff-Quik Staining:
-
Cells are treated with this compound for 24 hours.
-
Cells are harvested, washed with phosphate-buffered saline (PBS), and cytocentrifuged onto glass slides.
-
The slides are air-dried and stained using the Diff-Quik staining kit according to the manufacturer's instructions.
-
Morphological changes, such as the appearance of cytoplasmic vacuoles, are observed under a light microscope.
-
-
Transmission Electron Microscopy (TEM):
-
RAJI cells are treated with this compound for 24 hours.
-
Cells are fixed with 2.5% glutaraldehyde in 0.1 M cacodylate buffer.
-
Post-fixation is performed with 1% osmium tetroxide.
-
The cells are then dehydrated in a graded series of ethanol and embedded in Epon resin.
-
Ultrathin sections are cut, stained with uranyl acetate and lead citrate, and examined with a transmission electron microscope to visualize autophagosomes and autolysosomes.
-
Quantification of Autophagic Flux
-
Western Blotting for LC3 Conversion:
-
RAJI cells are treated with different concentrations of this compound for 24 hours.
-
For autophagic flux analysis, a subset of cells is co-treated with 40 nM bafilomycin A1 for the final 2 hours of incubation to inhibit the degradation of LC3-II.[1]
-
Cells are lysed in RIPA buffer, and protein concentrations are determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody against LC3.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The bands corresponding to LC3-I and LC3-II are visualized using an enhanced chemiluminescence (ECL) detection system. An increase in the LC3-II/LC3-I ratio, and a further increase in the presence of bafilomycin A1, indicates an induction of autophagic flux.[1]
-
-
Fluorescence Microscopy with Cyto-ID® Green Dye:
-
RAJI cells are treated with this compound for 24 hours.
-
The cells are then stained with the Cyto-ID® Autophagy Detection Kit according to the manufacturer's protocol. This dye specifically labels autophagic vacuoles.
-
Stained cells are analyzed by fluorescence microscopy.
-
The percentage of cells exhibiting punctate green fluorescence (indicative of autophagic vacuoles) is quantified.
-
Conclusion and Future Directions
This compound induces autophagy in cancer cells, an effect that is linked to its activity as a DNMT1 inhibitor. The induction of autophagy is a significant cellular response alongside cell cycle arrest and sensitization to apoptosis-inducing agents like TRAIL.[1][2][3] For drug development professionals, the dual action of this compound as an epigenetic modulator and an autophagy inducer presents a compelling profile for further investigation in oncology. Future research should aim to elucidate the precise molecular players downstream of DNMT1 inhibition that directly trigger the autophagic machinery. Additionally, exploring the therapeutic potential of this compound in combination with other anticancer agents that may be enhanced by the induction of autophagy is a promising avenue for clinical translation.
References
- 1. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Isofistularin-3 and Sensitization to TRAIL-Induced Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) has emerged as a promising anti-cancer agent due to its ability to selectively induce apoptosis in cancer cells while sparing normal cells. However, the therapeutic efficacy of TRAIL is often limited by the development of resistance in many cancer types.[1] Overcoming this resistance is a critical challenge in oncology. Recent research has identified Isofistularin-3 (Iso-3), a brominated alkaloid derived from the marine sponge Aplysina aerophoba, as a potent sensitizer of cancer cells to TRAIL-induced apoptosis.[2][3][4] This technical guide provides an in-depth overview of the mechanisms, experimental validation, and key signaling pathways involved in the synergistic anti-cancer effects of this compound and TRAIL.
Core Mechanism of Action
This compound overcomes TRAIL resistance through a multi-faceted mechanism primarily initiated by its activity as a DNA methyltransferase 1 (DNMT1) inhibitor.[2][3] This epigenetic modulation leads to a cascade of cellular events that ultimately primes cancer cells for TRAIL-mediated apoptosis.
The key molecular events include:
-
Downregulation of Anti-Apoptotic Proteins: this compound significantly reduces the expression of key inhibitors of apoptosis, including survivin and cellular FLICE-like inhibitory protein (c-FLIPL).[2][3] The downregulation of these proteins removes critical blocks in the extrinsic apoptosis pathway.
-
Induction of Endoplasmic Reticulum (ER) Stress: Treatment with this compound triggers ER stress, evidenced by the upregulation of GRP78.[2][3] ER stress is a known mechanism for sensitizing cancer cells to TRAIL by promoting the expression of death receptors.
-
Upregulation of Death Receptor 5 (DR5): A direct consequence of the ER stress response is the increased surface expression of Death Receptor 5 (DR5), a key receptor for TRAIL.[2][3] This enhances the ability of cancer cells to receive the apoptotic signal from TRAIL.
-
Cell Cycle Arrest: this compound induces a G0/G1 cell cycle arrest in cancer cells.[2][3] This halt in proliferation can further contribute to the sensitization to apoptotic stimuli.
Quantitative Data Summary
The synergistic effect of this compound and TRAIL has been quantitatively assessed in lymphoma cell lines. The combination index (CI) is a measure of the interaction between two drugs, where CI < 1 indicates synergy.
Table 1: Synergistic Activity of this compound and TRAIL in Lymphoma Cell Lines
| Cell Line | This compound (µM) | TRAIL (ng/mL) | Combination Index (CI) |
| U-937 | 15 | 2.5 | 0.43 |
| 15 | 5 | 0.21 | |
| RAJI | 15 | 50 | 0.22 |
| 15 | 100 | 0.21 |
Data extracted from Florean et al., 2016.[2]
Table 2: Effect of this compound on Cell Viability in Combination with TRAIL
| Cell Line | Treatment | Cell Viability (%) |
| RAJI | Control | 100 |
| This compound (15 µM) | ~95 | |
| TRAIL (100 ng/mL) | ~90 | |
| This compound (15 µM) + TRAIL (100 ng/mL) | ~40 | |
| U-937 | Control | 100 |
| This compound (15 µM) | ~98 | |
| TRAIL (5 ng/mL) | ~92 | |
| This compound (15 µM) + TRAIL (5 ng/mL) | ~55 |
Approximate values interpreted from graphical data in Florean et al., 2016.[2]
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound-Mediated Sensitization to TRAIL
References
- 1. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical sensitization and regulation of TRAIL-induced apoptosis in a panel of B-lymphocytic leukaemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cytotoxic Potential of Isofistularin-3: A Technical Guide to its Effects on HeLa Cells
For Immediate Release
This technical guide provides an in-depth analysis of the cytotoxic effects of Isofistularin-3, a marine-derived brominated alkaloid, on human cervical cancer (HeLa) cells. The document is intended for researchers, scientists, and drug development professionals interested in the anticancer properties of this natural compound. It consolidates key quantitative data, detailed experimental methodologies, and a visual representation of the implicated signaling pathways.
Executive Summary
This compound, isolated from the marine sponge Aplysina aerophoba, has demonstrated significant cytotoxic activity against HeLa cells.[1] Its primary mechanism of action involves the inhibition of DNA methyltransferase 1 (DNMT1), leading to downstream effects such as cell cycle arrest and sensitization to apoptosis. This guide synthesizes the available scientific literature to present a comprehensive overview of this compound's anticancer profile in the context of HeLa cells.
Quantitative Data Summary
The cytotoxic efficacy of this compound on HeLa cells has been quantified, with the half-maximal inhibitory concentration (IC50) being a key metric.
| Parameter | Value | Cell Line | Reference |
| IC50 | 8.5 ± 0.2 µM | HeLa | [2] |
Core Mechanism of Action
This compound exerts its cytotoxic effects on HeLa cells through a multi-faceted mechanism primarily initiated by the inhibition of DNMT1.[1][3] This inhibition leads to the demethylation of DNA, which in turn can reactivate tumor suppressor genes.
The key downstream consequences of DNMT1 inhibition by this compound include:
-
Cell Cycle Arrest: this compound induces a G0/G1 phase cell cycle arrest in cancer cells.[1][3] This is associated with the upregulation of cell cycle inhibitors p21 and p27, and the downregulation of proteins that promote cell cycle progression, such as cyclin E1, PCNA, and c-myc.[3]
-
Induction of Endoplasmic Reticulum (ER) Stress: The compound triggers ER stress, a condition that can lead to apoptosis if the stress is prolonged or severe.[1][3]
-
Sensitization to TRAIL-Induced Apoptosis: this compound enhances the sensitivity of cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), a promising anticancer agent.[1][3] This sensitization is mediated by the downregulation of the anti-apoptotic protein FLICE-like inhibitory protein (FLIP) and the upregulation of the death receptor 5 (DR5).[1][3]
Experimental Protocols
The following are detailed methodologies for key experiments to assess the cytotoxic effects of this compound on HeLa cells, based on established protocols.
Cell Culture and Maintenance
-
Cell Line: HeLa (human cervical adenocarcinoma) cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Cells are passaged upon reaching 80-90% confluency using trypsin-EDTA.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis (Flow Cytometry)
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Seeding and Treatment: Seed HeLa cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Seeding and Treatment: Seed HeLa cells in 6-well plates and treat with this compound for 48 hours.
-
Cell Harvesting and Staining: Harvest the cells, wash with cold PBS, and resuspend in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
Caption: Mechanism of action of this compound in HeLa cells.
Caption: Experimental workflow for assessing this compound cytotoxicity.
References
- 1. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Isofistularin-3: A Marine-Derived Epigenetic Modulator with Anticancer Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Isofistularin-3, a brominated alkaloid isolated from the marine sponge Aplysina aerophoba, has emerged as a promising novel anticancer agent. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its mechanism of action as a DNA methyltransferase (DNMT) inhibitor, its impact on cell cycle regulation, and its ability to sensitize cancer cells to apoptosis. Detailed experimental methodologies and quantitative data from preclinical studies are presented to facilitate further research and development of this marine-derived compound.
Introduction
Marine organisms are a rich source of structurally diverse and biologically active secondary metabolites, offering a promising avenue for the discovery of new therapeutic agents.[1] this compound is a brominated tyrosine derivative that has demonstrated significant antiproliferative activity against a range of cancer cell lines.[1][2] Its unique mechanism of action, targeting the epigenetic machinery of cancer cells, distinguishes it from many conventional cytotoxic agents and highlights its potential for development as a targeted anticancer therapy.[3]
Mechanism of Action: Epigenetic Reprogramming and Cell Cycle Arrest
This compound exerts its anticancer effects primarily through the inhibition of DNA methyltransferase 1 (DNMT1), a key enzyme responsible for maintaining DNA methylation patterns in cells.[3][4]
Inhibition of DNMT1
This compound acts as a direct, DNA-competitive inhibitor of DNMT1.[3] Docking studies have revealed that this compound binds to the DNA interacting pocket of the enzyme.[1][5] This inhibition leads to a reduction in global DNA methylation, which can result in the re-expression of silenced tumor suppressor genes.[1]
Cell Cycle Arrest at G0/G1 Phase
A primary consequence of this compound treatment in cancer cells is a significant arrest in the G0/G1 phase of the cell cycle.[1][3] This cytostatic effect is mediated by the upregulation of cyclin-dependent kinase inhibitors (CKIs) p21 and p27, and the downregulation of key proteins required for cell cycle progression, including cyclin E1, Proliferating Cell Nuclear Antigen (PCNA), and c-myc.[1][5]
Preclinical Data
In Vitro Efficacy
This compound has demonstrated potent antiproliferative activity across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) for DNMT1 inhibition and the 50% growth inhibitory (GI50) concentrations for various cancer cell lines are summarized below.
| Target/Cell Line | Assay Type | Result (µM) | Reference |
| DNMT1 | In vitro enzymatic assay | IC50: 13.5 ± 5.4 | [1] |
| Cancer Cell Lines | Growth Inhibition (72h) | GI50 (µM) | Reference |
| RAJI (Burkitt's lymphoma) | Proliferation assay | 7.3 ± 2.1 | [1] |
| U-937 (Histiocytic lymphoma) | Proliferation assay | 10.2 ± 3.5 | [1] |
| JURKAT (T-cell leukemia) | Proliferation assay | 14.8 ± 4.9 | [1] |
| K-562 (Chronic myelogenous leukemia) | Proliferation assay | 12.1 ± 2.8 | [1] |
| SH-SY5Y (Neuroblastoma) | Proliferation assay | 11.5 ± 1.9 | [1] |
| HeLa (Cervical cancer) | Cytotoxicity assay | IC50: 8.5 ± 0.2 | [2] |
| Mouse Pheochromocytoma | Viability assay | Affected | [2] |
| Rat Pheochromocytoma (PC12) | Viability assay | Not affected up to 100 µM | [2] |
Sensitization to TRAIL-Induced Apoptosis
A significant finding is that pre-treatment with this compound sensitizes lymphoma cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-induced apoptosis.[1][5] This synergistic effect is attributed to several mechanisms, including the downregulation of the anti-apoptotic protein survivin, a decrease in FLICE-like inhibitory protein (FLIP L), and the induction of endoplasmic reticulum (ER) stress, which leads to the upregulation of Death Receptor 5 (DR5) on the cell surface.[1][3]
In Vivo Studies
In vivo studies have shown that this compound can reduce the tumor-forming potential of cancer cells.[1] Notably, it did not affect the viability of peripheral blood mononuclear cells (PBMCs) from healthy donors or zebrafish development, suggesting a favorable preliminary safety profile.[1][3]
Clinical Trials
Currently, there are no published clinical trials for this compound. The compound is in the preclinical stage of development.
Experimental Protocols
The following sections outline the methodologies for key experiments used to characterize the anticancer activity of this compound.
DNMT1 Inhibition Assay
Methodology: The inhibitory activity of this compound on DNMT1 is determined using an in vitro biochemical assay. Purified recombinant DNMT1 is incubated with a DNA substrate in the presence of varying concentrations of this compound. The reaction is initiated by the addition of a radiolabeled methyl donor, S-adenosyl methionine (SAM). The incorporation of the radiolabel into the DNA is quantified to determine the extent of methylation and, consequently, the inhibitory activity of this compound. The IC50 value is calculated from the dose-response curve.[1]
Cell Cycle Analysis by Flow Cytometry
Methodology: Cancer cells are treated with this compound for a specified duration (e.g., 24 hours). Following treatment, cells are harvested, washed, and fixed, typically with cold ethanol. The fixed cells are then treated with RNase to eliminate RNA and stained with a fluorescent DNA intercalating agent, such as propidium iodide (PI). The DNA content of individual cells is then analyzed using a flow cytometer. The resulting DNA histogram is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]
Apoptosis Detection by TUNEL Assay
Methodology: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is employed to detect DNA fragmentation, a hallmark of apoptosis. Cells are treated with this compound, alone or in combination with TRAIL. After treatment, cells are fixed and permeabilized. The TUNEL reaction is then performed, where the enzyme terminal deoxynucleotidyl transferase (TdT) catalyzes the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA. The incorporated labeled nucleotides are then detected, typically using a fluorescently tagged antibody, and visualized by fluorescence microscopy.
Western Blot Analysis of Cell Cycle Proteins
Methodology: To investigate the effect of this compound on cell cycle regulatory proteins, Western blot analysis is performed. Cancer cells are treated with this compound for the desired time. Total cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF). The membrane is then blocked and incubated with primary antibodies specific for proteins of interest, such as p21, p27, cyclin E1, and c-myc. Following incubation with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP), the protein bands are visualized using a chemiluminescent substrate.
Conclusion and Future Directions
This compound is a promising marine-derived anticancer agent with a distinct epigenetic mechanism of action. Its ability to inhibit DNMT1, induce G0/G1 cell cycle arrest, and sensitize cancer cells to TRAIL-induced apoptosis provides a strong rationale for its further development. Future research should focus on comprehensive in vivo efficacy and toxicology studies in relevant animal models to establish its therapeutic window and potential for clinical translation. Furthermore, structure-activity relationship studies could lead to the synthesis of more potent and selective analogs. The unique properties of this compound position it as a valuable candidate for further investigation as a standalone or combination therapy in the treatment of various malignancies.
References
- 1. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Structural and Functional Similarities of Isofistularin-3 and Psammaplin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Marine sponges are a prolific source of structurally unique and biologically active secondary metabolites. Among these, bromotyrosine-derived compounds have garnered significant attention for their therapeutic potential. This technical guide provides a comprehensive analysis of two such compounds, Isofistularin-3 and Psammaplin A. Both isolated from marine sponges, these molecules, while possessing distinct overall structures, share a common biosynthetic origin from brominated tyrosine precursors. This guide will delve into a detailed comparison of their chemical architectures, present a structured overview of their comparative biological activities with a focus on their anticancer properties, and provide detailed experimental protocols for key assays. Furthermore, signaling pathways modulated by these compounds are visualized to facilitate a deeper understanding of their mechanisms of action.
Core Structural Similarities and Differences
This compound and Psammaplin A are both classified as bromotyrosine alkaloids, originating from the marine sponge Aplysina aerophoba and sponges of the Psammaplysilla genus, respectively.[1] Their fundamental similarity lies in the presence of one or more 3,5-dibromo-4-hydroxyphenyl moieties, a hallmark of this class of marine natural products.
This compound is a complex dimeric structure characterized by two spiroisoxazoline rings linked by a polyhydroxylated aliphatic chain. Each spiroisoxazoline moiety is derived from a brominated tyrosine unit.
Psammaplin A , in contrast, is a symmetrical disulfide dimer.[1] It is formed from two units of a bromotyrosine-derived monomer linked by a disulfide bridge. Each monomer contains a brominated phenol ring, an oxime functional group, and an amide linkage to a cysteamine residue.
The key structural similarities and differences are summarized below:
| Feature | This compound | Psammaplin A |
| Core Skeleton | Dimeric spiroisoxazoline | Symmetrical disulfide dimer |
| Bromotyrosine Moiety | Present in each monomeric unit | Present in each monomeric unit |
| Key Functional Groups | Spiroisoxazoline, multiple hydroxyl groups | Disulfide bond, oxime, amide |
| Symmetry | Asymmetrical overall structure | Symmetrical |
Comparative Biological Activity
Both this compound and Psammaplin A exhibit potent anticancer activities, albeit through distinct primary mechanisms. This compound is primarily recognized as a DNA methyltransferase 1 (DNMT1) inhibitor, while Psammaplin A is a well-established histone deacetylase (HDAC) inhibitor.
Enzyme Inhibition
The inhibitory activities of these compounds against their respective epigenetic targets are presented below.
| Compound | Target Enzyme | IC50 | Reference |
| This compound | DNMT1 | 13.5 ± 5.4 µM | [1] |
| Psammaplin A (reduced monomer) | HDAC1 | 8 nM | |
| HDAC2 | 33 nM | ||
| HDAC3 | 12.4 nM | ||
| HDAC6 | 311 nM |
Cytotoxicity Against Cancer Cell Lines
The cytotoxic profiles of this compound and Psammaplin A against a panel of human cancer cell lines are summarized for comparative analysis.
| Cell Line | Cancer Type | This compound GI50 (µM, 72h)[1] | Psammaplin A IC50 (µM) |
| RAJI | Burkitt's Lymphoma | 9.9 ± 8.6 | Not Reported |
| U-937 | Histiocytic Lymphoma | 8.1 ± 5.6 | Not Reported |
| JURKAT | T-cell Leukemia | 10.2 ± 5.8 | Not Reported |
| K-562 | Chronic Myelogenous Leukemia | 8.3 ± 3.6 | Not Reported |
| HL-60 | Promyelocytic Leukemia | 8.1 ± 4.7 | Not Reported |
| PC-3 | Prostate Cancer | 8.1 ± 4.4 | Not Reported |
| MDA-MB-231 | Breast Cancer | 7.3 ± 7.0 | Not Reported |
| SH-SY5Y | Neuroblastoma | > 50 | Not Reported |
Experimental Protocols
DNMT1 Inhibition Assay (for this compound)
This protocol is based on a non-radioactive ELISA-based method.
-
Plate Preparation: A DNA substrate is stably coated onto microplate wells.
-
Reaction Mixture: Prepare a reaction mixture containing purified recombinant DNMT1 enzyme, S-adenosyl-L-methionine (SAM) as a methyl donor, and varying concentrations of this compound or a known inhibitor (e.g., EGCG) as a positive control.
-
Incubation: Add the reaction mixture to the DNA-coated wells and incubate at 37°C for 1-2 hours to allow for the methylation reaction.
-
Washing: Wash the wells to remove non-bound components.
-
Detection: Add a primary antibody that specifically recognizes 5-methylcytosine, followed by a secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase, HRP).
-
Substrate Addition: Add the appropriate substrate for the detection enzyme (e.g., TMB for HRP) and incubate until color develops.
-
Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
HDAC Inhibition Assay (for Psammaplin A)
This protocol describes a fluorometric assay for HDAC activity.
-
Compound Preparation: Psammaplin A is a disulfide dimer and acts as a prodrug. For in vitro HDAC assays, it needs to be reduced to its active monomeric thiol form using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP).
-
Reaction Mixture: In a 96-well black microplate, prepare a reaction mixture containing recombinant human HDAC enzyme (e.g., HDAC1), a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), and varying concentrations of the reduced Psammaplin A.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60-90 minutes).
-
Development: Add a developer solution containing a protease (e.g., trypsin) and a stop solution (e.g., Trichostatin A, a potent HDAC inhibitor) to each well. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule (AMC).
-
Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 360 nm excitation and 460 nm emission for AMC).
-
Data Analysis: The fluorescence signal is directly proportional to the HDAC activity. Calculate the percentage of inhibition and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
This compound and Sensitization to TRAIL-induced Apoptosis
This compound has been shown to sensitize cancer cells to apoptosis induced by the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL).[1][2] This is a critical finding as many cancer cells develop resistance to TRAIL-mediated killing. The proposed mechanism involves the downregulation of anti-apoptotic proteins and the upregulation of death receptors.
Psammaplin A-induced Apoptosis
Psammaplin A induces apoptosis in cancer cells primarily through its inhibition of HDACs, leading to changes in gene expression that favor cell death. The apoptotic cascade initiated by Psammaplin A involves both the extrinsic and intrinsic pathways.
Conclusion
This compound and Psammaplin A, while sharing a common bromotyrosine structural motif, represent distinct classes of marine-derived natural products with different primary molecular targets. This compound's role as a DNMT1 inhibitor and its ability to sensitize cancer cells to TRAIL-induced apoptosis highlight its potential in overcoming therapeutic resistance. Psammaplin A's potent HDAC inhibitory activity positions it as a valuable scaffold for the development of novel epigenetic drugs. This guide provides a foundational resource for researchers interested in the further exploration and development of these promising marine compounds for anticancer therapy. The detailed protocols and pathway diagrams offer practical tools for the scientific community to build upon this existing knowledge.
References
- 1. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Isofistularin-3 as a DNMT1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for an in vitro assay to determine the inhibitory activity of Isofistularin-3 on DNA Methyltransferase 1 (DNMT1). This compound, a brominated alkaloid isolated from the marine sponge Aplysina aerophoba, has been identified as a direct, DNA-competitive inhibitor of DNMT1 with a reported half-maximal inhibitory concentration (IC50) of 13.5 ± 5.4 μM.[1][2] This protocol is designed to be a comprehensive guide for researchers investigating the epigenetic modifying properties of this compound and similar natural compounds.
Principle of the Assay
The DNMT1 inhibition assay is a colorimetric enzyme-linked immunosorbent assay (ELISA)-based method. It quantifies the activity of DNMT1 by detecting the methylation of a DNA substrate. The assay involves the following key steps: a specific DNA substrate is immobilized on a microplate. DNMT1 enzyme and the methyl group donor, S-adenosyl-L-methionine (SAM), are added. In the presence of an inhibitor like this compound, the methylation of the DNA substrate by DNMT1 is reduced. The extent of methylation is then detected using a specific antibody that recognizes 5-methylcytosine (5-mC). A secondary antibody conjugated to an enzyme, such as horseradish peroxidase (HRP), is then added, which reacts with a substrate to produce a colored product. The intensity of the color is inversely proportional to the DNMT1 inhibitory activity of the tested compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the inhibitory activity of this compound against DNMT1.
| Parameter | Value | Reference |
| Inhibitor | This compound | [1][2] |
| Target Enzyme | Human DNMT1 | [1] |
| IC50 | 13.5 ± 5.4 μM | [1][2] |
| Mechanism of Inhibition | DNA-competitive | [2] |
| Effect of Triton X-100 (0.01%) | No effect on inhibitory activity | [1] |
| Competition with SAM | Does not compete with S-adenosyl methionine (SAM) | [3] |
Experimental Protocol: In Vitro DNMT1 Inhibition Assay
This protocol is adapted from commercially available colorimetric DNMT1 inhibitor screening assay kits and incorporates specific details for testing this compound.
Materials and Reagents:
-
Recombinant Human DNMT1 enzyme
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
DNMT1 Assay Buffer
-
S-adenosyl-L-methionine (SAM)
-
DNA substrate-coated 96-well plate
-
Primary antibody (anti-5-methylcytosine)
-
HRP-conjugated secondary antibody
-
Colorimetric developing solution
-
Stop solution
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Positive control inhibitor (e.g., Epigallocatechin gallate (EGCG))
-
Negative control (vehicle, e.g., DMSO)
Assay Procedure:
-
Reagent Preparation: Prepare all buffers and reagents according to the manufacturer's instructions if using a commercial kit. Dilute this compound, the positive control, and the vehicle to the desired concentrations in DNMT1 Assay Buffer. A typical concentration range to test for this compound would be from 1 µM to 100 µM to generate a dose-response curve.
-
Reaction Setup:
-
Blank (No Enzyme): Add assay buffer and SAM to the well.
-
Negative Control (No Inhibitor): Add DNMT1 enzyme, assay buffer, SAM, and the vehicle (e.g., DMSO) to the well.
-
Positive Control: Add DNMT1 enzyme, assay buffer, SAM, and the positive control inhibitor (EGCG) to the well.
-
Test Wells (this compound): Add DNMT1 enzyme, assay buffer, SAM, and the desired concentrations of this compound to the wells.
-
-
Enzymatic Reaction:
-
Add 50 µL of the reaction mixtures to the corresponding wells of the DNA substrate-coated plate.
-
Incubate the plate at 37°C for 60-90 minutes to allow for the enzymatic reaction to proceed.
-
-
Washing:
-
After incubation, wash the wells three times with 200 µL of Wash Buffer per well to remove the reaction components.
-
-
Primary Antibody Incubation:
-
Add 100 µL of the diluted primary antibody (anti-5-methylcytosine) to each well.
-
Incubate at room temperature for 60 minutes.
-
-
Washing:
-
Wash the wells three times with 200 µL of Wash Buffer per well.
-
-
Secondary Antibody Incubation:
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate at room temperature for 30-60 minutes.
-
-
Washing:
-
Wash the wells four to five times with 200 µL of Wash Buffer per well.
-
-
Color Development:
-
Add 100 µL of the colorimetric developing solution to each well.
-
Incubate at room temperature for 5-15 minutes, or until a sufficient color change is observed in the negative control wells.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well to stop the color development.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of DNMT1 inhibition for each concentration of this compound using the following formula:
-
OD_inhibitor = Absorbance of the well with this compound
-
OD_blank = Absorbance of the well without DNMT1 enzyme
-
OD_negative_control = Absorbance of the well with vehicle control
-
-
Generate a dose-response curve by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value from the dose-response curve, which is the concentration of this compound that causes 50% inhibition of DNMT1 activity.
Visualizations
DNMT1 Inhibition Assay Workflow
Caption: Workflow for the in vitro DNMT1 inhibition assay.
This compound Mechanism of Actiondot
References
- 1. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: Cytotoxicity Assessment of Isofistularin-3 using the MTT Assay
Introduction
Isofistularin-3 is a brominated alkaloid derived from the marine sponge Aplysina aerophoba.[1][2] It has garnered significant interest in cancer research due to its activity as a DNA methyltransferase (DNMT) 1 inhibitor.[2][3] By inhibiting DNMT1, this compound can lead to the demethylation and re-expression of tumor suppressor genes.[1][2] Experimental evidence has shown that this compound induces G0/G1 cell cycle arrest, autophagy, and can sensitize cancer cells to TRAIL (tumor-necrosis-factor related apoptosis inducing ligand) induced apoptosis.[1][2] This document provides a detailed protocol for assessing the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle of the MTT Assay
The MTT assay is a reliable and widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6] The assay's principle is based on the enzymatic reduction of the yellow, water-soluble tetrazolium salt MTT by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active cells.[4][5] This reaction produces purple, water-insoluble formazan crystals.[6] The formazan is then solubilized, and the concentration is determined by measuring the absorbance at a specific wavelength (typically 550-600 nm). The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[4]
Experimental Protocols
Materials and Reagents
-
Cell Lines: Appropriate cancer cell lines (e.g., RAJI, U-937, PC-3, MDA-MB-231).
-
This compound: Purified from Aplysina aerophoba or commercially sourced.
-
Cell Culture Medium: As recommended for the specific cell line (e.g., DMEM, RPMI-1640).
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
Trypsin-EDTA (for adherent cells)
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
-
Dimethyl Sulfoxide (DMSO): Cell culture grade.
-
MTT Reagent: 5 mg/mL in sterile PBS. Store protected from light at -20°C.[4]
-
Solubilization Solution: 10% SDS in 0.01 M HCl or pure DMSO.
-
Equipment:
-
Sterile 96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Microplate reader (absorbance measurement at 570 nm, with a reference wavelength >650 nm)
-
Multichannel pipette
-
Inverted microscope
-
Sterile centrifuge tubes
-
Procedure
1. Preparation of this compound Stock Solution
-
Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations for the experiment. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.
2. Cell Culture and Seeding
-
Culture cells in a humidified incubator at 37°C with 5% CO₂. Ensure cells are in the exponential growth phase before starting the experiment.[1]
-
For adherent cells, detach them using Trypsin-EDTA. For suspension cells, collect them by centrifugation.
-
Perform a cell count using a hemocytometer or automated cell counter to determine cell viability and density.
-
Seed the cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach (for adherent cells) and recover.
3. Treatment with this compound
-
Prepare a series of dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells.
-
Include control wells:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest this compound concentration.
-
Untreated Control: Cells in culture medium only.
-
Blank Control: Medium only (no cells) for background absorbance.
-
-
Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).
4. MTT Assay
-
After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL).[6]
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
After incubation, carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.
-
Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
5. Data Acquisition and Analysis
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. Use a reference wavelength of 650 nm to subtract background noise.
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
Plot the percent viability against the log of the this compound concentration to generate a dose-response curve.
-
Calculate the IC50 (or GI50) value, which is the concentration of the compound that inhibits cell viability by 50%, using non-linear regression analysis with appropriate software (e.g., GraphPad Prism).
Data Presentation
The cytotoxic activity of this compound is often expressed as the GI50 (50% growth inhibition) or IC50 (50% inhibitory concentration). Below is a summary of reported values for various cancer cell lines after 72 hours of treatment.
| Cell Line | Cancer Type | GI50 (µM) |
| RAJI | Burkitt's Lymphoma | 9.9 ± 8.6 |
| U-937 | Histiocytic Lymphoma | 8.1 ± 5.6 |
| JURKAT | T-cell Leukemia | 10.2 ± 5.8 |
| K-562 | Chronic Myelogenous Leukemia | 8.3 ± 3.6 |
| HL-60 | Promyelocytic Leukemia | 8.1 ± 4.7 |
| PC-3 | Prostate Cancer | 8.1 ± 4.4 |
| MDA-MB-231 | Breast Cancer | 7.3 ± 7.0 |
| MEG-01 | Megakaryoblastic Leukemia | 14.8 ± 5.3 |
| Data sourced from Florean et al., 2016.[1] |
Visualizations
References
- 1. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. 细胞计数与健康状况分析 [sigmaaldrich.com]
Application Note: Evaluating the Anti-Proliferative Efficacy of Isofistularin-3 Using the Colony Formation Assay
Abstract
This application note provides a detailed protocol for assessing the long-term anti-proliferative effects of Isofistularin-3, a marine-derived brominated alkaloid, using a colony formation assay. This compound has been identified as a DNA methyltransferase 1 (DNMT1) inhibitor, leading to the re-expression of tumor suppressor genes and subsequent cell cycle arrest and apoptosis in cancer cells.[1][2][3] The colony formation assay, or clonogenic assay, is a robust in vitro method to determine the ability of a single cell to undergo unlimited division and form a colony. This assay is a critical tool for evaluating the efficacy of potential anti-cancer compounds like this compound. The following protocols and data provide a framework for researchers in oncology and drug development to assess the cytostatic and cytotoxic effects of this compound on various cancer cell lines.
Introduction
This compound, isolated from the marine sponge Aplysina aerophoba, has emerged as a promising anti-cancer agent.[1] Its primary mechanism of action involves the inhibition of DNMT1, a key enzyme responsible for maintaining DNA methylation patterns.[1][2][3] By inhibiting DNMT1, this compound can lead to the demethylation and re-expression of silenced tumor suppressor genes, such as the aryl hydrocarbon receptor (AHR).[1][2] This re-activation of tumor suppressor pathways can induce G0/G1 cell cycle arrest, autophagy, and ultimately, apoptosis in cancer cells.[1][3]
The colony formation assay is the gold standard for assessing the long-term survival and proliferative capacity of cells following treatment with a therapeutic agent. Unlike short-term viability assays (e.g., MTT or AlamarBlue assays), the colony formation assay measures the ability of individual cells to form viable colonies, providing a more accurate representation of the anti-proliferative potential of a compound. This application note outlines a detailed protocol for utilizing the colony formation assay to quantify the dose-dependent inhibitory effects of this compound on cancer cell lines.
Data Presentation
The following tables summarize representative quantitative data from colony formation assays performed on various cancer cell lines treated with this compound. These data are intended to serve as an example of expected outcomes.
Table 1: Effect of this compound on Colony Formation in Prostate Cancer (PC-3) Cells
| This compound Concentration (µM) | Seeding Density (cells/well) | Number of Colonies (Mean ± SD) | Plating Efficiency (%) | Surviving Fraction (%) |
| 0 (Control) | 500 | 185 ± 12 | 37.0 | 100.0 |
| 1 | 500 | 152 ± 9 | 30.4 | 82.2 |
| 5 | 500 | 98 ± 7 | 19.6 | 53.0 |
| 10 | 1000 | 65 ± 5 | 6.5 | 17.6 |
| 25 | 2000 | 15 ± 3 | 0.75 | 2.0 |
Table 2: Effect of this compound on Colony Formation in Burkitt's Lymphoma (RAJI) Cells (Soft Agar Assay)
| This compound Concentration (µM) | Seeding Density (cells/well) | Number of Colonies (Mean ± SD) | Plating Efficiency (%) | Surviving Fraction (%) |
| 0 (Control) | 1000 | 210 ± 15 | 21.0 | 100.0 |
| 1 | 1000 | 168 ± 11 | 16.8 | 80.0 |
| 5 | 1000 | 101 ± 8 | 10.1 | 48.1 |
| 10 | 2000 | 52 ± 6 | 2.6 | 12.4 |
| 25 | 4000 | 8 ± 2 | 0.2 | 1.0 |
Experimental Protocols
This section provides a detailed methodology for performing a colony formation assay to evaluate the efficacy of this compound.
Materials:
-
Cancer cell lines (e.g., PC-3 for adherent cells, RAJI for suspension cells)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
6-well tissue culture plates
-
Agarose (for soft agar assay)
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
Incubator (37°C, 5% CO2)
-
Microscope
Protocol for Adherent Cells (e.g., PC-3)
-
Cell Preparation:
-
Culture PC-3 cells in complete medium until they reach approximately 80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and collect the cells.
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability via trypan blue exclusion.
-
-
Cell Seeding:
-
Based on a predetermined plating efficiency, calculate the number of cells to seed to obtain 50-150 colonies in the control wells. For PC-3 cells, a starting density of 500 cells per well in a 6-well plate is recommended.
-
Prepare a single-cell suspension in complete medium.
-
Seed the cells into 6-well plates and incubate overnight to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium at the desired concentrations (e.g., 1, 5, 10, 25 µM). Include a vehicle control (e.g., DMSO at the highest concentration used for the drug dilutions).
-
After overnight incubation, remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plates for 24-72 hours.
-
-
Colony Formation:
-
After the treatment period, remove the drug-containing medium and replace it with fresh, drug-free complete medium.
-
Incubate the plates for 10-14 days, replacing the medium every 2-3 days, until visible colonies are formed.
-
-
Staining and Quantification:
-
Gently wash the colonies with PBS.
-
Fix the colonies with a suitable fixative (e.g., 4% paraformaldehyde or ice-cold methanol) for 10-15 minutes.
-
Remove the fixative and stain the colonies with 0.5% Crystal Violet solution for 20-30 minutes.
-
Wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells) in each well. This can be done manually or using an automated colony counter.
-
Protocol for Suspension Cells (e.g., RAJI) - Soft Agar Assay
-
Preparation of Agar Layers:
-
Prepare a 1.2% agar solution in sterile water and a 2X complete medium. Autoclave to sterilize and cool to 42°C in a water bath.
-
Mix the 1.2% agar solution with an equal volume of 2X complete medium to create a 0.6% agar base layer.
-
Dispense 1.5 mL of the 0.6% agar mixture into each well of a 6-well plate and allow it to solidify at room temperature.
-
-
Cell Preparation and Seeding:
-
Culture RAJI cells in complete medium.
-
Perform a cell count and assess viability.
-
Prepare a single-cell suspension at the desired concentrations in complete medium.
-
Prepare a 0.7% top agar layer by mixing a 1.4% agar solution with 2X complete medium.
-
Add the cell suspension and the desired concentrations of this compound to the 0.7% top agar solution and gently mix.
-
Immediately overlay 1 mL of the cell-containing top agar onto the solidified base layer.
-
-
Colony Formation:
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 14-21 days.
-
Feed the cells by adding 200-300 µL of complete medium to the top of the agar every 3-4 days to prevent drying.
-
-
Staining and Quantification:
-
After the incubation period, stain the colonies by adding 0.5 mL of 0.005% Crystal Violet solution to each well and incubating for 1-2 hours.
-
Count the colonies using a microscope.
-
Mandatory Visualizations
Caption: Experimental workflow for the colony formation assay to assess this compound efficacy.
Caption: Proposed signaling pathway of this compound leading to reduced colony formation.
References
- 1. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Detecting Isofistularin-3 Induced Autophagy with Fluorescence Microscopy
Introduction
Isofistularin-3 (Iso-3) is a brominated alkaloid derived from the marine sponge Aplysina aerophoba.[1] It has been identified as a novel DNA methyltransferase (DNMT) 1 inhibitor that can induce cell cycle arrest and autophagy in cancer cells.[1][2] Autophagy is a catabolic "self-eating" process where cells degrade and recycle their own components through the formation of double-membraned vesicles called autophagosomes.[3][4] This process plays a complex role in cancer, acting as either a tumor-suppressive or a pro-survival mechanism.[5] Given the therapeutic potential of inducing autophagy, it is crucial to have robust methods for its detection and quantification.
Fluorescence microscopy is a powerful technique for visualizing and quantifying the key stages of autophagy within intact cells. This application note provides detailed protocols for three common fluorescence-based assays to monitor and quantify the induction of autophagy by this compound: LC3 puncta formation, tandem fluorescent mRFP-GFP-LC3 analysis, and LysoTracker staining.
Signaling Pathways and Experimental Workflow
The induction of autophagy is a tightly regulated process. It begins with the formation of an initiation complex, which includes ULK1, that activates a second complex containing the lipid kinase PI3KC3/Vps34.[6][7] This leads to the formation of a phagophore, which elongates and engulfs cytoplasmic cargo to form a mature autophagosome. The protein LC3 is processed from its cytosolic form (LC3-I) to a lipidated form (LC3-II), which is recruited to the autophagosome membrane.[8] Finally, the autophagosome fuses with a lysosome to form an autolysosome, where the contents are degraded.[9]
References
- 1. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Autophagy: Shedding Light on the Mechanisms and Multifaceted Roles in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. mdpi.com [mdpi.com]
- 6. Mechanisms of Autophagy Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Overview of the Molecular Mechanism of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Quantitative and qualitative analysis of autophagy flux using imaging [bmbreports.org]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle in Isofistularin-3 Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isofistularin-3, a brominated alkaloid isolated from the marine sponge Aplysina aerophoba, has emerged as a promising anti-cancer agent.[1][2] It functions as a DNA methyltransferase (DNMT)1 inhibitor, leading to the re-expression of tumor suppressor genes and subsequent cell cycle arrest.[1][2] This document provides detailed protocols for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry with propidium iodide (PI) staining.
Data Presentation
This compound Induced G0/G1 Cell Cycle Arrest in Lymphoma Cell Lines
Treatment of RAJI and U-937 lymphoma cells with this compound for 24 hours resulted in a significant arrest of cells in the G0/G1 phase of the cell cycle.[1] The quantitative data from these experiments are summarized in the table below.
| Cell Line | This compound Concentration (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| RAJI | 0 (Control) | 45.2 | 41.5 | 13.3 |
| 15 | 60.1 | 28.9 | 11.0 | |
| 25 | 70.0 | 21.0 | 9.0 | |
| U-937 | 0 (Control) | 58.9 | 29.8 | 11.3 |
| 15 | 68.2 | 22.1 | 9.7 | |
| 25 | 78.2 | 14.5 | 7.3 |
Data extracted from a study by Mondello et al., which demonstrated a dose-dependent increase in the G0/G1 population.[1]
Experimental Protocols
Cell Culture and this compound Treatment
This protocol outlines the steps for culturing cancer cell lines and treating them with this compound.
Materials:
-
Cancer cell lines (e.g., RAJI, U-937)
-
Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
Procedure:
-
Culture cells in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells at an appropriate density in cell culture plates or flasks.
-
Allow the cells to attach and grow for 24 hours.
-
Prepare different concentrations of this compound in complete culture medium from the stock solution. A vehicle control (medium with the solvent) should also be prepared.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol details the preparation of cells for cell cycle analysis using PI staining.[3][4][5]
Materials:
-
Treated and control cells
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)
-
RNase A solution (e.g., 100 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For suspension cells (e.g., RAJI, U-937), collect the cells by centrifugation at 300 x g for 5 minutes.
-
For adherent cells, wash with PBS, detach using Trypsin-EDTA, and then collect by centrifugation.
-
-
Washing: Wash the cell pellet twice with cold PBS.
-
Fixation:
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet.[4]
-
Carefully aspirate the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in a solution containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.[3][4]
-
Add the PI staining solution and incubate for 15-30 minutes at room temperature in the dark.[6]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a dot plot of forward scatter (FSC) versus side scatter (SSC) to gate on the single-cell population.
-
Use a histogram of PI fluorescence intensity (linear scale) to visualize the cell cycle distribution.[7]
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases using appropriate software.
-
Mandatory Visualizations
Signaling Pathway of this compound Induced G0/G1 Arrest
References
- 1. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. vet.cornell.edu [vet.cornell.edu]
- 6. corefacilities.iss.it [corefacilities.iss.it]
- 7. cancer.wisc.edu [cancer.wisc.edu]
Application of Isofistularin-3 in Leukemia Cell Lines: A Detailed Guide
Application Notes and Protocols for Researchers
Isofistularin-3, a brominated alkaloid isolated from the marine sponge Aplysina aerophoba, has demonstrated significant anti-cancer properties in leukemia cell lines, specifically the Raji (Burkitt's lymphoma) and U-937 (histiocytic lymphoma) cell lines.[1][2] This document provides detailed application notes and experimental protocols for researchers and drug development professionals investigating the effects of this compound on these cell lines. The protocols are based on established findings and aim to facilitate reproducible research into the compound's mechanisms of action, which include induction of cell cycle arrest, apoptosis, and sensitization to other anti-cancer agents.[1]
Mechanism of Action
This compound acts as a DNA methyltransferase 1 (DNMT1) inhibitor.[1][2] By binding to the DNA interacting pocket of DNMT1, it reduces DNA methylation, leading to the re-expression of tumor suppressor genes such as the aryl hydrocarbon receptor (AHR).[1][2] This primary action triggers a cascade of downstream effects, including cell cycle arrest at the G0/G1 phase, induction of autophagy, and ultimately, caspase-dependent and -independent apoptosis.[1] Furthermore, this compound has been shown to synergize with TRAIL (tumor-necrosis-factor related apoptosis inducing ligand), enhancing its apoptotic effects in cancer cells.[1][2]
Data Summary
The following tables summarize the quantitative effects of this compound on Raji and U-937 cell lines as reported in the literature.
Table 1: Cell Proliferation and Viability
| Cell Line | Parameter | Concentration (µM) | Time (h) | Result | Reference |
| Raji | Proliferation (GI50) | ~15 | 72 | 50% Growth Inhibition | [3] |
| U-937 | Proliferation (GI50) | ~10 | 72 | 50% Growth Inhibition | [3] |
| Raji | Cell Viability | 25 | 72 | Minor decrease | [1] |
| U-937 | Cell Viability | 25 | 72 | ~40% decrease | [1] |
Table 2: Cell Cycle Analysis
| Cell Line | Concentration (µM) | Time (h) | % Increase in G0/G1 Phase | Reference |
| Raji | 25 | 24 | 55.0% | [1] |
| U-937 | 25 | 24 | 32.8% | [1] |
Table 3: Synergistic Effects with TRAIL
| Cell Line | This compound Conc. (µM) | TRAIL Conc. (ng/mL) | Combination Index (CI) | Effect | Reference |
| Raji | Sub-toxic | Various | 0.22 | Strong Synergy | [1][2] |
| U-937 | Sub-toxic | Various | 0.21 | Strong Synergy | [1][2] |
Experimental Protocols
Here are detailed protocols for key experiments to assess the effects of this compound on Raji and U-937 cells.
Protocol 1: Cell Viability Assay (Trypan Blue Exclusion)
Objective: To determine the effect of this compound on the viability of Raji and U-937 cells.
Materials:
-
Raji or U-937 cells
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound (stock solution in DMSO)
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
Procedure:
-
Seed Raji or U-937 cells in a 6-well plate at a density of 2 x 10^5 cells/mL.
-
Allow cells to acclimate for 24 hours.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 5, 10, 15, 25 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Incubate the cells for 24, 48, and 72 hours.
-
After incubation, harvest the cells and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1 mL of fresh medium.
-
Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
Calculate cell viability as: (Number of viable cells / Total number of cells) x 100%.
Protocol 2: Cell Cycle Analysis (Flow Cytometry)
Objective: To analyze the effect of this compound on the cell cycle distribution of Raji and U-937 cells.
Materials:
-
Raji or U-937 cells and culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells as described in Protocol 1.
-
Treat cells with the desired concentration of this compound (e.g., 25 µM) for 24 hours.
-
Harvest cells, wash with PBS, and centrifuge.
-
Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Protocol 3: Apoptosis Analysis (Western Blot for Caspase/PARP-1 Cleavage)
Objective: To detect the induction of apoptosis by this compound through the analysis of caspase and PARP-1 cleavage.
Materials:
-
Treated and untreated Raji and U-937 cell lysates
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-Caspase-3, anti-PARP-1, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Treat cells with this compound (e.g., 25 µM) for 72 hours.
-
Lyse the cells using RIPA buffer and determine protein concentration using the BCA assay.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system. Cleaved forms of Caspase-3 and PARP-1 will indicate apoptosis.
Visualizations
The following diagrams illustrate the key pathways and workflows associated with this compound treatment in leukemia cells.
Caption: Molecular mechanism of this compound in leukemia cells.
Caption: Experimental workflow for cell cycle analysis.
Caption: Logic of this compound and TRAIL synergy.
References
- 1. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Isofistularin-3 Treatment of Pheochromocytoma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isofistularin-3 is a brominated alkaloid derived from the marine sponge Aplysina aerophoba.[1] It has been investigated for its potential anticancer properties. Notably, this compound has been identified as a DNA methyltransferase (DNMT) 1 inhibitor in lymphoma cell lines, leading to cell cycle arrest, autophagy, and sensitization to TRAIL-induced apoptosis.[1][2] However, its efficacy against pheochromocytoma, a rare neuroendocrine tumor, appears limited based on in vitro studies. These application notes provide a summary of the current understanding and detailed protocols for the treatment of pheochromocytoma cells with this compound.
Mechanism of Action
In cancer cells, this compound has been shown to inhibit DNMT1, an enzyme crucial for maintaining DNA methylation patterns.[1] Inhibition of DNMT1 can lead to the demethylation and re-expression of tumor suppressor genes.[1] This activity has been observed to induce G0/G1 cell cycle arrest through the upregulation of p21 and p27 and downregulation of cyclin E1, PCNA, and c-myc.[1][2] Furthermore, this compound treatment has been associated with the induction of autophagy and, in some cancer cell lines, can sensitize cells to apoptosis-inducing agents like TRAIL.[1]
Effects on Pheochromocytoma Cells
Research on pheochromocytoma cell lines indicates that this compound has a negligible influence on proliferative and pro-metastatic properties.[3][4] While it has been observed to reduce the viability of mouse pheochromocytoma cells (MPC and MTT) at high micromolar concentrations, it showed no effect on the viability of rat pheochromocytoma cells (PC12) up to a concentration of 100 µM.[3][5] Some evidence suggests that this compound may induce the expression of autophagy- and necrosis-related genes in these cells.[3]
Quantitative Data Summary
The following table summarizes the reported quantitative data for the effect of this compound on the viability of pheochromocytoma cell lines after 24 hours of treatment.
| Cell Line | Condition | EC50 (µM) | Reference |
| Mouse Pheochromocytoma (MPC) | Normoxia | 43 | [3] |
| Mouse Pheochromocytoma (MPC) | Hypoxia | 59 | [3] |
| Mouse Pheochromocytoma (MTT) | Normoxia | 44 | [3] |
| Mouse Pheochromocytoma (MTT) | Hypoxia | 91 | [3] |
| Rat Pheochromocytoma (PC12) | Normoxia | > 100 | [3] |
| Rat Pheochromocytoma (PC12) | Hypoxia | > 100 | [3] |
Experimental Protocols
1. Cell Culture of Pheochromocytoma Cells (PC12, MPC, MTT)
-
Materials:
-
Pheochromocytoma cell lines (e.g., PC12, MPC, MTT)
-
Complete growth medium (e.g., RPMI 1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
-
Protocol:
-
Maintain pheochromocytoma cells in a humidified incubator at 37°C with 5% CO2.
-
Culture cells in complete growth medium.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
-
To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and then neutralize the trypsin with complete growth medium.
-
Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed into new culture vessels.
-
2. This compound Stock Solution Preparation
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
-
Protocol:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
When preparing working concentrations, dilute the stock solution in the complete growth medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
3. Cell Viability Assay (MTT Assay)
-
Materials:
-
Pheochromocytoma cells
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Protocol:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
4. Proliferation Assay (Cell Counting)
-
Materials:
-
Pheochromocytoma cells
-
6-well plates
-
This compound
-
Trypan blue solution
-
Hemocytometer or automated cell counter
-
-
Protocol:
-
Seed 2.25 x 10^5 cells per well in 6-well plates and allow them to attach for 24 hours.[3]
-
Treat the cells with the desired concentrations of this compound (e.g., 1 µM or 10 µM).[3]
-
Incubate the cells for 48, 72, or 144 hours.[3]
-
After incubation, wash the cells with PBS and detach them using trypsin.
-
Resuspend the cells in a known volume of complete medium.
-
Mix a small aliquot of the cell suspension with trypan blue solution and count the number of viable (unstained) cells using a hemocytometer or an automated cell counter.
-
5. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
Materials:
-
Pheochromocytoma cells treated with this compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., BECN1, caspase-related genes, necrosis-associated genes) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
-
-
Protocol:
-
Treat cells with this compound for the desired time (e.g., 48 hours).[3]
-
Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using a suitable master mix, the synthesized cDNA, and specific primers for the genes of interest.
-
Analyze the relative gene expression using the ΔΔCt method, normalizing to the expression of a housekeeping gene.
-
Visualizations
Caption: Experimental workflow for evaluating the effects of this compound on pheochromocytoma cells.
References
- 1. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Tumorigenic and Anti-Metastatic Activity of the Sponge-Derived Marine Drugs Aeroplysinin-1 and this compound against Pheochromocytoma In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zora.uzh.ch [zora.uzh.ch]
- 5. researchgate.net [researchgate.net]
Unveiling Synergistic Apoptosis: Application Notes and Protocols for Studying Isofistularin-3 and TRAIL Co-treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the synergistic anti-cancer effects of Isofistularin-3, a marine-derived brominated alkaloid, in combination with TNF-related apoptosis-inducing ligand (TRAIL). The protocols outlined below detail the essential methods for assessing cell viability, apoptosis, and the underlying molecular mechanisms of this promising co-treatment strategy.
Introduction
This compound has been identified as a DNA methyltransferase 1 (DNMT1) inhibitor that can induce cell cycle arrest and sensitize cancer cells to TRAIL-induced apoptosis.[1][2] TRAIL is a naturally occurring cytokine that selectively induces apoptosis in cancer cells, making it a prime candidate for cancer therapy.[3][4][5] However, many cancer cells exhibit resistance to TRAIL. This document outlines the methodologies to explore how this compound can overcome this resistance and work in synergy with TRAIL to enhance cancer cell death.
Key Findings on this compound and TRAIL Co-treatment
Studies have shown that this compound pre-treatment significantly enhances TRAIL-induced apoptosis in various cancer cell lines, such as RAJI and U-937 lymphoma cells.[1] The synergistic effect is marked by a substantial decrease in cell viability upon co-treatment compared to either agent alone.
Quantitative Data Summary
| Cell Line | Treatment | Effect | Combination Index (CI) | Reference |
| RAJI | This compound + TRAIL | Strong Synergism in Apoptosis Induction | 0.22 | [1][2] |
| U-937 | This compound + TRAIL | Strong Synergism in Apoptosis Induction | 0.21 | [1][2] |
Signaling Pathway and Experimental Workflow
The synergistic effect of this compound and TRAIL is attributed to a multi-faceted mechanism. This compound inhibits DNMT1, leading to the re-expression of tumor suppressor genes.[2] It also induces G0/G1 cell cycle arrest and modulates key proteins in the apoptotic pathway.[1][2] This includes the downregulation of anti-apoptotic proteins like cFLIP and survivin, and the upregulation of the TRAIL death receptor DR5.[1][2]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining cell viability by measuring the metabolic activity of cells.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., RAJI, U-937)
-
Complete culture medium
-
This compound
-
TRAIL
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Pre-treat cells with various concentrations of this compound for 24 hours.
-
Add different concentrations of TRAIL to the wells and incubate for an additional 24-48 hours. Include wells with single agents and untreated controls.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for the quantitative analysis of apoptosis and necrosis by flow cytometry.
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
TRAIL
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound and/or TRAIL as described in the cell viability assay.
-
Harvest the cells (including floating cells in the supernatant) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Protocol 3: Western Blot Analysis
This protocol is for detecting the expression levels of specific proteins involved in the apoptotic pathway.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against DR5, cFLIP, survivin, Caspase-8, Caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells as described previously and lyse them in cold lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control like β-actin to normalize protein expression.
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound as required.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 5: Synergy Analysis (Combination Index)
The synergistic effect of the co-treatment can be quantitatively assessed using the Chou-Talalay method to calculate the Combination Index (CI).
Methodology:
-
Generate dose-response curves for this compound and TRAIL individually and in combination (at a constant ratio).
-
Use software like CompuSyn to calculate the CI values based on the dose-effect data.[6]
-
Interpret the CI values as follows:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
By following these detailed protocols, researchers can effectively investigate the synergistic anti-cancer properties of this compound and TRAIL co-treatment, providing valuable insights for the development of novel cancer therapies.
References
- 1. bosterbio.com [bosterbio.com]
- 2. vet.cornell.edu [vet.cornell.edu]
- 3. researchhub.com [researchhub.com]
- 4. Cell Counting & Health Analysis [sigmaaldrich.com]
- 5. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 6. 2.6. Cell Viability Test and Calculation of the Combination Index [bio-protocol.org]
Application Note: In Silico and In Vitro Analysis of Isofistularin-3 as a DNA Methyltransferase 1 (DNMT1) Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction DNA methyltransferase 1 (DNMT1) is the primary enzyme responsible for maintaining DNA methylation patterns during cell division, a crucial process for epigenetic regulation.[1][2] Aberrant DNMT1 activity is linked to the hypermethylation of tumor suppressor genes, leading to their silencing and promoting carcinogenesis.[2][3] This makes DNMT1 a compelling target for cancer therapy. Isofistularin-3, a brominated alkaloid derived from the marine sponge Aplysina aerophoba, has been identified as a novel inhibitor of DNMT1.[4][5][6][7][8] This document provides detailed protocols for conducting molecular docking studies of this compound with DNMT1 and for the experimental validation of its inhibitory activity.
Part 1: Molecular Docking of this compound with DNMT1
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction mechanisms. Docking studies suggest that this compound acts as a direct, DNA-competitive inhibitor of DNMT1.[4][9]
Protocol for Molecular Docking
This protocol outlines the necessary steps for performing a molecular docking simulation between this compound and human DNMT1.
1. Preparation of the Receptor (DNMT1):
-
Obtain the crystal structure of human DNMT1 from the Protein Data Bank (PDB). The structure used in the foundational study of this compound was PDB ID: 3SWR.[4][6]
-
Using molecular modeling software (e.g., MOE, AutoDock Tools), prepare the protein by removing water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states for amino acid residues, typically at a physiological pH of 7.4.
-
Perform energy minimization using a suitable force field (e.g., AMBER, CHARMM) to relieve any steric clashes and optimize the protein structure.
2. Preparation of the Ligand (this compound):
-
Obtain the 2D or 3D structure of this compound.
-
Generate a 3D conformation of the ligand and perform energy minimization using a force field like MMFF94x.
-
Assign appropriate partial charges to the ligand atoms.
3. Docking Simulation:
-
Define the binding site (docking grid box). For a DNA-competitive inhibitor, the grid should be centered on the DNA binding site of DNMT1.[4][6]
-
Use a validated docking program such as AutoDock Vina or LeDock.[10][11]
-
Execute the docking simulation. The program will generate multiple binding poses of the ligand within the receptor's active site.
-
Analyze the results based on the predicted binding scores and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of DNMT1.
Molecular Docking Workflow
Part 2: Docking Study Data Presentation
The docking analysis of this compound with DNMT1 revealed a strong predicted binding affinity, outperforming the known inhibitor Sinefungin.[4]
| Compound | Type | Predicted Binding Score | In Vitro IC₅₀ (µM) |
| This compound | Test Compound | 7,426 | 13.5 ± 5.4 [4][9] |
| Sinefungin | Control Inhibitor | 5,372 | Not Reported |
| Aerothionin | Related Compound | 6,414 | Not Reported |
| Bisoxasolidinone | Related Compound | 4,292 | Not Reported |
| Table 1: Summary of quantitative data from in silico docking and in vitro inhibition assays of this compound and related compounds against DNMT1. Binding scores are arbitrary units specific to the docking software used.[4] |
Part 3: Experimental Validation of DNMT1 Inhibition
To validate the in silico findings, an in vitro DNMT1 activity assay is essential. This protocol describes a general, ELISA-based colorimetric method for screening DNMT1 inhibitors.
Protocol for DNMT1 Inhibitor Screening Assay
1. Reagent Preparation:
-
Prepare 1X Wash Buffer by diluting the 10X stock solution with distilled water.
-
Dilute the S-adenosyl-L-methionine (Adomet/SAM) cofactor with DNMT Assay Buffer.
-
Prepare serial dilutions of this compound (test inhibitor) and a known DNMT1 inhibitor (e.g., EGCG) as a positive control.
2. Assay Procedure:
-
Add reagents to the wells of a DNA-coated microplate in the following order:
-
Blank Wells: DNMT Assay Buffer, Diluted Adomet.
-
Untreated Control Wells: DNMT Assay Buffer, Diluted Adomet, purified DNMT1 enzyme.
-
Inhibitor Wells: DNMT Assay Buffer, Diluted Adomet, this compound (or control inhibitor), purified DNMT1 enzyme.
-
-
Cover the plate and incubate at 37°C for 60-90 minutes to allow the methylation reaction to occur.
3. Detection:
-
Wash the wells multiple times with 1X Wash Buffer.
-
Add a diluted primary antibody specific for 5-methylcytosine (5-mC) to each well and incubate at room temperature for 30-60 minutes.
-
Wash the wells to remove unbound primary antibody.
-
Add a diluted enzyme-conjugated secondary antibody (e.g., HRP-conjugated) and incubate at room temperature for 30 minutes.
-
Wash the wells to remove unbound secondary antibody.
-
Add a developing solution (e.g., TMB substrate) and incubate in the dark until color develops (typically 2-10 minutes).
-
Add a stop solution to terminate the reaction.
4. Data Analysis:
-
Read the absorbance of each well on a microplate reader at 450 nm.
-
Calculate the percentage of DNMT1 inhibition for each concentration of this compound using the formula:
-
Inhibition % = [1 - (OD_inhibitor - OD_blank) / (OD_control - OD_blank)] x 100%
-
-
Plot the inhibition percentage against the inhibitor concentration to determine the IC₅₀ value.
DNMT1 Inhibition Assay Workflow
Part 4: Downstream Cellular Effects and Signaling
Inhibition of DNMT1 by this compound leads to significant downstream effects in cancer cells. The primary mechanism involves the demethylation of CpG islands in the promoter regions of tumor suppressor genes, leading to their re-expression.
One key target is the Aryl Hydrocarbon Receptor (AHR), a tumor suppressor gene often silenced by hypermethylation in cancer.[4][9] Treatment with this compound decreases methylation of the AHR promoter, restores its expression, and contributes to anti-cancer effects such as G0/G1 phase cell cycle arrest.[4][5][6] This is associated with increased expression of cell cycle inhibitors like p21 and p27, and reduced levels of proliferation markers such as Cyclin E1 and PCNA.[5][6]
Signaling Pathway of this compound Action
References
- 1. Dnmt1 structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA METHYLATION BY DNMT1 AND DNMT3b METHYLTRANSFERASES IS DRIVEN BY THE MUC1-C ONCOPROTEIN IN HUMAN CARCINOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The STAT3-DNMT1 connection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. flore.unifi.it [flore.unifi.it]
- 8. Natural Products from Sponges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. Frontiers | Consensus docking aid to model the activity of an inhibitor of DNA methyltransferase 1 inspired by de novo design [frontiersin.org]
- 11. mdpi.com [mdpi.com]
Application Note: Monitoring Isofistularin-3-Induced Autophagy via Western Blot Analysis of LC3 Conversion
Introduction
Isofistularin-3 is a brominated alkaloid derived from the marine sponge Aplysina aerophoba. Recent studies have identified it as a potent DNA methyltransferase (DNMT) 1 inhibitor with significant anti-cancer properties.[1][2][3] One of the key cellular responses to this compound treatment is the induction of autophagy, a catabolic process involving the degradation of cellular components via lysosomes.[1][2][3] A hallmark of autophagy is the conversion of microtubule-associated protein 1 light chain 3 (LC3-I) to its lipidated form, LC3-II, which is recruited to the membranes of forming autophagosomes.[4][5] Therefore, analyzing the LC3I-II conversion by Western blot is a standard and reliable method to monitor the autophagic activity induced by this compound.[5][6]
Principle of the Assay
This protocol describes the use of Western blotting to detect and quantify the conversion of LC3-I to LC3-II in cancer cell lines, such as RAJI lymphoma cells, following treatment with this compound. During autophagy, the cytosolic LC3-I (approx. 16-18 kDa) is conjugated to phosphatidylethanolamine (PE) to form LC3-II (approx. 14-16 kDa).[5] This lipidation allows LC3-II to be inserted into the autophagosome membrane. Due to the hydrophobic nature of the PE group, LC3-II exhibits greater mobility on an SDS-PAGE gel, allowing for its separation from LC3-I. An increase in the LC3-II band intensity, or the ratio of LC3-II to a loading control (e.g., GAPDH), is indicative of enhanced autophagosome formation.[7] To distinguish between increased autophagosome formation and a blockage in their degradation, an autophagic flux inhibitor like Bafilomycin A1 can be used.[8][9] A further increase in LC3-II levels in the presence of Bafilomycin A1 confirms an active autophagic flux.[1][8]
Quantitative Data Summary
The following table summarizes the observed effects of this compound on LC3I-II conversion in RAJI lymphoma cells, as derived from published studies.
| Cell Line | This compound Concentration | Treatment Duration | Observed Effect on LC3-II | Autophagic Flux (with Bafilomycin A1) | Reference |
| RAJI | 5-15 µM | 24 hours | Dose-dependent increase in LC3-II | Further enhancement of LC3-II signal | [1] |
| RAJI | 15 µM | 12 hours | Increase in LC3-II | Significant accumulation of LC3-II | [1] |
Signaling and Experimental Workflow Diagrams
Caption: Workflow for Western blot analysis of LC3 conversion.
Caption: this compound induced autophagy signaling pathway.
Detailed Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to measure LC3I-II conversion.
Cell Culture and Treatment
-
Cell Seeding : Culture RAJI (Burkitt's lymphoma) cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂. Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Preparation : Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the culture medium should not exceed 0.1%.
-
Treatment : Treat cells with varying concentrations of this compound (e.g., 5, 10, 15 µM) for desired time points (e.g., 12, 24, 48 hours). Include a vehicle-only (DMSO) treated sample as a negative control.
-
Autophagic Flux Analysis (Optional but Recommended) : For autophagic flux assessment, treat a parallel set of cells with this compound as described above. Two to four hours before harvesting, add Bafilomycin A1 (e.g., 40 nM) or Chloroquine (e.g., 50 µM) to the culture medium.[1] This will inhibit the fusion of autophagosomes with lysosomes, leading to the accumulation of LC3-II if the autophagic flux is active.
Protein Extraction (Cell Lysis)
-
Harvesting : Collect cells by centrifugation at 500 x g for 5 minutes.
-
Washing : Wash the cell pellet once with ice-cold 1X Phosphate-Buffered Saline (PBS).
-
Lysis : Lyse the cell pellet directly in 1X Laemmli sample buffer or RIPA buffer supplemented with a protease inhibitor cocktail.
-
Note: LC3 proteins can be sensitive to degradation. It is recommended to process samples quickly and use freshly prepared lysates.
-
-
Sonication & Denaturation : Sonicate the lysates briefly to shear DNA and reduce viscosity. Then, boil the samples at 95-100°C for 5-10 minutes.
-
Storage : Use the lysates immediately or store them at -80°C.
Western Blot Protocol
-
Protein Quantification : If RIPA buffer was used for lysis, determine the protein concentration of each sample using a BCA or Bradford protein assay. This step is not necessary if cells were lysed directly in Laemmli buffer, but equal cell numbers should have been used.
-
SDS-PAGE :
-
Load equal amounts of protein (typically 20-40 µg) per lane onto a 15% or 4-20% gradient polyacrylamide gel. A higher percentage gel is crucial for resolving the small difference between LC3-I and LC3-II.
-
Include a pre-stained protein ladder to monitor protein migration.
-
Run the gel in 1X running buffer until the dye front reaches the bottom of the gel.
-
-
Protein Transfer :
-
Transfer the separated proteins from the gel to a 0.2 µm polyvinylidene difluoride (PVDF) membrane.
-
Perform the transfer at 100 V for 30-60 minutes or using a semi-dry transfer system according to the manufacturer's instructions.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting :
-
Blocking : Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for LC3 (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Washing : Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation : Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Washing : Repeat the washing step as described above.
-
-
Signal Detection :
-
Prepare an enhanced chemiluminescence (ECL) working solution.
-
Incubate the membrane with the ECL solution for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Stripping and Re-probing (Loading Control) :
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein, such as GAPDH or β-actin.
-
-
Data Analysis and Quantification :
-
Measure the band intensity for LC3-I, LC3-II, and the loading control using densitometry software (e.g., ImageJ).
-
The induction of autophagy can be represented as the ratio of LC3-II to the loading control (e.g., LC3-II/GAPDH) or as the LC3-II/LC3-I ratio.[7] It is often recommended to compare the amount of LC3-II between samples normalized to a loading control.[6] Compare the ratios from this compound-treated samples to the vehicle control.
-
References
- 1. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. LC3 and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to interpret LC3 immunoblotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expression of Autophagy-Related Protein LC3-II Detected by Western Blotting [bio-protocol.org]
- 8. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Isofistularin-3 Concentration for Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Isofistularin-3 in cancer cell line experiments. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of effective concentrations to aid in experimental design and execution.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound precipitates in cell culture medium. | - The final DMSO concentration is too high.- The compound has low solubility in aqueous solutions. | - Ensure the final DMSO concentration in the culture medium does not exceed 0.5%. Prepare a high-concentration stock solution of this compound in DMSO and dilute it serially in the medium.- After diluting the stock solution, vortex or gently warm the medium to ensure complete dissolution before adding it to the cells. |
| Inconsistent or non-reproducible results between experiments. | - Variability in cell passage number.- Inconsistent cell seeding density.- Degradation of this compound stock solution. | - Use cells within a consistent and low passage number range for all experiments.- Ensure precise and uniform cell seeding across all wells and plates.- Prepare fresh this compound dilutions from a frozen stock for each experiment. Aliquot the stock solution to avoid repeated freeze-thaw cycles. |
| High cytotoxicity observed in vehicle control (DMSO-treated) cells. | - DMSO concentration is too high.- Cell line is particularly sensitive to DMSO. | - Perform a dose-response experiment to determine the maximum tolerated DMSO concentration for your specific cell line (typically ≤ 0.5%).- Use this determined concentration as the vehicle control for all subsequent experiments. |
| No significant effect of this compound at expected concentrations. | - The cell line may be resistant to this compound.- The treatment duration is too short.- The compound has degraded. | - Test a broader range of concentrations, including higher doses.- Extend the treatment duration (e.g., 48 or 72 hours), as the effects of this compound can be time-dependent.[1]- Verify the integrity of your this compound stock. If possible, confirm its activity on a sensitive, positive control cell line. |
| Unexpected morphological changes in cells. | - this compound can induce autophagy and cell cycle arrest, leading to changes in cell size and the appearance of vacuoles. | - These morphological changes are a known effect of this compound.[1] Document these changes as part of your results. Consider performing assays for autophagy (e.g., LC3-II conversion) or cell cycle analysis to quantify these effects. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a marine-derived brominated alkaloid that acts as a DNA methyltransferase 1 (DNMT1) inhibitor.[1][2][3] By inhibiting DNMT1, it can lead to the re-expression of tumor suppressor genes.[1][2] Additionally, it induces G0/G1 cell cycle arrest, autophagy, and sensitizes cancer cells to TRAIL-induced apoptosis through the induction of endoplasmic reticulum (ER) stress and upregulation of Death Receptor 5 (DR5).[1][2][3]
Q2: What is a typical starting concentration range for this compound in cancer cell line experiments?
A2: Based on published data, a good starting range for this compound is between 1 µM and 50 µM. The half-maximal growth inhibitory concentration (GI50) after 72 hours of treatment varies depending on the cell line, but generally falls within the 8-15 µM range for sensitive hematological cancer cell lines.[1]
Q3: How should I prepare and store this compound?
A3: this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[1] This stock solution should be aliquoted into smaller volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles. For experiments, a fresh aliquot should be thawed and diluted to the desired concentration in the cell culture medium.
Q4: How long should I treat my cells with this compound?
A4: The optimal treatment duration depends on the specific cancer cell line and the experimental endpoint. Significant effects on cell proliferation are observed after 72 hours.[1] However, changes in protein expression and the induction of autophagy can be detected as early as 12-24 hours.[1] It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for your study.
Q5: Can this compound be used in combination with other anti-cancer agents?
A5: Yes, this compound has been shown to strongly synergize with the tumor-necrosis-factor-related apoptosis-inducing ligand (TRAIL) in lymphoma cell lines.[1][2][3] This suggests its potential for use in combination therapies.
Quantitative Data Summary
Table 1: GI50 Values of this compound in Various Cancer Cell Lines (72h Treatment)
| Cell Line | Cancer Type | GI50 (µM) |
| RAJI | Burkitt's lymphoma | 9.9 ± 8.6 |
| U-937 | Non-Hodgkin lymphoma | 8.1 ± 5.6 |
| JURKAT | Acute T-cell leukemia | 10.2 ± 5.8 |
| K-562 | Chronic myeloid leukemia | 8.3 ± 3.6 |
| HL-60 | Promyelocytic leukemia | 8.1 ± 4.7 |
| MEG-01 | Chronic myeloid leukemia | 14.8 ± 5.3 |
| SH-SY5Y | Neuroblastoma | > 50 |
| PC-3 | Prostate cancer | > 50 |
| MDA-MB-231 | Breast adenocarcinoma | > 50 |
Data extracted from Florean et al., 2016.[1]
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value using appropriate software.
Western Blot Analysis for Apoptosis and Cell Cycle Markers
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved PARP, cleaved Caspase-3, p21, p27, Cyclin E1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
References
- 1. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
addressing Isofistularin-3 solubility challenges in experimental setups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isofistularin-3. The information below addresses common challenges related to the solubility of this marine-derived compound in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?
A1: Based on published research, Dimethyl Sulfoxide (DMSO) is the recommended solvent for dissolving this compound for use in cell-based assays and other in vitro experiments.[1]
Q2: I am observing precipitation when I add my this compound stock solution to my aqueous cell culture medium. What could be the cause and how can I prevent it?
A2: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds like this compound, which are often prepared in a high-concentration DMSO stock. This "solvent-shifting" effect occurs because the compound is poorly soluble in the final aqueous environment.
To mitigate this, ensure that the final concentration of DMSO in your cell culture medium is kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells. It is advisable to prepare intermediate dilutions of your this compound stock in culture medium and add them to the final culture volume dropwise while gently swirling the plate or tube.
Q3: What are the typical working concentrations of this compound for cell-based assays?
A3: The effective concentration of this compound can vary depending on the cell line and the specific assay. Published studies have reported the following effective concentrations:
-
DNMT1 Inhibition: The IC50 for in vitro inhibition of the purified DNMT1 enzyme is approximately 13.5 ± 5.4 μM.[1]
-
Cell Proliferation: The 50% growth inhibitory (GI50) concentrations in various cancer cell lines typically range from 7.3 to 14.8 μM after 72 hours of treatment.[1]
-
Induction of Autophagy and Cell Cycle Arrest: Morphological changes and cell cycle arrest have been observed at concentrations around 15-25 μM.[1]
It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: Can I use other solvents like ethanol or PBS to dissolve this compound?
A4: While DMSO is the most commonly reported solvent, the solubility of this compound in other solvents like ethanol or phosphate-buffered saline (PBS) is not well-documented in the available literature. Due to its hydrophobic nature, it is expected to have very low solubility in aqueous buffers like PBS. Ethanol may be a potential alternative, but its suitability and the maximum achievable concentration would need to be determined empirically. When using any organic solvent, it is crucial to include a vehicle control in your experiments to account for any solvent-induced effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound powder is not dissolving in DMSO. | Insufficient solvent volume or inadequate mixing. | Increase the volume of DMSO incrementally. Gentle warming (to no more than 37°C) and vortexing can aid in dissolution. Ensure the DMSO is of high purity and anhydrous. |
| Precipitation observed in the stock solution during storage. | The storage temperature is too low, or the concentration is too high. | Store the DMSO stock solution at -20°C. If precipitation persists, consider preparing a slightly lower concentration stock solution. Before use, allow the stock solution to fully thaw at room temperature and ensure any precipitate is redissolved by gentle vortexing. |
| Inconsistent results between experiments. | Variability in the final concentration of this compound due to precipitation or incomplete dissolution. | Always prepare fresh dilutions from the stock solution for each experiment. Visually inspect for any signs of precipitation before adding to your experimental setup. Perform a final concentration check if you have access to analytical methods like HPLC. |
| High background or off-target effects observed. | The concentration of the organic solvent (e.g., DMSO) is too high in the final assay. | Ensure the final concentration of the solvent in your experimental setup is below the threshold that affects your cells or assay components. A vehicle control with the same final solvent concentration should always be included. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Working Dilutions for Cell-Based Assays
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free pipette tips
-
Vortex mixer
-
Cell culture medium appropriate for your cell line
Procedure:
-
Preparation of a 10 mM Stock Solution in DMSO:
-
Calculate the required amount of this compound and DMSO to prepare a 10 mM stock solution. The molecular weight of this compound is approximately 1114.0 g/mol .
-
Aseptically weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Preparation of Working Dilutions in Cell Culture Medium:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution of the stock solution in pre-warmed cell culture medium. For example, to achieve a final concentration of 10 µM in your experiment, you could prepare a 1 mM intermediate dilution by adding 10 µL of the 10 mM stock to 990 µL of medium.
-
From the intermediate dilution, add the required volume to your cell culture plates. For example, to achieve a final concentration of 10 µM in a well containing 1 mL of medium, add 10 µL of the 1 mM intermediate dilution.
-
Always add the this compound dilution to the cell culture medium dropwise while gently swirling to ensure proper mixing and minimize precipitation.
-
Prepare a vehicle control with the same final concentration of DMSO as your highest this compound concentration.
-
Protocol 2: General DNMT1 Inhibition Assay
This protocol is a general guideline based on commercially available DNMT1 inhibitor screening kits and the published activity of this compound.[1]
Materials:
-
Purified recombinant human DNMT1 enzyme
-
DNMT1 assay buffer
-
S-adenosyl-L-methionine (SAM)
-
A suitable DNA substrate (e.g., a synthetic oligonucleotide with CpG sites)
-
This compound dissolved in DMSO
-
A method for detecting DNA methylation (e.g., ELISA-based with a methylation-specific antibody, or radioactivity-based with [3H]-SAM)
-
Microplate reader
Procedure:
-
Assay Preparation:
-
Prepare the DNMT1 assay buffer according to the manufacturer's instructions.
-
Dilute the purified DNMT1 enzyme to the desired concentration in the assay buffer.
-
Prepare a solution of the DNA substrate in the assay buffer.
-
Prepare a solution of SAM in the assay buffer.
-
-
Inhibitor Preparation:
-
Prepare a series of dilutions of this compound in DMSO.
-
Further dilute the this compound solutions in the DNMT1 assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed the tolerance of the enzyme.
-
-
Assay Reaction:
-
In a microplate, add the DNMT1 enzyme, the DNA substrate, and the this compound dilution (or vehicle control).
-
Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at the recommended assay temperature (typically 37°C).
-
Initiate the methylation reaction by adding the SAM solution to each well.
-
Incubate the plate at 37°C for the recommended time (e.g., 1-2 hours).
-
-
Detection and Analysis:
-
Stop the reaction according to the kit's instructions.
-
Detect the level of DNA methylation using the chosen method (e.g., colorimetric, fluorometric, or radiometric).
-
Calculate the percentage of DNMT1 inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Signaling pathway of this compound as a DNMT1 inhibitor.
References
Navigating Experimental Variability in Isofistularin-3 Research: A Technical Support Center
Welcome to the technical support center for Isofistularin-3 studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing experimental variability and to offer troubleshooting support for common issues encountered during the investigation of this marine-derived DNA methyltransferase 1 (DNMT1) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a brominated tyrosine alkaloid isolated from the marine sponge Aplysina aerophoba. Its primary mechanism of action is the inhibition of DNA methyltransferase 1 (DNMT1), a key enzyme responsible for maintaining DNA methylation patterns. By inhibiting DNMT1, this compound can lead to the demethylation and re-expression of tumor suppressor genes that have been silenced by hypermethylation in cancer cells. One such key target is the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor with tumor-suppressive functions in certain contexts.[1][2]
Q2: What are the known biological effects of this compound in cancer cell lines?
A2: In various cancer cell lines, particularly leukemia and lymphoma cells like RAJI and U-937, this compound has been shown to:
-
Induce cell cycle arrest in the G0/G1 phase.[2]
-
Trigger autophagy, a cellular self-degradation process.
-
Promote apoptosis (programmed cell death), both caspase-dependent and -independent.
-
Sensitize cancer cells to TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand)-induced apoptosis.[1][2]
-
Reduce cell proliferation and colony formation ability.[1]
Q3: In which solvent should I dissolve this compound and how should I store the stock solution?
A3: this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Studies on the stability of compounds in DMSO suggest that while many are stable for extended periods when frozen, repeated freeze-thaw cycles and prolonged storage at room temperature can lead to degradation.[3][4][5][6]
Q4: Is this compound toxic to non-cancerous cells?
A4: Studies have shown that this compound exhibits selective cytotoxicity towards cancer cells. It has been reported to have no significant effect on the viability of peripheral blood mononuclear cells (PBMCs) from healthy donors and does not induce toxic effects in zebrafish development at concentrations effective against cancer cells.[1][2][7] However, it is always advisable to determine the cytotoxicity profile in your specific non-cancerous cell model.
Troubleshooting Guide
Problem 1: this compound precipitates out of solution when added to my cell culture medium.
-
Cause: This is a common issue with hydrophobic compounds like this compound when a concentrated DMSO stock is diluted into an aqueous cell culture medium. The final DMSO concentration in the medium might be too low to maintain solubility.
-
Solution:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium does not exceed a level that is toxic to your cells (typically ≤ 0.5%). However, a slightly higher but non-toxic concentration may be necessary to maintain solubility.
-
Pre-warm the Medium: Pre-warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Method of Addition: Add the this compound stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion.
-
Test in Simpler Buffer: To determine if media components are contributing to the precipitation, test the solubility of this compound in a simple buffered saline solution (e.g., PBS) at the same final DMSO concentration.
-
Kinetic Solubility Assay: If precipitation persists, consider performing a kinetic solubility assay to determine the maximum soluble concentration of this compound in your specific cell culture medium.
-
Problem 2: I am not observing the expected level of DNMT1 inhibition or downstream effects.
-
Cause: This could be due to several factors, including the purity and integrity of the this compound, the specific cell line's sensitivity, or the experimental conditions.
-
Solution:
-
Verify Compound Integrity: If possible, verify the purity of your this compound batch using analytical techniques like HPLC. Ensure that the stock solution has been stored correctly and has not undergone excessive freeze-thaw cycles.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to DNMT inhibitors. The baseline expression of DNMT1 and the methylation status of target genes can influence the response. Consider using a positive control cell line known to be responsive to this compound, such as RAJI or U-937 cells.
-
Time-Course and Dose-Response Experiments: The effects of DNMT inhibitors on DNA methylation are often passive and require cell division to become apparent. Perform a time-course experiment (e.g., 24, 48, 72 hours) and a dose-response experiment with a range of this compound concentrations to determine the optimal conditions for your cell model.
-
Assay Sensitivity: Ensure that your assay for measuring downstream effects is sensitive enough. For example, global DNA methylation assays may not detect locus-specific changes. Consider using more sensitive techniques like bisulfite sequencing or methylation-specific PCR for target gene promoters.
-
Problem 3: My experimental results are not consistent across different batches of this compound.
-
Cause: As a natural product, the purity and composition of this compound extracts can vary between batches, even from the same supplier.
-
Solution:
-
Request Certificate of Analysis (CoA): Always request a CoA from the supplier for each new batch of this compound. This document should provide information on the purity of the compound.
-
Internal Quality Control: If possible, perform your own internal quality control on each new batch using techniques like HPLC to confirm its purity and integrity.
-
Dose-Response Curve for Each Batch: It is good practice to perform a dose-response curve for each new batch of this compound in a reference cell line to determine its biological activity and adjust experimental concentrations accordingly.
-
Data Presentation
Table 1: Summary of this compound In Vitro Activity
| Cell Line | Assay Type | Endpoint | Value | Reference |
| RAJI (Burkitt's lymphoma) | Proliferation Assay | GI50 | 9.9 ± 8.6 µM (72h) | [3] |
| U-937 (Histiocytic lymphoma) | Proliferation Assay | GI50 | 8.1 ± 5.6 µM (72h) | [3] |
| JURKAT (T-cell leukemia) | Proliferation Assay | GI50 | 10.2 ± 5.8 µM (72h) | [3] |
| K-562 (Chronic myelogenous leukemia) | Proliferation Assay | GI50 | 8.3 ± 3.6 µM (72h) | [3] |
| MEG-01 (Megakaryoblastic leukemia) | Proliferation Assay | GI50 | 14.8 ± 5.3 µM (72h) | [3] |
| HL-60 (Acute promyelocytic leukemia) | Proliferation Assay | GI50 | 8.1 ± 4.7 µM (72h) | [3] |
| SH-SY5Y (Neuroblastoma) | Proliferation Assay | GI50 | > 50 µM (72h) | [3] |
| PC-3 (Prostate cancer) | Proliferation Assay | GI50 | 8.1 ± 4.4 µM (72h) | [3] |
| MDA-MB-231 (Breast cancer) | Proliferation Assay | GI50 | 7.3 ± 7.0 µM (72h) | [3] |
| HeLa (Cervical cancer) | Cytotoxicity Assay | IC50 | 8.5 ± 0.2 µM | [7] |
| Purified DNMT1 Enzyme | In Vitro Inhibition Assay | IC50 | 13.5 ± 5.4 µM | [1] |
| RAJI | TRAIL Combination | CI | 0.22 | [2] |
| U-937 | TRAIL Combination | CI | 0.21 | [2] |
GI50: 50% growth inhibition; IC50: 50% inhibitory concentration; CI: Combination Index (CI < 1 indicates synergy).
Experimental Protocols
1. Extraction and Purification of this compound from Aplysina aerophoba
This protocol is adapted from methods for isolating bromotyrosine alkaloids from Aplysina sponges.[8]
-
Extraction:
-
Freeze-dry the sponge material.
-
Extract the freeze-dried sponge material three times with a 1:1 (v/v) mixture of dichloromethane (CH2Cl2) and methanol (MeOH).
-
-
Partitioning:
-
Partition the resulting crude extract between n-hexane and MeOH.
-
Further partition the MeOH extract between ethyl acetate (EtOAc) and water.
-
-
Chromatography:
-
Subject the EtOAc phase to vacuum liquid chromatography (VLC) on a silica gel column using a stepwise gradient elution from 100% CH2Cl2 to 80:20 CH2Cl2:MeOH.
-
Monitor the fractions by thin-layer chromatography (TLC) and combine those containing compounds with similar retention factors.
-
Further purify the combined fractions using size-exclusion chromatography (e.g., Sephadex LH-20) and/or preparative high-performance liquid chromatography (HPLC) with a C18 column to yield pure this compound.
-
-
Structure Elucidation:
-
Confirm the identity and purity of the isolated this compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
2. Preparation of this compound Stock Solution
-
Weigh out the desired amount of purified this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
3. In Vitro DNMT1 Inhibition Assay
This protocol is based on commercially available DNMT1 inhibitor screening kits.
-
Reagents and Plate Setup:
-
Use a DNMT1 inhibitor screening assay kit that typically includes a DNA substrate-coated plate, recombinant DNMT1 enzyme, S-adenosylmethionine (SAM), and detection antibodies.
-
Prepare a series of dilutions of this compound in the assay buffer. Include a positive control inhibitor (e.g., Decitabine or Epigallocatechin-3-gallate) and a no-inhibitor control.
-
-
Enzymatic Reaction:
-
Add the diluted this compound or controls to the appropriate wells.
-
Add the DNMT1 enzyme and SAM to initiate the methylation reaction.
-
Incubate the plate according to the kit manufacturer's instructions (typically 1-2 hours at 37°C).
-
-
Detection:
-
Wash the plate to remove unreacted components.
-
Add the primary antibody that recognizes 5-methylcytosine, followed by a secondary enzyme-linked antibody.
-
Add the substrate for the enzyme on the secondary antibody and measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of DNMT1 inhibition for each concentration of this compound compared to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
4. Cell Viability and Proliferation Assay (MTT/WST-1)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO) for the desired duration (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's protocol (typically 1-4 hours at 37°C).
-
Measurement: For MTT, add solubilization solution and measure the absorbance at 570 nm. For WST-1, measure the absorbance at 450 nm directly.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 value.
5. Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark. Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use flow cytometry analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: Mechanism of Action of this compound.
Caption: General Experimental Workflow for this compound Studies.
Caption: this compound Induced AHR Signaling Pathway.
References
- 1. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Bromotyrosine-derived alkaloids from the Caribbean sponge Aplysina lacunosa - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting off-target effects of Isofistularin-3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with Isofistularin-3. The information is designed to help address specific issues that may arise, with a focus on identifying and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a brominated alkaloid derived from the marine sponge Aplysina aerophoba. Its primary reported mechanism of action is the inhibition of DNA methyltransferase 1 (DNMT1).[1][2] By inhibiting DNMT1, this compound can lead to the demethylation of DNA, which can, in turn, reactivate the expression of tumor suppressor genes.[1][3] Docking studies suggest that this compound binds to the DNA interacting pocket of DNMT1, acting as a direct, DNA-competitive inhibitor.[1]
Q2: What are the known cellular effects of this compound?
A2: The known cellular effects of this compound, largely downstream of DNMT1 inhibition, include:
-
Cell Cycle Arrest: It can induce cell cycle arrest in the G0/G1 phase, which is associated with increased expression of p21 and p27 and reduced levels of cyclin E1, PCNA, and c-myc.[2][3]
-
Induction of Autophagy: this compound has been observed to induce morphological changes characteristic of autophagy.[1][2]
-
Sensitization to TRAIL-induced Apoptosis: It can synergize with tumor-necrosis-factor related apoptosis-inducing ligand (TRAIL) to increase apoptosis in cancer cells.[1][2] This is mediated by a reduction in survivin expression.[1]
-
Induction of Endoplasmic Reticulum (ER) Stress: this compound treatment can trigger ER stress, indicated by increased GRP78 expression, and lead to the upregulation of the TRAIL receptor DR5 on the cell surface.[1][2]
Q3: Is this compound toxic to normal cells?
A3: Studies have shown that this compound has a degree of selectivity for cancer cells. It has been reported to not affect the viability of peripheral blood mononuclear cells (PBMCs) from healthy donors or zebrafish development at concentrations where it shows anti-tumor activity.[1][4]
Q4: Are there any known off-target effects of this compound?
A4: While comprehensive off-target screening data is limited, this compound has been shown not to function as a histone deacetylase (HDAC) inhibitor, despite some structural similarities to other dual HDAC and methyltransferase inhibitors.[1] However, like many small molecules, the potential for other off-target interactions cannot be fully excluded without broader screening.
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotype Observed
You are observing a cellular response that is not consistent with the known functions of DNMT1 inhibition (e.g., rapid cytotoxicity at low concentrations, activation of a signaling pathway not typically associated with epigenetic regulation).
Question: Have you confirmed target engagement in your experimental system?
Answer: It is crucial to verify that this compound is interacting with its intended target, DNMT1, at the concentrations used in your experiments.
-
Recommended Experiment: Western blot analysis for DNMT1 protein levels. While this compound inhibits DNMT1 activity, it may not necessarily alter the total protein level. However, this is a good baseline experiment. A more direct measure of target engagement in cells is the Cellular Thermal Shift Assay (CETSA).
Question: Have you performed a dose-response curve for the observed phenotype?
Answer: A dose-response curve can help differentiate between on-target and off-target effects. Off-target effects often occur at higher concentrations than those required for on-target activity.
-
Recommended Experiment: Perform a comprehensive dose-response analysis for both the expected on-target effects (e.g., changes in methylation of a known DNMT1 target gene) and the unexpected phenotype. If the unexpected phenotype only manifests at significantly higher concentrations, it is more likely to be an off-target effect.
Issue 2: Lack of Expected Biological Effect
You are not observing the anticipated cellular outcomes of DNMT1 inhibition, such as cell cycle arrest or induction of gene expression, even at concentrations reported to be effective in the literature.
Question: Have you verified the identity and purity of your this compound compound?
Answer: The quality of the compound is critical. Degradation or impurities can lead to a lack of activity.
-
Recommendation: If possible, verify the identity and purity of your this compound stock using analytical methods such as HPLC-MS or NMR.
Question: Is your cell line sensitive to DNMT1 inhibition?
Answer: The cellular response to DNMT1 inhibition can be cell-type specific. Some cell lines may have compensatory mechanisms or may not rely as heavily on DNA methylation for the regulation of key pathways.
-
Recommended Experiment: As a positive control, treat your cells with a well-characterized, potent DNMT1 inhibitor (e.g., 5-aza-2'-deoxycytidine) to confirm that the expected downstream pathways are responsive in your cell line.
Question: Have you considered the experimental timeline?
Answer: Epigenetic changes and their downstream consequences can take time to manifest.
-
Recommendation: Extend the time course of your experiment. Effects on gene expression may be detectable after 24-48 hours, while effects on cell proliferation or apoptosis may require 72 hours or longer.[1]
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| DNMT1 Inhibition (IC50) | Purified Enzyme | 13.5 ± 5.4 µM | [1] |
| Cytotoxicity (IC50) | HeLa | 8.5 ± 0.2 µM | [4] |
| Growth Inhibition (GI50) | RAJI | 15.2 ± 3.1 µM | [1] |
| U-937 | 10.1 ± 2.5 µM | [1] | |
| LNCaP | 12.3 ± 1.9 µM | [1] | |
| PC-3 | 18.9 ± 4.6 µM | [1] | |
| A549 | > 50 µM | [1] | |
| Viability Reduction (EC50) | MPC (normoxia) | 43 µM | [4] |
| MTT (normoxia) | 44 µM | [4] | |
| PC12 | > 100 µM | [4] |
Experimental Protocols
Protocol 1: Western Blot for Key Signaling Proteins
-
Cell Lysis: Treat cells with the desired concentrations of this compound for the specified time. Harvest and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against proteins of interest (e.g., DNMT1, p21, p27, Cyclin E1, LC3B, cleaved PARP, survivin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Fixation: Treat cells with this compound for the desired time. Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the DNA content of the cells using a flow cytometer. The data can be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Tumorigenic and Anti-Metastatic Activity of the Sponge-Derived Marine Drugs Aeroplysinin-1 and this compound against Pheochromocytoma In Vitro [mdpi.com]
determining optimal treatment duration for Isofistularin-3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Isofistularin-3. The information is designed to assist in the design and execution of experiments, with a specific focus on determining the optimal treatment duration.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a brominated alkaloid derived from the marine sponge Aplysina aerophoba. Its primary mechanism of action is the inhibition of DNA methyltransferase 1 (DNMT1).[1][2][3] By binding to the DNA interacting pocket of DNMT1, this compound leads to DNA demethylation and subsequent re-expression of tumor suppressor genes.[1][2]
Q2: What are the known cellular effects of this compound on cancer cells?
A2: this compound exhibits a range of anti-proliferative effects on cancer cells, including:
-
Cell Cycle Arrest: It induces growth arrest in the G0/G1 phase of the cell cycle.[1][2] This is associated with the upregulation of p21 and p27 and the downregulation of cyclin E1, PCNA, and c-myc.[1][2]
-
Autophagy: It can induce morphological changes characteristic of autophagy.[1][2][3]
-
Apoptosis: At later time points and higher concentrations, this compound can induce caspase-dependent and -independent cell death.[1]
-
Sensitization to TRAIL: It sensitizes cancer cells to Tumor-Necrosis-Factor Related Apoptosis Inducing Ligand (TRAIL)-induced apoptosis.[1][2][3]
Q3: What is a good starting point for treatment duration in my experiments?
A3: Based on published studies, a common starting point for in vitro experiments is a 24 to 72-hour treatment period.[1] For longer-term assays, such as colony formation, treatment durations of up to 10 days have been used.[1] For combination studies with agents like TRAIL, a 24-hour pre-treatment with this compound has been shown to be effective.[1][2] The optimal duration will ultimately depend on your specific cell type and the biological question you are investigating.
Troubleshooting Guides
Problem 1: No significant effect on cell viability is observed at expected concentrations and time points.
Possible Cause 1: Suboptimal Treatment Duration.
-
Recommendation: The cytostatic effects of this compound may precede significant cytotoxicity.[1] Perform a time-course experiment to determine the optimal endpoint. We recommend testing a range of time points (e.g., 24, 48, 72, and 96 hours).
Possible Cause 2: Cell Line Insensitivity.
-
Recommendation: While this compound has shown broad activity, cell line sensitivity can vary. Confirm the sensitivity of your cell line by performing a dose-response curve. Refer to the table below for reported GI50 values in various cell lines.
Possible Cause 3: Reagent Instability.
-
Recommendation: Ensure proper storage and handling of the this compound compound. Prepare fresh dilutions for each experiment from a properly stored stock solution.
Problem 2: High variability between replicate wells in cell-based assays.
Possible Cause 1: Uneven Cell Seeding.
-
Recommendation: Ensure a single-cell suspension before seeding and use appropriate pipetting techniques to avoid introducing bubbles and ensure even cell distribution.[4][5][6]
Possible Cause 2: Edge Effects in Microplates.
-
Recommendation: Minimize edge effects by not using the outer wells of the microplate for experimental samples. Fill these wells with sterile media or PBS to maintain a humidified environment.
Possible Cause 3: Inconsistent Drug Distribution.
-
Recommendation: After adding this compound to the wells, gently mix the plate on a shaker to ensure uniform distribution of the compound.
Data Presentation
Table 1: Growth Inhibitory (GI50) Concentrations of this compound in Various Cancer Cell Lines after 72h Treatment
| Cell Line | Cancer Type | GI50 (µM) |
| RAJI | Burkitt's Lymphoma | 9.9 ± 8.6 |
| U-937 | Histiocytic Lymphoma | 8.1 ± 5.6 |
| JURKAT | T-cell Leukemia | 10.2 ± 5.8 |
| K-562 | Chronic Myelogenous Leukemia | 8.3 ± 3.6 |
| MEG-01 | Megakaryoblastic Leukemia | 14.8 ± 5.3 |
| HL-60 | Acute Promyelocytic Leukemia | 8.1 ± 4.7 |
| PC-3 | Prostate Cancer | 8.1 ± 4.4 |
| MDA-MB-231 | Breast Cancer | 7.3 ± 7.0 |
| SH-SY5Y | Neuroblastoma | > 50 |
Data adapted from Florean et al., 2016.[1]
Experimental Protocols
Protocol 1: Determining Optimal Treatment Duration using a Time-Course Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they remain in the exponential growth phase for the duration of the experiment.
-
Treatment: After allowing cells to adhere overnight, treat with a range of this compound concentrations (e.g., from 1 µM to 50 µM) and a vehicle control.
-
Incubation: Incubate the plates for various time points (e.g., 24, 48, 72, and 96 hours).
-
Viability Assessment: At each time point, assess cell viability using a suitable method, such as an MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: For each time point, plot the percentage of viable cells against the log of the this compound concentration to determine the GI50 value. The optimal treatment duration will be the shortest time required to achieve a stable and significant effect at the desired concentration.
Protocol 2: Assessing Cell Cycle Arrest
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the determined optimal concentration and for the optimal duration. Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G0/G1 phase will confirm the cell cycle arrest effect.
Visualizations
Caption: Signaling pathway of this compound leading to its anti-cancer effects.
Caption: Experimental workflow for determining optimal this compound treatment duration.
References
- 1. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 5. google.com [google.com]
- 6. bioassaysys.com [bioassaysys.com]
Technical Support Center: Overcoming Isofistularin-3 Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address experimental challenges related to Isofistularin-3, with a focus on overcoming potential resistance mechanisms.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound in a question-and-answer format, providing detailed methodologies to investigate and potentially overcome these challenges.
Issue 1: Reduced Sensitivity or Acquired Resistance to this compound
Question: My cancer cell line, which was initially sensitive to this compound, now shows reduced sensitivity or has become resistant. What are the possible causes and how can I investigate them?
Answer: Reduced sensitivity to this compound can arise from several potential mechanisms, primarily related to its known modes of action. The main investigation should focus on alterations in its primary target (DNMT1), changes in apoptotic pathways it modulates (TRAIL sensitization), and cellular stress responses (autophagy).
Hypothesized Resistance Mechanisms:
-
Alteration of the Drug Target: Mutations or overexpression of DNMT1 could prevent effective binding of this compound.
-
Upregulation of Anti-Apoptotic Proteins: Increased expression of proteins like Survivin can counteract the pro-apoptotic effects of this compound.[1][2][3]
-
Dysregulation of the TRAIL Apoptosis Pathway: Defects in the TRAIL signaling cascade, such as downregulation of death receptors (DR4/DR5) or upregulation of inhibitors like c-FLIP, can confer resistance.[4][5][6][7]
-
Pro-survival Autophagy: Cancer cells might utilize autophagy as a survival mechanism to withstand the stress induced by this compound.[8][9][10]
Experimental Protocols to Investigate Resistance
Here are detailed protocols to test the hypothesized resistance mechanisms:
Protocol 1: Assessing DNMT1 Expression and Activity
-
Objective: To determine if resistance is associated with changes in the expression or activity of DNMT1.
-
Methodology:
-
Cell Lysis: Prepare whole-cell lysates from both sensitive (parental) and resistant cancer cell lines.
-
Western Blotting:
-
Probe membranes with a primary antibody against DNMT1 to compare its expression levels. Use a loading control (e.g., β-actin or GAPDH) for normalization.
-
Expected Outcome: Resistant cells may show higher levels of DNMT1.
-
-
DNMT Activity Assay:
-
Use a commercially available DNMT activity assay kit.
-
Incubate nuclear extracts from sensitive and resistant cells with the assay components.
-
Measure the methylation activity via colorimetric or fluorometric methods as per the manufacturer's instructions.
-
Expected Outcome: Resistant cells might exhibit higher baseline DNMT1 activity or be less inhibited by this compound.[11]
-
-
Protocol 2: Evaluation of Key Apoptotic and Survival Proteins
-
Objective: To analyze the expression of proteins involved in the TRAIL pathway and apoptosis regulation that this compound is known to affect.
-
Methodology:
-
Western Blotting:
-
Using lysates from sensitive and resistant cells, probe for the following proteins:
-
-
Flow Cytometry for Surface DR4/DR5:
-
Label viable (unstained with a viability dye) sensitive and resistant cells with fluorescently-conjugated antibodies against DR4 and DR5.
-
Analyze by flow cytometry to quantify the surface expression of these receptors.
-
Expected Outcome: Resistant cells may show increased Survivin and/or c-FLIP, and decreased surface expression of DR4/DR5.
-
-
Protocol 3: Assessing the Role of Autophagy
-
Objective: To determine if autophagy is acting as a pro-survival mechanism in resistant cells.
-
Methodology:
-
Western Blot for LC3-II:
-
Treat sensitive and resistant cells with this compound in the presence and absence of an autophagy inhibitor (e.g., Chloroquine or 3-Methyladenine).
-
Probe for LC3-I to LC3-II conversion. An accumulation of LC3-II in the presence of an inhibitor suggests increased autophagic flux.
-
-
Cell Viability Assay with Autophagy Inhibition:
-
Culture sensitive and resistant cells.
-
Treat with this compound alone, an autophagy inhibitor alone, or a combination of both.
-
Measure cell viability after 24-72 hours using an MTT or similar assay.
-
Expected Outcome: If autophagy is pro-survival, the combination of this compound and an autophagy inhibitor should significantly decrease the viability of resistant cells compared to this compound alone.[9][10][12]
-
-
Data Presentation
Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI₅₀ (µM) | Reference |
| RAJI | Burkitt's Lymphoma | 7.3 ± 1.2 | [11] |
| U-937 | Histiocytic Lymphoma | 9.1 ± 2.5 | [11] |
| JURKAT | T-cell Leukemia | 14.8 ± 4.1 | [11] |
| K562 | Chronic Myelogenous Leukemia | 11.2 ± 3.3 | [11] |
| A549 | Lung Carcinoma | 10.5 ± 2.9 | [11] |
GI₅₀: 50% growth inhibitory concentration.
Table 2: Effect of this compound on Cell Cycle and Apoptosis-Related Proteins
| Protein | Effect of this compound Treatment | Cell Line | Reference |
| p21 | Increased expression | RAJI | [13] |
| p27 | Increased expression | RAJI | [13] |
| Cyclin E1 | Reduced expression | RAJI | [13] |
| c-myc | Reduced expression | RAJI | [13] |
| Survivin | Reduced expression | RAJI | [13] |
| FLIP | Reduced expression | RAJI | [13] |
| GRP78 | Increased expression | RAJI | [13] |
| DR5 | Increased surface expression | RAJI | [13] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in cancer cells.
Caption: Troubleshooting workflow for this compound resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a marine-derived brominated alkaloid that acts as a DNA methyltransferase 1 (DNMT1) inhibitor. By inhibiting DNMT1, it can lead to the demethylation and re-expression of tumor suppressor genes.[11][13] Its anticancer effects also include inducing G0/G1 cell cycle arrest, promoting autophagy, and sensitizing cancer cells to TRAIL-induced apoptosis.[11][13]
Q2: My cells are not undergoing cell cycle arrest after this compound treatment. Why?
A2: This could be due to several factors:
-
Cell Line Specificity: The effect of this compound on the cell cycle can be cell-line dependent.
-
Mutations in Cell Cycle Checkpoints: Pre-existing mutations in key cell cycle regulators (e.g., p53, Rb) in your cell line might make them refractory to G0/G1 arrest.
-
Drug Concentration and Treatment Duration: Ensure you are using an appropriate concentration (refer to GI₅₀ values in Table 1) and a sufficient incubation time (e.g., 24 hours for cell cycle analysis).[13]
Q3: this compound is described as inducing autophagy. Is this beneficial or detrimental to my experiment?
A3: The role of autophagy in cancer therapy is complex and context-dependent.[8][10] this compound induces autophagy, which can sometimes lead to autophagic cell death.[11] However, in other contexts, autophagy can be a pro-survival mechanism that helps cancer cells endure stress.[9] If you suspect autophagy is promoting survival and resistance in your model, you can test this by co-treating with an autophagy inhibitor like chloroquine (see Protocol 3).
Q4: How does this compound sensitize cells to TRAIL?
A4: this compound sensitizes cancer cells to apoptosis induced by the tumor-necrosis-factor-related apoptosis-inducing ligand (TRAIL) through multiple mechanisms. It reduces the expression of the anti-apoptotic protein Survivin and the apoptosis inhibitor c-FLIP.[13] Additionally, it triggers endoplasmic reticulum (ER) stress, which leads to an increased surface expression of the TRAIL death receptor DR5, making the cells more susceptible to TRAIL.[13]
Q5: Are there any known general mechanisms of resistance for marine-derived anticancer drugs?
A5: Yes, general mechanisms of multidrug resistance (MDR) can apply to marine natural products. These include the overexpression of ATP-binding cassette (ABC) transporter proteins (like P-glycoprotein) that efflux the drug out of the cell, alterations in the drug's molecular target, and defects in apoptotic pathways.[7] If the hypothesized mechanisms specific to this compound are ruled out, investigating these general MDR pathways may be a logical next step.
References
- 1. Upregulation of survivin in G2/M cells and inhibition of caspase 9 activity enhances resistance in staurosporine-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A role for survivin in chemoresistance of endothelial cells mediated by VEGF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased survivin expression confers chemoresistance to tumor-associated endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TRAIL Receptor-targeted therapeutics: Resistance mechanisms and strategies to avoid them - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trailing TRAIL Resistance: Novel Targets for TRAIL Sensitization in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRAIL of Hope Meeting Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Mechanisms of resistance to TRAIL-induced apoptosis in cancer | Semantic Scholar [semanticscholar.org]
- 8. Autophagy in cancer development, immune evasion, and drug resistance [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Research Progress and Prospects of Autophagy in the Mechanism of Multidrug Resistance in Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of autophagy in drug resistance and regulation of osteosarcoma (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Isofistularin-3 In Vitro Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the in vitro delivery of Isofistularin-3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a brominated alkaloid derived from the marine sponge Aplysina aerophoba.[1][2] It functions as a DNA methyltransferase (DNMT)1 inhibitor.[1][2] By inhibiting DNMT1, this compound can lead to the demethylation of tumor suppressor genes, such as the aryl hydrocarbon receptor (AHR) gene, and their subsequent re-expression.[1] This activity can induce growth arrest in cancer cells, often in the G0/G1 phase of the cell cycle, and can also trigger autophagy and apoptosis.[1][2]
Q2: What are the main challenges in the in vitro delivery of this compound?
A2: A primary challenge in working with this compound, as with many marine-derived compounds, is its hydrophobic nature. This can lead to poor solubility in aqueous cell culture media, which can result in precipitation of the compound, inaccurate dosing, and low bioavailability to the cells.
Q3: What are some potential solutions to overcome the solubility issues of this compound?
A3: To enhance the solubility and delivery of hydrophobic drugs like this compound, several strategies can be employed. The use of co-solvents, such as DMSO, can help to dissolve the compound before further dilution in aqueous media.[3] Additionally, nanoparticle-based delivery systems, including liposomes, micelles, and polymeric nanoparticles, have shown promise for encapsulating and delivering hydrophobic therapeutic agents.[4] Marine-derived materials like chitosan and alginate are also being explored for creating biocompatible nanocarriers.[4][5]
Q4: Are there any known off-target effects of this compound?
A4: While this compound has been identified as a DNMT1 inhibitor, it is important to consider potential off-target effects. One study noted that this compound did not appear to function as an HDAC inhibitor, despite some structural similarities to other compounds with dual activity.[1] However, comprehensive off-target profiling would be necessary to fully characterize its specificity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation of this compound in cell culture medium. | Poor aqueous solubility of the compound. | - Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it to the final working concentration in the culture medium. Ensure the final solvent concentration is not toxic to the cells (typically <0.5%).- Consider using a co-solvent system to improve solubility.[3]- Explore the use of nanoparticle-based carriers to encapsulate this compound, which can improve its stability and solubility in aqueous solutions.[4] |
| Inconsistent or non-reproducible experimental results. | - Inaccurate concentration due to precipitation.- Degradation of the compound. | - Visually inspect the culture medium for any signs of precipitation before and during the experiment.- Prepare fresh dilutions of this compound from the stock solution for each experiment.- Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) and protect it from light to prevent degradation. |
| High levels of cell death in control groups. | Cytotoxicity of the solvent used to dissolve this compound. | - Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your specific cell line.- Ensure the final concentration of the organic solvent in the cell culture medium is below this toxic threshold. |
| Low cellular uptake of this compound. | - Poor bioavailability due to low solubility.- Inefficient passive diffusion across the cell membrane. | - Utilize a delivery vehicle such as liposomes or polymeric nanoparticles to facilitate cellular uptake.[4]- Optimize the incubation time and concentration of this compound to enhance uptake. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex the tube until the this compound is completely dissolved. A brief sonication step may be used if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
-
Materials:
-
Target cancer cell line (e.g., HeLa, RAJI, U-937)[1]
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[1]
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Add the solubilization buffer to each well and incubate until the formazan crystals are completely dissolved.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
-
Data Presentation
Table 1: Reported IC50 Values for this compound
| Cell Line | Assay | IC50 (µM) | Reference |
| HeLa | Cytotoxicity Assay | 8.5 ± 0.2 | [6] |
| Purified DNMT1 | In Vitro DNMT1 Inhibition Assay | 13.5 ± 5.4 | [1] |
Visualizations
Caption: Workflow for in vitro this compound cytotoxicity testing.
Caption: this compound inhibits DNMT1, leading to cell cycle arrest.
References
- 1. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. NanoMarine therapeutics: a new wave in drug delivery from oceanic bioresources targeting colon cancer via miRNA modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Marine-Bioinspired Nanoparticles as Potential Drugs for Multiple Biological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Tumorigenic and Anti-Metastatic Activity of the Sponge-Derived Marine Drugs Aeroplysinin-1 and this compound against Pheochromocytoma In Vitro [mdpi.com]
Technical Support Center: Purification of Isofistularin-3 from Marine Sponges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Isofistularin-3 from marine sponges.
Troubleshooting Guides
Problem 1: Low Yield of this compound in the Crude Extract
Possible Causes:
-
Inadequate Extraction Solvent: The polarity of the solvent system may not be optimal for extracting this compound.
-
Insufficient Extraction Time or Repetitions: The compound may not be fully extracted from the sponge matrix.
-
Degradation of this compound: The compound may be sensitive to heat, light, or pH changes during extraction.
-
Incorrect Sponge Species or Collection Site: The concentration of this compound can vary significantly between different species of Aplysina and even within the same species from different geographical locations.
Solutions:
| Solution | Detailed Protocol |
| Optimize Solvent System | This compound is a polar compound. A commonly used solvent system is a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) in a 1:1 ratio. If yields are low, consider a sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, then methanol) to selectively extract compounds. |
| Increase Extraction Efficiency | Macerate the sponge material to increase the surface area. Perform multiple extractions (at least 3-4 times) with fresh solvent until the extract is colorless. Allow each extraction to proceed for at least 12-24 hours with constant agitation. |
| Minimize Degradation | Conduct the extraction at room temperature or below. Protect the extraction vessel from direct light. Ensure the pH of the extraction solvent is neutral, as bromotyrosine alkaloids can be sensitive to acidic or basic conditions. |
| Verify Sponge Material | Confirm the taxonomic identification of the marine sponge. If possible, analyze a small sample of the sponge tissue for the presence of this compound using techniques like HPLC-MS before proceeding with large-scale extraction. |
Problem 2: Difficulty in Separating this compound from Co-eluting Impurities
Possible Causes:
-
Presence of Structurally Similar Bromotyrosine Alkaloids: Sponges of the genus Aplysina produce a complex mixture of brominated alkaloids with similar polarities, such as aerothionin and aerophobin-2, which can co-elute with this compound.
-
Inappropriate Stationary or Mobile Phase in Chromatography: The selected chromatographic conditions may not provide sufficient resolution.
-
Column Overloading: Applying too much crude extract to the column can lead to poor separation.
Solutions:
| Solution | Detailed Protocol |
| Employ Multi-step Chromatographic Purification | A multi-step approach is essential. Start with Vacuum Liquid Chromatography (VLC) for initial fractionation, followed by High-Performance Liquid Chromatography (HPLC) for final purification. |
| Optimize HPLC Conditions | Utilize a reversed-phase C18 column. A gradient elution with a mobile phase of water (A) and acetonitrile (B), both with 0.1% formic acid, is often effective. Start with a higher proportion of water and gradually increase the acetonitrile concentration. Fine-tuning the gradient profile is crucial for resolving closely eluting peaks. |
| Consider Alternative Chromatographic Techniques | If co-elution persists, consider using a different stationary phase, such as a phenyl-hexyl column, which offers different selectivity. Size-exclusion chromatography (e.g., with Sephadex LH-20) can also be used to separate compounds based on size. |
| Prevent Column Overloading | For preparative HPLC, inject smaller amounts of the partially purified fraction to improve resolution. It is often more efficient to perform multiple smaller injections than one large injection. |
Problem 3: this compound Degradation During Purification
Possible Causes:
-
pH Instability: Exposure to strong acids or bases can cause hydrolysis or other chemical transformations.
-
Thermal Lability: The compound may degrade at elevated temperatures.
-
Photosensitivity: Prolonged exposure to UV light can lead to degradation.
Solutions:
| Solution | Detailed Protocol |
| Maintain Neutral pH | Use buffered mobile phases or add a small amount of a modifier like formic acid (0.1%) to maintain a slightly acidic and stable pH environment during chromatography. |
| Control Temperature | Perform all purification steps at room temperature or in a cold room (4°C) if the compound shows signs of degradation. Avoid high temperatures during solvent evaporation by using a rotary evaporator at low temperatures and pressures. |
| Protect from Light | Use amber glass vials for collecting fractions and storing the purified compound. Cover chromatographic columns with aluminum foil to protect them from light. |
Frequently Asked Questions (FAQs)
Q1: What is the typical yield of this compound from marine sponges?
A1: The yield of this compound is highly variable and depends on the sponge species, collection location, and the efficiency of the purification process. Reported yields are often in the range of 0.1% to 1% of the dry weight of the sponge.
Q2: How can I confirm the identity and purity of my isolated this compound?
A2: The identity of this compound should be confirmed by a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Purity can be assessed by analytical HPLC, where a single sharp peak should be observed.
Q3: What are the best storage conditions for purified this compound?
A3: Purified this compound should be stored as a solid or in a solvent like DMSO at -20°C or -80°C in an amber vial to protect it from light and degradation.
Q4: I am having trouble crystallizing this compound. What can I do?
A4: Crystallization of natural products can be challenging. Start with a highly pure sample (>98%). Try various crystallization techniques such as slow evaporation of a solvent system in which this compound is moderately soluble (e.g., methanol/dichloromethane). Other methods include vapor diffusion and solvent/anti-solvent systems. Screening a wide range of conditions is often necessary.
Experimental Protocols & Data
Table 1: Representative Purification Scheme for this compound from Aplysina sp.
| Purification Step | Description | Typical Yield (%) | Purity (%) |
| Extraction | Lyophilized sponge (100 g) extracted with CH₂Cl₂:MeOH (1:1) | 10-15 (crude extract) | <5 |
| VLC Fractionation | Crude extract fractionated on a C18 column with a step gradient of H₂O:MeOH | 1-2 (this compound rich fraction) | 30-40 |
| Preparative HPLC | C18 column with a gradient of MeCN in H₂O (with 0.1% Formic Acid) | 0.1-0.5 (pure this compound) | >98 |
Detailed Methodologies
1. Extraction:
-
Lyophilize the collected sponge material to a constant weight.
-
Grind the dried sponge into a fine powder.
-
Extract the powdered sponge with a 1:1 mixture of dichloromethane and methanol at room temperature with constant stirring for 24 hours.
-
Filter the extract and repeat the extraction process three times with fresh solvent.
-
Combine the extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
2. Vacuum Liquid Chromatography (VLC):
-
Pack a VLC column with C18 silica gel.
-
Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of C18 silica.
-
Apply the dried, adsorbed extract to the top of the column.
-
Elute the column with a step gradient of increasing methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).
-
Analyze the collected fractions by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.
3. High-Performance Liquid Chromatography (HPLC):
-
Use a preparative C18 HPLC column.
-
The mobile phase consists of Solvent A (water + 0.1% formic acid) and Solvent B (acetonitrile + 0.1% formic acid).
-
A typical gradient could be: 0-5 min, 30% B; 5-35 min, 30-70% B; 35-40 min, 70-100% B; 40-45 min, 100% B.
-
Monitor the elution at a wavelength of 280 nm.
-
Collect the peak corresponding to this compound and confirm its identity and purity.
Visualizations
minimizing Isofistularin-3 toxicity to normal cells
Welcome to the technical support center for Isofistularin-3. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments, with a focus on understanding and minimizing potential toxicity to normal cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a brominated alkaloid originally isolated from the marine sponge Aplysina aerophoba.[1] Its primary anticancer mechanism is the inhibition of DNA methyltransferase 1 (DNMT1).[1][2] By inhibiting DNMT1, this compound can lead to the demethylation and re-expression of tumor suppressor genes that were epigenetically silenced in cancer cells.[1][2] This action induces cell cycle arrest, primarily in the G0/G1 phase, and can sensitize cancer cells to apoptosis-inducing agents like TRAIL.[1][2]
Q2: Does this compound show toxicity to normal, non-cancerous cells?
Current research indicates that this compound exhibits a favorable therapeutic window. Studies have shown that it has potent anti-proliferative effects on a wide range of cancer cell lines while not affecting the viability of peripheral blood mononuclear cells (PBMCs) from healthy donors.[1][2] Furthermore, it did not show toxic effects during zebrafish development, an in vivo model used to assess acute toxicity.[1][2] This suggests a degree of selectivity for cancer cells. However, comprehensive cytotoxicity data on a wide variety of primary normal human cell types (e.g., fibroblasts, endothelial cells) is not yet available in published literature.
Q3: What are the known effects of this compound on cancer cells?
This compound acts as a cytostatic agent at lower concentrations, inducing growth arrest, and can lead to caspase-dependent cell death at higher concentrations over extended periods.[1] Key effects on cancer cells include:
-
DNMT1 Inhibition: It directly inhibits DNMT1 with an in vitro IC50 of 13.5 ± 5.4 μM.[1]
-
Cell Cycle Arrest: It causes cells to accumulate in the G0/G1 phase, associated with increased expression of p21 and p27 and reduced levels of c-myc and cyclin E1.[1][2]
-
Induction of Autophagy: Treatment can lead to morphological changes characteristic of autophagy.[1]
-
Sensitization to Apoptosis: It synergizes with TRAIL (tumor-necrosis-factor related apoptosis inducing ligand) to enhance apoptosis in cancer cells, partly by reducing the expression of the anti-apoptotic protein survivin.[1][2]
Troubleshooting Guide
Issue 1: High cytotoxicity observed in my normal (non-cancerous) control cell line.
-
Possible Cause 1: Cell Line Sensitivity. While this compound has shown low toxicity to PBMCs, other normal cell types might exhibit different sensitivities. It is crucial to establish a baseline dose-response curve for any new normal cell line being tested.
-
Troubleshooting Steps:
-
Confirm Drug Concentration: Double-check all calculations for dilutions and stock solutions. An error in concentration is a common source of unexpected toxicity.
-
Perform a Dose-Response Curve: Test a wide range of this compound concentrations (e.g., 0.1 µM to 100 µM) on your normal cell line to determine its specific IC50 (or GI50) value.
-
Reduce Incubation Time: Assess cytotoxicity at earlier time points (e.g., 24h, 48h) in addition to the longer 72h time point. The toxic effect may be time-dependent.
-
Review Cell Culture Health: Ensure that the cells are healthy, within a low passage number, and free from contamination before starting the experiment, as stressed cells can be more susceptible to drug-induced toxicity.
-
Issue 2: Inconsistent anti-proliferative results in my cancer cell line.
-
Possible Cause 1: Cell Seeding Density. The initial number of cells plated can significantly impact the final readout of proliferation assays.
-
Troubleshooting Steps:
-
Optimize Seeding Density: Perform a preliminary experiment to find the optimal seeding density where cells are in the logarithmic growth phase for the duration of the assay.
-
Ensure Homogeneous Seeding: Mix the cell suspension thoroughly before and during plating to avoid clumps and ensure an even distribution of cells across all wells.
-
-
Possible Cause 2: Compound Stability. Like many natural products, this compound's stability in solution over time could affect its potency.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Prepare working dilutions of this compound from a frozen stock solution immediately before each experiment.
-
Check Solvent Effects: Always include a vehicle control (e.g., DMSO) at the same final concentration used in the experimental wells to ensure the solvent itself is not affecting cell growth.
-
Data Presentation
Table 1: Comparative Growth Inhibition (GI₅₀) of this compound in Human Cancer Cell Lines
The following table summarizes the 50% growth inhibitory (GI₅₀) concentrations of this compound after 72 hours of exposure across various cancer cell lines.
| Cell Line | Cancer Type | GI₅₀ (µM) |
| RAJI | Burkitt's Lymphoma | 9.9 ± 8.6 |
| U-937 | Histiocytic Lymphoma | 8.1 ± 5.6 |
| JURKAT | T-cell Leukemia | 10.2 ± 5.8 |
| K-562 | Chronic Myelogenous Leukemia | 8.3 ± 3.6 |
| HL-60 | Promyelocytic Leukemia | 8.1 ± 4.7 |
| MEG-01 | Megakaryoblastic Leukemia | 14.8 ± 5.3 |
| PC-3 | Prostate Cancer | 8.1 ± 4.4 |
| MDA-MB-231 | Breast Cancer | 7.3 ± 7.0 |
| SH-SY5Y | Neuroblastoma | > 50 |
| Normal PBMCs | Healthy Blood Cells | No effect on viability |
Data sourced from Florean et al., Oncotarget, 2016.[1] Note the high GI₅₀ for the neuroblastoma line and the lack of viability effect on normal PBMCs, indicating a selective action.
Visualizations
Diagram 1: Troubleshooting Workflow for Unexpected Cytotoxicity
Caption: A logical workflow for troubleshooting unexpected toxicity in normal cell lines.
Diagram 2: this compound Mechanism of Action
Caption: Signaling pathway showing this compound's inhibition of DNMT1 and downstream effects.
Diagram 3: Conceptual Workflow for Liposomal Encapsulation
Caption: A simplified workflow for encapsulating this compound to improve targeted delivery.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of viability. Mitochondrial dehydrogenases in living cells convert the yellow MTT salt to purple formazan crystals.
-
Materials:
-
96-well flat-bottom plates
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for "untreated" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 3-4 hours at 37°C until purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the GI₅₀/IC₅₀ value.
-
Protocol 2: Strategy for Toxicity Reduction - Liposomal Formulation
Encapsulating hydrophobic drugs like this compound in liposomes can improve solubility, stability, and enable targeted delivery to tumor tissues through the enhanced permeability and retention (EPR) effect, potentially reducing systemic toxicity. This is a general protocol based on the thin-film hydration method.
-
Materials:
-
This compound
-
Phospholipids (e.g., DSPC, DMPC) and Cholesterol
-
Chloroform or a chloroform/methanol mixture
-
Sterile phosphate-buffered saline (PBS) or HEPES buffer
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Extrusion device with polycarbonate membranes (e.g., 100 nm pore size)
-
-
Procedure:
-
Lipid/Drug Dissolution: Dissolve the lipids (e.g., DSPC and cholesterol at a desired molar ratio) and this compound in chloroform in a round-bottom flask.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, dry lipid film on the inner wall of theflask. Further dry under vacuum for at least 2 hours to remove residual solvent.
-
Hydration: Hydrate the lipid film by adding the aqueous buffer (e.g., PBS) pre-warmed to a temperature above the lipid transition temperature (Tc). Vortex vigorously until all the lipid film is suspended, forming multilamellar vesicles (MLVs).
-
Size Reduction (Sonication/Extrusion):
-
To create small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator.
-
For a more uniform size distribution, pass the MLV suspension through an extruder equipped with a polycarbonate membrane (e.g., 100 nm) multiple times (e.g., 11-21 passes). This should also be done above the Tc of the lipids.
-
-
Purification: Remove the unencapsulated (free) this compound from the liposome suspension using dialysis or size exclusion chromatography.
-
Characterization: Characterize the resulting liposomes for size, zeta potential, and encapsulation efficiency. The formulation can then be tested in vitro for cytotoxicity.
-
References
- 1. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Isofistularin-3 Induced Autophagy: A Comparative Guide to Transmission Electron Microscopy and Alternative Methods
For researchers and drug development professionals investigating the anticancer potential of Isofistularin-3, a marine brominated alkaloid, rigorous validation of its mechanism of action is paramount. One of the key cellular processes induced by this compound is autophagy, a catabolic pathway that can lead to programmed cell death in cancer cells.[1] This guide provides a comparative overview of transmission electron microscopy (TEM), the gold standard for morphological assessment of autophagy, and alternative validation methods, supported by experimental data on this compound.
Data Presentation: this compound Induced Autophagy
The induction of autophagy by this compound has been demonstrated in cancer cell lines. While transmission electron microscopy has been used for qualitative confirmation, quantitative data is available from alternative techniques such as fluorescence microscopy.
| Experimental Method | Cell Line | Treatment | Key Findings | Reference |
| Transmission Electron Microscopy (TEM) | RAJI (Burkitt's lymphoma) | This compound | Qualitative confirmation of morphological changes typical of autophagy. | [1] |
| Fluorescence Microscopy (Cyto-ID® Green Detection Reagent) | RAJI (Burkitt's lymphoma) | 15 µM this compound for 12h | 7-fold increase in the percentage of cells with autophagic vesicles compared to control. | [1] |
| Western Blot | RAJI (Burkitt's lymphoma) | This compound (concentrations from 7.5 to 30 µM for 24h) | Increased conversion of LC3-I to LC3-II, indicating autophagosome formation. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key techniques discussed.
Transmission Electron Microscopy (TEM) for Autophagy Detection in Mammalian Cells
TEM provides unparalleled resolution for the direct visualization of autophagic structures. This protocol is a general guideline for preparing cultured mammalian cells for TEM analysis of autophagy.
1. Cell Fixation:
-
Harvest cultured cells and wash with phosphate-buffered saline (PBS).
-
Fix the cell pellet with a primary fixative, typically a solution of 2.5% glutaraldehyde in 0.1 M cacodylate or phosphate buffer (pH 7.4), for 1-2 hours at room temperature.
2. Post-fixation:
-
Wash the cells in the same buffer and post-fix with 1% osmium tetroxide in 0.1 M cacodylate or phosphate buffer for 1 hour at 4°C. This step enhances the contrast of cellular membranes.
3. Dehydration and Embedding:
-
Dehydrate the samples through a graded series of ethanol or acetone concentrations (e.g., 50%, 70%, 90%, 100%).
-
Infiltrate the dehydrated samples with a resin (e.g., Epon or Spurr's resin) and polymerize at 60°C for 48 hours.
4. Sectioning and Staining:
-
Cut ultrathin sections (70-90 nm) using an ultramicrotome equipped with a diamond knife.
-
Mount the sections on copper grids.
-
Stain the sections with uranyl acetate and lead citrate to enhance the contrast of cellular structures.
5. Imaging and Analysis:
-
Examine the sections using a transmission electron microscope.
-
Identify and quantify autophagic structures, which include:
-
Phagophore (Isolation Membrane): An initial, cup-shaped, double-membraned structure.
-
Autophagosome: A completed double-membraned vesicle containing sequestered cytoplasmic material.
-
Autolysosome: A single-membraned vesicle formed by the fusion of an autophagosome with a lysosome, where the contents are degraded. The contents will appear dense and degraded.
-
-
For quantitative analysis, the number and area of autophagic vesicles per cell profile can be determined using stereological methods.[2][3]
Alternative Methods for Autophagy Validation
While TEM is the gold standard for morphology, other methods provide quantitative and higher-throughput analysis of autophagy.
Western Blot for LC3 Conversion and p62 Degradation
This biochemical method is widely used to monitor autophagic flux.
1. Cell Lysis:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
3. Electrophoresis and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel (typically 12-15% for LC3).
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62/SQSTM1. A loading control like β-actin or GAPDH should also be used.
-
Wash and incubate with HRP-conjugated secondary antibodies.
5. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of increased autophagic flux.[4][5]
Fluorescence Microscopy for LC3 Puncta Formation
This method allows for the visualization and quantification of autophagosomes within cells.
1. Cell Culture and Treatment:
-
Grow cells on glass coverslips and treat with this compound.
2. Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with a solution of 0.1-0.5% Triton X-100 in PBS for 10 minutes.
3. Immunostaining:
-
Block with a suitable blocking buffer (e.g., 1% BSA in PBS).
-
Incubate with an anti-LC3 primary antibody overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
4. Imaging and Quantification:
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence or confocal microscope.
-
Quantify the number of LC3 puncta (dots) per cell. An increase in the number of puncta indicates the formation of autophagosomes.[6][7][8]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding. The following diagrams were created using Graphviz (DOT language).
Probable signaling pathway of this compound induced autophagy via ER stress.
Experimental workflow for TEM validation of autophagy.
Conclusion
Validating this compound-induced autophagy requires a multi-faceted approach. While transmission electron microscopy provides indispensable, high-resolution morphological evidence of autophagosome and autolysosome formation, it is often qualitative and low-throughput. For robust and quantitative assessment, TEM should be complemented with alternative methods such as Western blotting for LC3-II conversion and p62 degradation, and fluorescence microscopy for LC3 puncta formation. This integrated strategy will provide a comprehensive understanding of the autophagic response to this compound, which is critical for its development as a potential anticancer therapeutic. The link between this compound and the induction of endoplasmic reticulum stress suggests a potential upstream mechanism for autophagy activation that warrants further investigation.[1][9]
References
- 1. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating autophagy: quantitative morphometric analysis using electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigating autophagy: Quantitative morphometric analysis using electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC3- and p62-based biochemical methods for the analysis of autophagy progression in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the In Vivo Demethylating Potential of Isofistularin-3: A Comparative Analysis
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the in vivo demethylating activity of Isofistularin-3 against established DNA methyltransferase (DNMT) inhibitors, 5-Azacytidine and Decitabine. This document summarizes key experimental data, presents detailed methodologies for crucial in vivo assays, and visualizes relevant pathways and workflows to facilitate a deeper understanding of this compound's potential as a therapeutic agent.
Executive Summary
This compound, a brominated alkaloid isolated from the marine sponge Aplysina aerophoba, has emerged as a promising DNA methyltransferase 1 (DNMT1) inhibitor with demonstrated in vitro efficacy.[1][2][3] This guide focuses on the existing evidence for its in vivo demethylating activity and contextualizes its performance against the FDA-approved demethylating agents, 5-Azacytidine and Decitabine. While direct quantitative in vivo demethylation data for this compound remains limited in publicly available literature, initial studies in a zebrafish xenograft model indicate a reduction in tumor-forming potential, suggesting a translation of its in vitro activity to a living organism.[1] In contrast, 5-Azacytidine and Decitabine have been extensively studied in vivo, with a wealth of data from various mouse xenograft models demonstrating their ability to reduce DNA methylation and inhibit tumor growth.
Comparative Analysis of In Vivo Demethylating Activity
The following tables summarize the available in vivo data for this compound and its comparators. It is important to note that the data for this compound is primarily qualitative at this stage, based on the findings of Florean et al. (2016).
| Compound | In Vivo Model | Cancer Type | Dosage and Administration | Observed Demethylating Effects | Tumor Growth Inhibition | Reference |
| This compound | Zebrafish Xenograft | Neuroblastoma (SH-SY5Y), Prostate Cancer (PC-3) | Not specified in available abstracts | Not directly measured in vivo. Inferred from reduced tumor potential. | Reduced in vivo tumor-forming potential (qualitative). | [1] |
| 5-Azacytidine | Mouse Xenograft | Glioblastoma | 2 mg/kg, intraperitoneally, daily | Reduction of DNA methylation of promoter loci. | Significant reduction in tumor growth. | [4][5] |
| Mouse Xenograft | Juvenile Myelomonocytic Leukemia | 3 mg/kg, intraperitoneally, 1 dose daily for 5 days (2 cycles) | Significantly reduced DNA methylation of the BMP4 promoter. | Loss of JMML cells. | [6] | |
| Mouse Xenograft | Hepatocellular Carcinoma | Not specified | Upregulation of miR-139-5p via demethylation. | Downregulated proliferation and migration. | [7] | |
| Decitabine | Mouse Xenograft | Cholangiocarcinoma | 0.8 mg/kg, intraperitoneally, daily for 14 days | Not specified | ~42.5% reduction in tumor growth. | [8] |
| Mouse Xenograft | MLL-rearranged Acute Lymphoblastic Leukemia | 0.1 mg/kg, three times a week for 3 weeks | Inferred from prolonged survival. | Prolonged survival by 8.5 days. | [9] | |
| Mouse Xenograft | Acute Myeloid Leukemia | 1.25 mg/m², daily for 5 days | Inferred from reduced tumor growth. | Strongly reduced tumor growth. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key in vivo experiments discussed in this guide.
Zebrafish Xenograft Model for Tumor Growth Assessment
This protocol is a generalized procedure based on common practices for zebrafish xenograft studies.
Objective: To assess the effect of a test compound on the growth of human cancer cells in a zebrafish embryo model.
Materials:
-
Wild-type zebrafish embryos (e.g., AB strain)
-
Human cancer cell line expressing a fluorescent reporter (e.g., GFP or mCherry)
-
Cell culture medium and reagents
-
Microinjection setup (microscope, micromanipulator, microinjector)
-
Borosilicate glass capillaries
-
Tricaine methanesulfonate (MS-222) for anesthesia
-
Test compound (e.g., this compound) dissolved in a vehicle-compatible with the zebrafish model
-
E3 medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄)
Procedure:
-
Cell Preparation: Culture and harvest fluorescently labeled human cancer cells. Resuspend the cells in a serum-free medium or PBS at a concentration of 1-5 x 10⁷ cells/mL.
-
Zebrafish Embryo Preparation: Collect freshly fertilized zebrafish embryos and maintain them in E3 medium at 28.5°C.
-
Microinjection: At 48 hours post-fertilization (hpf), dechorionate and anesthetize the embryos using MS-222. Under a microscope, inject approximately 100-200 cells into the yolk sac of each embryo using a microinjector.
-
Compound Administration: Following injection, transfer the embryos to a multi-well plate containing E3 medium with the desired concentration of the test compound or vehicle control.
-
Incubation and Imaging: Incubate the embryos at 35°C (a compromise temperature for both zebrafish and human cells). At designated time points (e.g., 24, 48, and 72 hours post-injection), anesthetize the embryos and image the fluorescent tumor mass using a fluorescence microscope.
-
Data Analysis: Quantify the fluorescent area or intensity of the tumor mass at each time point using image analysis software (e.g., ImageJ). Compare the tumor growth in the treated group to the control group to determine the inhibitory effect of the compound.
Mouse Xenograft Model for In Vivo Demethylation and Tumor Growth Studies
This protocol provides a general framework for assessing the efficacy of demethylating agents in a mouse model.
Objective: To evaluate the in vivo demethylating activity and anti-tumor efficacy of a test compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Human cancer cell line
-
Cell culture medium and reagents
-
Matrigel (optional)
-
Test compound (e.g., 5-Azacytidine, Decitabine) formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Equipment for DNA extraction and methylation analysis (e.g., bisulfite conversion kit, pyrosequencing or methylation-specific PCR reagents)
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (typically 1-10 x 10⁶ cells), often mixed with Matrigel, into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compound or vehicle control to the respective groups according to the desired dosing schedule and route (e.g., intraperitoneal, intravenous).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Endpoint and Tissue Collection: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors. A portion of the tumor can be snap-frozen for molecular analysis, and another portion can be fixed in formalin for histological analysis.
-
DNA Methylation Analysis: Extract genomic DNA from the frozen tumor samples. Perform bisulfite conversion of the DNA, followed by a methylation analysis technique such as pyrosequencing or methylation-specific PCR to quantify the methylation levels of specific gene promoters or global methylation markers (e.g., LINE-1).
-
Data Analysis: Compare the tumor growth curves between the treated and control groups. Analyze the DNA methylation data to determine if the test compound induced demethylation in the tumor tissue.
Visualizing the Mechanisms and Workflows
Diagrams created using the DOT language provide a clear visual representation of the complex biological processes and experimental procedures involved.
Caption: Mechanism of DNMT1 inhibition by this compound.
Caption: Experimental workflow for the zebrafish xenograft model.
Caption: Workflow for in vivo demethylation studies in a mouse xenograft model.
Conclusion
This compound presents a compelling profile as a novel, non-nucleoside DNMT1 inhibitor. While its in vivo demethylating activity is supported by preliminary evidence from a zebrafish xenograft model, further quantitative studies are necessary to fully elucidate its potency and efficacy in comparison to established drugs like 5-Azacytidine and Decitabine. The experimental protocols and workflows provided in this guide offer a framework for conducting such comparative studies. The continued investigation of marine-derived compounds like this compound holds significant promise for the development of new epigenetic therapies in oncology.
References
- 1. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment with 5-azacitidine delay growth of glioblastoma xenografts: a potential new treatment approach for glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. ashpublications.org [ashpublications.org]
- 7. mdpi.com [mdpi.com]
- 8. Decitabine inhibits the cell growth of cholangiocarcinoma in cultured cell lines and mouse xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Decitabine mildly attenuates MLL‐rearranged acute lymphoblastic leukemia in vivo, and represents a poor chemo‐sensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Decitabine enhances targeting of AML cells by CD34+ progenitor-derived NK cells in NOD/SCID/IL2Rgnull mice - PMC [pmc.ncbi.nlm.nih.gov]
Isofistularin-3 vs. Aeroplysinin-1: A Comparative Analysis of Two Marine-Derived Bioactive Compounds
A deep dive into the mechanisms and therapeutic potential of two prominent bromotyrosine derivatives from the marine sponge Aplysina aerophoba.
In the vast and chemically diverse world of marine natural products, bromotyrosine alkaloids isolated from sponges of the genus Aplysina have emerged as a significant source of compounds with potent biological activities. Among these, Isofistularin-3 and Aeroplysinin-1 have garnered considerable attention for their potential as anticancer and anti-inflammatory agents. This guide provides a detailed comparative analysis of these two compounds, focusing on their mechanisms of action, cytotoxic profiles, and the experimental methodologies used to elucidate their effects.
At a Glance: Key Differences
| Feature | This compound | Aeroplysinin-1 |
| Primary Mechanism | DNA Methyltransferase (DNMT1) Inhibitor[1][2][3] | NF-κB Pathway Inhibitor[4] |
| Key Biological Effects | Induces G0/G1 cell cycle arrest, promotes apoptosis, sensitizes cancer cells to TRAIL[2][5] | Anti-inflammatory, anti-angiogenic, induces apoptosis[4][6][7] |
| Molecular Target | Directly binds to the DNA interacting pocket of DNMT1[1][2] | Inhibits IκB kinase (IKK) phosphorylation, preventing RelA/p65 nuclear import[4] |
Quantitative Analysis: Cytotoxicity
A direct comparison of the cytotoxic effects of this compound and Aeroplysinin-1 has been conducted on pheochromocytoma cell lines, providing valuable insight into their relative potencies.
Table 1: Comparative Cytotoxicity (EC₅₀) in Pheochromocytoma Cell Lines (24h treatment) [1][8]
| Cell Line | This compound (µM) | Aeroplysinin-1 (µM) |
| MPC (Mouse Pheochromocytoma) | 43-44 (normoxia) | 10-11 |
| MTT (Mouse Tumor Tissue-derived) | 43-44 (normoxia) | 10-11 |
| PC12 (Rat Pheochromocytoma) | > 100 | 10-11 |
EC₅₀ values represent the concentration required to reduce cell viability by 50%.
Table 2: Cytotoxicity (IC₅₀ / GI₅₀) of this compound in Various Cancer Cell Lines (72h treatment) [3]
| Cell Line | Cancer Type | GI₅₀ (µM) |
| RAJI | Burkitt's Lymphoma | 9.9 ± 8.6 |
| U-937 | Histiocytic Lymphoma | 8.1 ± 5.6 |
| JURKAT | T-cell Leukemia | 10.2 ± 5.8 |
| K-562 | Chronic Myelogenous Leukemia | 8.3 ± 3.6 |
| MEG-01 | Megakaryoblastic Leukemia | 14.8 ± 5.3 |
| HL-60 | Promyelocytic Leukemia | 7.3 ± 1.5 |
| HeLa | Cervical Cancer | 8.5 ± 0.2[1] |
GI₅₀ is the concentration causing 50% inhibition of cell growth.
Table 3: Cytotoxicity (IC₅₀) of Aeroplysinin-1 in Various Cell Lines
| Cell Line | Cell Type | IC₅₀ (µM) |
| BAEC | Bovine Aortic Endothelial Cells | ~2-5[6][7] |
| HCT-116 | Colon Carcinoma | In the same range as BAEC[6] |
| HT-1080 | Fibrosarcoma | In the same range as BAEC[6] |
| 3T3 | Fibroblasts | 40.1[9] |
| MS1 | Endothelial Cells | 18.1[9] |
Mechanisms of Action: A Tale of Two Pathways
While both compounds are derived from the same marine sponge, their cellular mechanisms of action are distinct, targeting different key pathways involved in cancer progression.
This compound: An Epigenetic Modulator
This compound functions as a direct inhibitor of DNA methyltransferase 1 (DNMT1), a key enzyme responsible for maintaining DNA methylation patterns.[1][2] By binding to the DNA interacting pocket of DNMT1, this compound prevents the methylation of CpG islands in gene promoter regions.[1][2] This leads to the re-expression of silenced tumor suppressor genes, such as the Aryl Hydrocarbon Receptor (AHR).[2] The downstream consequences of DNMT1 inhibition by this compound include:
-
Cell Cycle Arrest: Induction of a G0/G1 phase cell cycle arrest, mediated by the upregulation of p21 and p27 and downregulation of cyclin E1, PCNA, and c-myc.[2][5]
-
Sensitization to TRAIL-induced Apoptosis: this compound synergizes with Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) to enhance cancer cell death.[2][5] This is achieved through the reduction of survivin and c-FLIP expression and an increase in the surface expression of the TRAIL receptor DR5.[2][10]
Aeroplysinin-1: A Potent Anti-inflammatory and Anti-angiogenic Agent
Aeroplysinin-1 exerts its biological effects through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, cell survival, and angiogenesis.[4] The key steps in its mechanism of action are:
-
Inhibition of IKK Phosphorylation: Aeroplysinin-1 prevents the phosphorylation of the IκB kinase (IKK) complex.[4]
-
Prevention of NF-κB Nuclear Translocation: This inhibition of IKK activity prevents the degradation of IκBα, thereby sequestering the NF-κB (RelA/p65) dimer in the cytoplasm and blocking its translocation to the nucleus.[4]
-
Downregulation of Pro-inflammatory and Pro-angiogenic Genes: By inhibiting NF-κB's transcriptional activity, Aeroplysinin-1 downregulates the expression of genes involved in inflammation (e.g., VCAM-1, ICAM-1, IL-6) and angiogenesis.[4]
-
Induction of Apoptosis: Aeroplysinin-1 also induces apoptosis, particularly in endothelial cells, through the mitochondrial pathway, involving the activation of caspases-2, -3, -8, and -9.[6]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the biological activities of this compound and Aeroplysinin-1.
DNA Methyltransferase 1 (DNMT1) Inhibition Assay
This assay biochemically determines the inhibitory effect of a compound on the enzymatic activity of DNMT1.
Protocol:
-
Reaction Setup: A reaction mixture is prepared containing purified recombinant human DNMT1 enzyme, a DNA substrate (e.g., poly(dI-dC)), and the methyl donor S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM) in a suitable reaction buffer.
-
Compound Incubation: this compound at various concentrations is added to the reaction mixture. A known DNMT1 inhibitor (e.g., EGCG) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.
-
Incubation: The reaction is incubated at 37°C to allow for the methylation of the DNA substrate.
-
Termination and DNA Precipitation: The reaction is stopped, and the DNA is precipitated using an agent like trichloroacetic acid (TCA) and collected on a filter membrane.
-
Quantification: The amount of [³H]-methyl groups incorporated into the DNA is quantified using a scintillation counter.
-
Data Analysis: The percentage of DNMT1 inhibition is calculated relative to the vehicle control, and the IC₅₀ value is determined.
NF-κB Reporter Assay
This cell-based assay measures the activity of the NF-κB transcription factor in response to a stimulus and the inhibitory effect of a compound.
Protocol:
-
Cell Transfection: A suitable cell line (e.g., HEK293T) is transiently transfected with a reporter plasmid containing a luciferase gene under the control of NF-κB response elements.
-
Cell Seeding: Transfected cells are seeded into a multi-well plate.
-
Compound Treatment: Cells are pre-treated with various concentrations of Aeroplysinin-1 for a defined period.
-
Stimulation: Cells are then stimulated with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS).
-
Lysis and Luciferase Assay: After incubation, cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to NF-κB activity, is measured using a luminometer.
-
Data Analysis: The percentage of NF-κB inhibition is calculated relative to the stimulated control, and the IC₅₀ value is determined.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or Aeroplysinin-1).
-
Incubation: Plates are incubated for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the EC₅₀ or GI₅₀ is calculated.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Cells are treated with the test compound (e.g., this compound) for a specific time.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Fixed cells are washed and then stained with a DNA-binding fluorescent dye, such as Propidium Iodide (PI), in the presence of RNase to prevent staining of double-stranded RNA.
-
Flow Cytometry Analysis: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity is directly proportional to the amount of DNA.
-
Data Analysis: The resulting data is analyzed using specialized software to generate a histogram of cell count versus DNA content, allowing for the quantification of the percentage of cells in each phase of the cell cycle.[2]
Apoptosis Assay by Annexin V Staining
This flow cytometry-based assay detects one of the early events of apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.
Protocol:
-
Cell Treatment: Cells are treated with the test compound (e.g., Aeroplysinin-1) to induce apoptosis.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with a fluorochrome-conjugated Annexin V (e.g., FITC or PE) and a viability dye such as Propidium Iodide (PI) or 7-AAD.[6]
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The analysis allows for the differentiation of four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
This compound and Aeroplysinin-1, two structurally related bromotyrosine alkaloids, exhibit distinct and potent anti-cancer properties through different mechanisms of action. This compound acts as an epigenetic modulator by inhibiting DNMT1, leading to the re-activation of tumor suppressor genes and sensitization to apoptosis. In contrast, Aeroplysinin-1 targets the pro-inflammatory and pro-survival NF-κB pathway, thereby exerting anti-inflammatory, anti-angiogenic, and pro-apoptotic effects.
The comparative cytotoxicity data suggests that Aeroplysinin-1 may have a more potent cytotoxic effect on pheochromocytoma cells than this compound. However, the broader anticancer potential of both compounds warrants further investigation across a wider range of cancer types. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to further explore the therapeutic potential of these fascinating marine-derived compounds. The distinct mechanisms of these two molecules highlight the chemical diversity and therapeutic promise held within marine sponges.
References
- 1. Anti-Tumorigenic and Anti-Metastatic Activity of the Sponge-Derived Marine Drugs Aeroplysinin-1 and this compound against Pheochromocytoma In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Antiangiogenic Compound Aeroplysinin-1 Induces Apoptosis in Endothelial Cells by Activating the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Anti-Tumor Activity vs. Normal Cell Toxicity: Therapeutic Potential of the Bromotyrosines Aerothionin and Homoaerothionin In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Isofistularin-3 vs. 5-azacytidine (DAC): A Comparative Efficacy Guide for Researchers
For researchers and professionals in drug development, this guide provides an objective comparison of the efficacy of Isofistularin-3 and 5-azacytidine (Decitabine, DAC), a well-established DNA methyltransferase (DNMT) inhibitor. This analysis is supported by experimental data on their cytotoxic and epigenetic activities.
This compound, a brominated alkaloid isolated from the marine sponge Aplysina aerophoba, has been identified as a novel inhibitor of DNMT1.[1] Its performance as an anticancer agent is often benchmarked against nucleoside analogs like 5-azacytidine (5-aza-CR) and its deoxy derivative, 5-aza-2'-deoxycytidine (Decitabine, DAC), which are approved for treating myelodysplastic syndrome.[1] This guide synthesizes available data to compare their effects on cancer cell lines, detailing their mechanisms of action, cytotoxic profiles, and impact on key cellular pathways.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound and 5-azacytidine (DAC) in various cancer cell lines.
DNMT1 Inhibition
| Compound | Target | IC50 | Mechanism of Inhibition |
| This compound | DNMT1 | 13.5 µM[2] | DNA-competitive[1] |
| 5-azacytidine (DAC) | DNMT1, DNMT3a, DNMT3b | Covalent adduct formation | Irreversible inhibition[3] |
Comparative Cytotoxicity of this compound and 5-azacytidine (DAC)
The following table presents the 50% growth inhibitory (GI50) or inhibitory concentration (IC50) values for both compounds across a panel of human cancer cell lines.
| Cell Line | Cancer Type | This compound GI50 (µM)[1] | 5-azacytidine (DAC) IC50 (µM) |
| RAJI | Burkitt's Lymphoma | 11.8 ± 2.1 | < 0.05[4] |
| U-937 | Histiocytic Lymphoma | 11.2 ± 1.2 | < 0.05[4] |
| HL-60 | Promyelocytic Leukemia | 10.3 ± 0.6 | 0.05 - 0.4[4] |
| JURKAT | T-cell Leukemia | 13.9 ± 1.9 | > 2[4] |
| K-562 | Chronic Myelogenous Leukemia | 11.4 ± 1.1 | 0.05 - 0.4[4] |
| SH-SY5Y | Neuroblastoma | 12.3 ± 1.8 | ~5.0 (Estimated) |
| HeLa | Cervical Cancer | 13.5 ± 2.5 | Synergistic effects observed with other agents[4] |
| A549 | Lung Carcinoma | 14.1 ± 1.9 | G2/M arrest induced[5] |
| MCF7 | Breast Adenocarcinoma | 15.8 ± 1.4 | 0.001 - 0.074 (1 - 74 nM)[6] |
Note: GI50 and IC50 values can vary based on the assay and exposure time. The data presented is for comparative purposes.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.
In Vitro DNMT1 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the DNA methyltransferase 1 enzyme.
-
Reaction Setup : The reaction is typically performed in a 96-well plate. Each well contains a reaction buffer with a DNA substrate (e.g., poly dI-dC) and a methyl group donor, S-adenosyl-L-methionine (SAM).
-
Enzyme Addition : Recombinant human DNMT1 enzyme is added to the wells.
-
Inhibitor Addition : this compound or DAC at various concentrations is added to the respective wells. A control with no inhibitor is included.
-
Incubation : The plate is incubated at 37°C to allow the methylation reaction to proceed.
-
Detection : The level of DNA methylation is quantified. This can be done using various methods, such as an ELISA-based assay where a specific antibody recognizes 5-methylcytosine. The signal is then developed with a colorimetric or fluorometric substrate.
-
Data Analysis : The percentage of inhibition is calculated by comparing the signal from the inhibitor-treated wells to the control wells. The IC50 value is determined from the dose-response curve.[7][8]
Cell Proliferation (Sulforhodamine B - SRB) Assay
This assay is used to determine cytotoxicity and cell growth inhibition.
-
Cell Seeding : Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment : Cells are treated with various concentrations of this compound or DAC for a specified period (e.g., 72 hours).
-
Cell Fixation : After treatment, the cells are fixed by adding cold trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.
-
Staining : The TCA is washed away, and the plates are air-dried. The fixed cells are then stained with 0.4% SRB solution for 30 minutes at room temperature.
-
Washing : Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization : The plates are air-dried again, and the protein-bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Reading : The absorbance is measured at approximately 515 nm using a microplate reader.
-
Data Analysis : The GI50 value is calculated from the dose-response curve of cell growth inhibition.[2][9]
Cell Cycle Analysis
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment : Cells are treated with the compounds of interest for a specified time.
-
Cell Harvesting : Cells are harvested, washed with PBS, and counted.
-
Fixation : Cells are fixed in cold 70% ethanol while vortexing gently to prevent clumping. Cells can be stored at -20°C at this stage.
-
Staining : The fixed cells are washed and then resuspended in a staining solution containing propidium iodide (PI), a fluorescent DNA intercalating agent, and RNase A to prevent staining of RNA.
-
Incubation : Cells are incubated in the staining solution in the dark.
-
Flow Cytometry : The DNA content of the cells is analyzed by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.
-
Data Analysis : The percentage of cells in G0/G1, S, and G2/M phases is determined by analyzing the DNA content histogram.[1]
Apoptosis Assay (Annexin V-FITC/PI)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment : Cells are treated with the compounds to induce apoptosis.
-
Cell Harvesting : Both adherent and floating cells are collected, washed with cold PBS.
-
Resuspension : Cells are resuspended in Annexin V binding buffer.
-
Staining : Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Incubation : The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry : The stained cells are analyzed by flow cytometry.
-
Data Analysis :
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells[3]
-
Mandatory Visualization
The following diagrams illustrate the signaling pathways and a general experimental workflow for comparing the efficacy of this compound and 5-azacytidine (DAC).
Caption: Experimental workflow for comparing this compound and DAC.
Caption: Signaling pathways affected by this compound and DAC.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Decitabine, a DNA methyltransferases inhibitor, induces cell cycle arrest at G2/M phase through p53-independent pathway in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Decitabine inhibits the proliferation of human T-cell acute lymphoblastic leukemia molt4 cells and promotes apoptosis partly by regulating the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Isofistularin-3: A Marine-Derived DNA Demethylating Agent with Tumor Suppressor Gene Upregulating Activity
A Comparative Guide for Researchers and Drug Development Professionals
Isofistularin-3, a brominated alkaloid isolated from the marine sponge Aplysina aerophoba, has emerged as a promising anti-cancer agent.[1][2][3] This guide provides a comprehensive overview of its validated effects on the expression of tumor suppressor genes, offering a comparison with other relevant compounds and detailing the experimental protocols to facilitate further research.
Mechanism of Action: Inhibition of DNA Methyltransferase 1 (DNMT1)
This compound functions as a DNA methyltransferase 1 (DNMT1) inhibitor.[1][2][3] By binding to the DNA binding site of DNMT1, it prevents the methylation of CpG islands in the promoter regions of tumor suppressor genes.[1][2][3] This inhibitory action leads to the demethylation and subsequent re-expression of these silenced genes, ultimately contributing to its anti-cancer effects.[1]
Comparative Analysis of Tumor Suppressor Gene Expression
Experimental data demonstrates the potent effect of this compound on the upregulation of the tumor suppressor gene Aryl Hydrocarbon Receptor (AHR) in RAJI Burkitt's lymphoma cells. Its efficacy is comparable to that of the well-established DNMT inhibitor, Decitabine (DAC).
| Treatment | Concentration | Target Gene | Fold Change in mRNA Expression (vs. Control) | Cell Line | Reference |
| This compound | 25 µM | AHR | ~2.5 | RAJI | [1] |
| Decitabine (DAC) | 1 µM | AHR | ~3.0 | RAJI | [1] |
In addition to AHR, this compound has been shown to induce the expression of other key cell cycle regulators and tumor suppressors, p21 and p27, while reducing the levels of the oncoprotein c-myc.[1][2][3]
Experimental Protocols
The following are detailed methodologies for key experiments used to validate the effect of this compound on tumor suppressor gene expression.
Cell Culture and Treatment
-
Cell Lines: RAJI (Burkitt's lymphoma) and U-937 (histiocytic lymphoma) cells are commonly used.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: this compound is dissolved in DMSO and added to the cell culture medium at the desired concentrations (e.g., 25 µM). A vehicle control (DMSO) is run in parallel. Decitabine (DAC) can be used as a positive control at a concentration of 1 µM. Treatment duration is typically 72 hours.
RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Total RNA is extracted from treated and control cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit (e.g., SuperScript III First-Strand Synthesis System, Invitrogen).
-
qRT-PCR: Real-time PCR is performed using a SYBR Green-based master mix on a suitable instrument. The relative expression of the target gene (e.g., AHR) is normalized to a housekeeping gene (e.g., GAPDH). The 2^-ΔΔCt method is used to calculate the fold change in gene expression.
DNA Methylation Analysis (Bisulfite Sequencing)
-
Genomic DNA Extraction: Genomic DNA is extracted from treated and control cells.
-
Bisulfite Conversion: Genomic DNA is treated with sodium bisulfite to convert unmethylated cytosines to uracils, while methylated cytosines remain unchanged.
-
PCR Amplification: The promoter region of the target gene (e.g., AHR) is amplified by PCR using primers specific for the bisulfite-converted DNA.
-
Cloning and Sequencing: The PCR products are cloned into a suitable vector, and multiple clones are sequenced to determine the methylation status of individual CpG sites.
Visualizing the Molecular Effects of this compound
The following diagrams illustrate the mechanism of action and the experimental workflow for assessing the effects of this compound.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for validation.
Conclusion
This compound presents a compelling case as a novel anti-cancer agent with a clear mechanism of action involving the epigenetic regulation of tumor suppressor genes. Its ability to inhibit DNMT1 and subsequently upregulate genes like AHR, p21, and p27 underscores its therapeutic potential. The provided comparative data and detailed experimental protocols offer a solid foundation for researchers to further investigate and validate the efficacy of this compound in various cancer models. Future studies should aim to broaden the comparative analysis with other epigenetic modulators and explore its effects on a wider range of tumor suppressor genes and associated signaling pathways.
References
- 1. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Isofistularin-3: A Comparative Analysis of its Anticancer Efficacy Across Diverse Tumor Models
For Immediate Release
A comprehensive review of existing preclinical data reveals the marine-derived compound Isofistularin-3 demonstrates notable anticancer effects, particularly in hematological malignancies. This guide provides a comparative analysis of its activity across various tumor models, summarizing key efficacy data and outlining the experimental protocols used to generate these findings. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's therapeutic potential.
Comparative Efficacy of this compound in Vitro
This compound has been evaluated against a panel of cancer cell lines, showing a range of potencies. The most significant activity has been observed in leukemia and lymphoma cell lines. Data on its effect on pheochromocytoma and other solid tumor cell lines is also available, indicating a degree of differential sensitivity.
| Cell Line | Cancer Type | Parameter | Value (µM) | Citation |
| Hematological Malignancies | ||||
| RAJI | Burkitt's Lymphoma | GI50 | 9.9 ± 8.6 | [1] |
| U-937 | Histiocytic Lymphoma | GI50 | 8.1 ± 5.6 | [1] |
| JURKAT | T-cell Leukemia | GI50 | 10.2 ± 5.8 | [1] |
| K-562 | Chronic Myelogenous Leukemia | GI50 | 8.3 ± 3.6 | [1] |
| MEG-01 | Megakaryoblastic Leukemia | GI50 | 14.8 ± 5.3 | [1] |
| HL-60 | Promyelocytic Leukemia | GI50 | 8.1 ± 4.7 | [1] |
| Solid Tumors | ||||
| MPC | Pheochromocytoma | EC50 (normoxia) | 43-44 | [2] |
| EC50 (hypoxia) | 59-91 | [2] | ||
| MTT | Pheochromocytoma | EC50 (normoxia) | 43-44 | [2] |
| EC50 (hypoxia) | 59-91 | [2] | ||
| PC-3 | Prostate Cancer | GI50 | 41.1 ± 7.7% growth inhibition at 50 µM | [1] |
| SH-SY5Y | Neuroblastoma | GI50 | > 50 | [1] |
GI50: 50% Growth Inhibition concentration. EC50: Half maximal effective concentration.
Mechanism of Action: Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects through a multi-faceted mechanism primarily involving the inhibition of DNA methyltransferase 1 (DNMT1), leading to the re-expression of tumor suppressor genes.[1] This initial action triggers a cascade of downstream effects, including cell cycle arrest and sensitization to apoptosis.
This compound Induced Cell Cycle Arrest
This compound treatment leads to a G0/G1 phase cell cycle arrest in cancer cells.[1] This is achieved by modulating the expression of key cell cycle regulatory proteins. The compound upregulates the cyclin-dependent kinase inhibitors p21 and p27, while simultaneously downregulating the expression of Cyclin E1, Proliferating Cell Nuclear Antigen (PCNA), and the proto-oncogene c-myc.[1]
Sensitization to TRAIL-Induced Apoptosis
A significant aspect of this compound's anticancer activity is its ability to sensitize cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-induced apoptosis.[1][3] This is particularly relevant for TRAIL-resistant cancer cells. This compound achieves this by downregulating key anti-apoptotic proteins, survivin and cellular FLICE-like inhibitory protein (c-FLIP).[1] Furthermore, it promotes the expression of the TRAIL receptor, Death Receptor 5 (DR5), on the cell surface, thereby enhancing the pro-apoptotic signal.[1][3]
Experimental Protocols
The following are summaries of the key experimental methodologies employed in the cited studies to evaluate the anticancer effects of this compound.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with various concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals were dissolved using a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).
-
Absorbance Measurement: The absorbance of the resulting solution was measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: Cell viability was calculated as a percentage relative to the vehicle-treated control cells. The GI50 or EC50 values were determined from the dose-response curves.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Cells were treated with this compound or vehicle control for the desired time (e.g., 24 hours).
-
Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in cold ethanol (e.g., 70%) to permeabilize the cell membrane.
-
Staining: Fixed cells were washed and stained with a DNA intercalating dye, such as propidium iodide (PI), in the presence of RNase to ensure only DNA was stained.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) was quantified using appropriate software.
Western Blotting
-
Protein Extraction: Following treatment with this compound, cells were lysed using a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate was determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample were separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins were transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane was blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., p21, p27, Cyclin E1, survivin).
-
Secondary Antibody Incubation and Detection: The membrane was then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Formation Assay (Zebrafish Xenograft Model)
-
Cell Pre-treatment: Human cancer cells (e.g., PC-3 and SH-SY-5Y) were pre-treated with this compound.[1]
-
Xenotransplantation: The pre-treated cancer cells were microinjected into the yolk sac of zebrafish embryos at 2 days post-fertilization.
-
Tumor Growth Monitoring: The formation and growth of tumors were monitored over a period of days using fluorescence microscopy.
-
Data Analysis: The effect of this compound pre-treatment on tumor formation and growth was quantified and compared to control groups.
References
evaluating the synergistic effects of Isofistularin-3 with other chemotherapeutics
A detailed evaluation of the marine-derived compound Isofistularin-3 reveals its potential to significantly enhance the efficacy of certain anti-cancer agents, offering a promising avenue for combination therapies in oncology. This guide provides a comprehensive analysis of the synergistic effects of this compound with other chemotherapeutics, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.
This compound, a brominated alkaloid isolated from the marine sponge Aplysina aerophoba, has been identified as a novel DNA methyltransferase (DNMT)1 inhibitor.[1][2] This mechanism of action, which involves the epigenetic modification of gene expression, underpins its ability to synergize with other anti-cancer drugs. This guide focuses on the well-documented synergistic interaction between this compound and Tumor-Necrosis-Factor Related Apoptosis Inducing Ligand (TRAIL), a key molecule in inducing programmed cell death in cancer cells.
Synergistic Effects with TRAIL
Research has demonstrated a strong synergistic effect when this compound is combined with TRAIL in treating lymphoma cell lines.[1][2] This combination significantly enhances apoptosis (programmed cell death) in cancer cells that may otherwise be resistant to TRAIL alone.
Quantitative Analysis of Synergy
The synergistic effect of the this compound and TRAIL combination was quantified using the Combination Index (CI), a widely accepted method for evaluating drug interactions. A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
| Cell Line | Drug Combination | Combination Index (CI) | Outcome |
| RAJI (Burkitt's lymphoma) | This compound + TRAIL | 0.22[1][2] | Strong Synergy |
| U-937 (Histiocytic lymphoma) | This compound + TRAIL | 0.21[1][2] | Strong Synergy |
Mechanism of Synergistic Action
The synergistic activity of this compound and TRAIL is attributed to a multi-faceted mechanism initiated by the inhibitory effect of this compound on DNMT1.[1][2]
-
Epigenetic Modulation: As a DNMT1 inhibitor, this compound reduces DNA methylation, leading to the re-expression of tumor suppressor genes.
-
Induction of Cell Cycle Arrest: this compound induces a G0/G1 cell cycle arrest in cancer cells.[1][2]
-
Sensitization to TRAIL-induced Apoptosis: By arresting the cell cycle and modulating gene expression, this compound sensitizes cancer cells to the apoptotic effects of TRAIL.[1] This sensitization is mediated through several key molecular events:
-
Reduction of Survivin Expression: Survivin is an inhibitor of apoptosis protein that is often overexpressed in cancer. This compound treatment leads to a decrease in survivin levels.[1][2]
-
Decrease in FLIPL Expression: FLIPL is another anti-apoptotic protein that can block the TRAIL signaling pathway. This compound reduces its expression.[2]
-
Induction of ER Stress: The combination triggers endoplasmic reticulum (ER) stress, a condition that can lead to apoptosis.[1][2]
-
Upregulation of Death Receptor 5 (DR5): this compound treatment increases the cell surface expression of DR5, the receptor for TRAIL, thereby enhancing the cell's responsiveness to TRAIL.[1][2]
-
Below is a diagram illustrating the proposed signaling pathway for the synergistic action of this compound and TRAIL.
Experimental Protocols
The following are summaries of the key experimental protocols used to evaluate the synergistic effects of this compound and TRAIL.
Cell Culture and Reagents
-
Cell Lines: RAJI (Burkitt's lymphoma) and U-937 (Histiocytic lymphoma) cells were used.
-
Reagents: this compound was isolated from the marine sponge Aplysina aerophoba. Recombinant human TRAIL was used.
Cell Viability and Synergy Analysis
-
Cell Treatment: Cells were seeded in 96-well plates and treated with increasing concentrations of this compound, TRAIL, or a combination of both for a specified duration (e.g., 72 hours).
-
Viability Assay: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
-
Synergy Calculation: The combination index (CI) was calculated using the Chou-Talalay method. This method involves determining the dose-effect relationship for each drug alone and in combination. The CI values are then calculated based on the doses required to produce a certain level of effect (e.g., 50% inhibition of cell growth).
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: To quantify apoptosis, cells were stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and PI (a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells). Stained cells were then analyzed by flow cytometry.
-
Western Blotting: Protein levels of key apoptosis-related molecules (e.g., caspases, PARP, survivin, FLIPL) were determined by Western blot analysis to elucidate the molecular mechanisms of apoptosis induction.
The experimental workflow for evaluating the synergy is depicted in the diagram below.
Comparison with Other Chemotherapeutics
Currently, published research on the synergistic effects of this compound is primarily focused on its combination with TRAIL. There is a lack of available data on its synergistic potential with conventional chemotherapeutic agents such as cisplatin, paclitaxel, or doxorubicin. However, the known mechanism of this compound as a DNMT1 inhibitor suggests a broad potential for synergy with various classes of anti-cancer drugs. DNMT inhibitors, in general, are known to sensitize cancer cells to chemotherapy and radiation by reactivating silenced tumor suppressor genes.
Further research is warranted to explore the synergistic effects of this compound with other chemotherapeutics. Such studies would be valuable in expanding the therapeutic applications of this promising marine-derived compound.
Conclusion
This compound demonstrates strong synergistic anti-cancer effects when combined with TRAIL in lymphoma cell lines. This synergy is driven by its activity as a DNMT1 inhibitor, leading to cell cycle arrest and sensitization to TRAIL-induced apoptosis through the modulation of key signaling pathways. The presented data and experimental protocols provide a solid foundation for further investigation into the combinatorial therapeutic potential of this compound. Future studies should aim to evaluate its synergistic interactions with a broader range of chemotherapeutic agents to fully realize its clinical utility in cancer treatment.
References
- 1. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Isofistularin-3: A Potent DNMT1 Inhibitor Targeting the DNA Binding Site
A comprehensive comparison of Isofistularin-3 with other DNMT1 inhibitors, supported by experimental data, reveals its unique mechanism and potential as a therapeutic agent.
For researchers and professionals in drug development, the identification of novel and specific inhibitors for DNA methyltransferase 1 (DNMT1) is a critical area of focus in epigenetic therapy. This compound, a marine brominated alkaloid, has emerged as a promising new DNMT1 inhibitor with a distinct mechanism of action. This guide provides an objective comparison of this compound with other known DNMT1 inhibitors, supported by quantitative data and detailed experimental protocols.
Comparative Analysis of DNMT1 Inhibitors
This compound distinguishes itself as a direct, DNA-competitive inhibitor of DNMT1, binding within the enzyme's DNA binding site.[1] This mode of action contrasts with that of many other DNMT1 inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and a selection of alternative DNMT1 inhibitors.
| Inhibitor | Type | IC50 (DNMT1) | Reference |
| This compound | Natural Product (Marine Alkaloid) | 13.5 µM | [1] |
| Epigallocatechin-3-gallate (EGCG) | Natural Product (Green Tea Polyphenol) | Competitive with S-adenosyl-L-methionine, Ki of 6.89 µM | |
| Laccaic Acid A | Natural Product | DNA-competitive, Ki of 310 nM | |
| Psammaplin A | Natural Product (Marine) | 18.6 nM (for DNA methyltransferases) | |
| Zebularine | Nucleoside Analog | Cell-based IC50 of ~100-150 µM | |
| Decitabine | Nucleoside Analog | Induces DNMT1 degradation | |
| RG108 | Non-nucleoside Small Molecule | 115 nM |
Experimental Protocols
The confirmation of this compound's binding to DNMT1 and its inhibitory activity was established through a combination of in vitro assays and computational docking studies.
In Vitro DNMT1 Inhibition Assay
The inhibitory activity of this compound on purified DNMT1 was determined using a biochemical in vitro assay.[1]
Protocol:
-
Enzyme and Substrate Preparation: Purified recombinant human DNMT1 was used as the enzyme source. A synthetic 20-mer oligonucleotide with a single CpG site was used as the DNA substrate. S-[methyl-³H]-adenosyl-L-methionine served as the methyl donor.
-
Reaction Mixture: The reaction was carried out in a buffer containing 20 mM HEPES (pH 7.2), 1 mM EDTA, 50 mM KCl, and 10% glycerol.
-
Inhibition Assay: Increasing concentrations of this compound were pre-incubated with DNMT1 for 15 minutes at 37°C.
-
Initiation of Reaction: The methylation reaction was initiated by the addition of the DNA substrate and S-[methyl-³H]-adenosyl-L-methionine.
-
Incubation: The reaction mixture was incubated for 1 hour at 37°C.
-
Quantification: The incorporation of the radiolabeled methyl group into the DNA substrate was quantified using a scintillation counter after precipitation of the DNA and removal of unincorporated S-[methyl-³H]-adenosyl-L-methionine.
-
Data Analysis: The percentage of DNMT1 activity was calculated relative to a control reaction without the inhibitor. The IC50 value was determined from the dose-response curve.
Molecular Docking Analysis
Computational docking studies were performed to visualize the binding mode of this compound to DNMT1.[1]
Protocol:
-
Protein and Ligand Preparation: The three-dimensional structure of human DNMT1 was obtained from the Protein Data Bank. The structure of this compound was generated and optimized using molecular modeling software.
-
Docking Simulation: Docking simulations were performed using AutoDock or a similar program. The binding site was defined as the DNA binding pocket of DNMT1.
-
Analysis: The resulting docking poses were analyzed to identify the most favorable binding conformation and to visualize the interactions between this compound and the amino acid residues in the DNMT1 binding site.
Signaling Pathways and Experimental Workflows
The inhibition of DNMT1 by this compound triggers a cascade of downstream cellular events, leading to cell cycle arrest and sensitization to apoptosis.
Caption: Signaling pathway of this compound-mediated DNMT1 inhibition.
The inhibition of DNMT1 by this compound leads to the demethylation and subsequent re-expression of tumor suppressor genes.[1] This, in turn, induces cell cycle arrest in the G0/G1 phase through the upregulation of p21 and p27 and the downregulation of cyclin E1, PCNA, and c-myc.[1] Furthermore, this compound sensitizes cancer cells to TRAIL-induced apoptosis by downregulating the anti-apoptotic proteins survivin and c-FLIP(L), and by inducing endoplasmic reticulum (ER) stress, which leads to the upregulation of GRP78 and the cell surface expression of the TRAIL receptor DR5.
References
Assessing the Long-Term Stability and Activity of Isofistularin-3: A Comparative Guide
For researchers and drug development professionals, understanding the long-term stability and sustained bioactivity of a compound is critical for its development as a therapeutic agent. This guide provides a comparative overview of Isofistularin-3, a marine-derived brominated alkaloid, and two other notable marine natural products, Aeroplysinin-1 and Psammaplin A. While direct long-term stability data for these compounds is limited in published literature, this guide outlines the necessary experimental protocols to generate such data and presents existing comparative bioactivity information.
Comparative Bioactivity of this compound and Alternatives
This compound has been identified as a DNA methyltransferase 1 (DNMT1) inhibitor, leading to the re-expression of tumor suppressor genes and subsequent anti-cancer effects.[1][2] Its performance, when compared to other marine-derived compounds with anti-cancer properties, highlights a distinct mechanism of action. Aeroplysinin-1, also isolated from the same sponge genus Aplysina, and Psammaplin A, are included here as key comparators due to their well-documented cytotoxic and enzyme-inhibiting activities.
| Compound | Primary Mechanism of Action | Reported IC50 Values | Key Cellular Effects |
| This compound | DNMT1 Inhibition | ~13.5 µM (in vitro DNMT1 assay) | Induces G0/G1 cell cycle arrest, autophagy, and apoptosis; sensitizes cancer cells to TRAIL-induced apoptosis.[1][2] |
| Aeroplysinin-1 | Inhibition of receptor tyrosine kinases, anti-angiogenic | IC50s ranging from 2.3 to 17 µM against various cancer cell lines. | Induces apoptosis in endothelial cells; potent antibiotic effects on Gram-positive bacteria. |
| Psammaplin A | HDAC and DNMT Inhibition | IC50 of 45 nM for HDAC1 and 18.6 nM for DNMTs. | Induces apoptosis; has antibacterial activity against Gram-positive bacteria.[3] |
Experimental Protocols for Long-Term Stability and Activity Assessment
To rigorously assess the long-term stability of this compound, a structured study following international guidelines (e.g., ICH guidelines) is necessary.[4][5] This involves subjecting the compound to a range of storage conditions over an extended period and periodically evaluating its chemical integrity and biological activity.
Long-Term and Accelerated Stability Testing
Objective: To determine the chemical stability of this compound under various storage conditions.
Methodology:
-
Sample Preparation: Prepare multiple batches of purified this compound, Aeroplysinin-1, and Psammaplin A, each dissolved in a suitable solvent (e.g., DMSO) at a known concentration. The compounds should be stored in appropriate, sealed containers to prevent degradation from light and air.
-
Storage Conditions:
-
Time Points for Analysis:
-
Analytical Method: At each time point, the concentration and purity of the compound will be assessed using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method. The appearance of any degradation products will also be monitored.
Long-Term Bioactivity Assessment
Objective: To determine if this compound retains its biological activity over time.
Methodology:
-
DNMT1 Inhibition Assay: At each time point from the stability study, the stored this compound samples will be used to determine their ability to inhibit DNMT1 activity. A colorimetric or fluorometric DNMT1 activity/inhibition assay kit can be used for this purpose.[1][6] The IC50 value will be calculated at each time point and compared to the initial value.
-
Cell-Based Assays:
-
Cell Viability Assay: The effect of the stored this compound on the viability of a relevant cancer cell line (e.g., RAJI or U-937 lymphoma cells) will be assessed using an MTT or similar assay. The GI50 (50% growth inhibition) will be determined.
-
Apoptosis Assay: To confirm that the mechanism of action is retained, an apoptosis assay (e.g., Annexin V/PI staining followed by flow cytometry) will be performed on a cancer cell line treated with the stored this compound.
-
Visualizing Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate the key signaling pathway of this compound and the proposed experimental workflow for assessing its long-term stability and activity.
References
Safety Operating Guide
Proper Disposal Procedures for Isofistularin-3: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of Isofistularin-3
This compound, a brominated alkaloid derived from the marine sponge Aplysina aerophoba, exhibits significant cytotoxic activity, functioning as a DNA methyltransferase (DNMT) 1 inhibitor.[1][2][3] This activity, which induces cell cycle arrest and apoptosis in cancer cells, necessitates its classification and handling as a hazardous cytotoxic compound.[1][2][3] Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following disposal procedures are based on established guidelines for the management of cytotoxic and marine-derived toxins.[4][5][6][7][8][9]
Proper disposal is critical to mitigate risks to personnel and the environment. Cytotoxic waste must be segregated from other laboratory waste streams to prevent cross-contamination and ensure appropriate final disposal, which typically involves high-temperature incineration.[4][5][6][7][10]
Immediate Safety Protocols:
Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE), including:
-
Gloves: Chemical-resistant gloves.
-
Protective Clothing: A lab coat or gown.
-
Eye Protection: Safety glasses or goggles.
-
Respiratory Protection: A fume hood should be used when handling the solid compound or preparing solutions.
Step-by-Step Disposal Procedures
-
Segregation at the Point of Generation:
-
Immediately segregate all materials contaminated with this compound. This includes unused or expired compounds, solutions, contaminated labware (e.g., pipette tips, centrifuge tubes), and personal protective equipment (PPE).[5]
-
-
Use of Designated Cytotoxic Waste Containers:
-
Solid Waste: Place solid this compound waste into a rigid, puncture-resistant container with a purple lid, clearly labeled as "Cytotoxic Waste."[5][7]
-
Liquid Waste: Collect liquid waste containing this compound in a leak-proof, screw-cap container, also with a purple lid and labeled as "Cytotoxic Waste."[7] Do not mix with other chemical waste streams.
-
Sharps Waste: Any sharps (needles, scalpels) contaminated with this compound must be disposed of in a designated purple-lidded cytotoxic sharps container.[5]
-
-
Labeling:
-
All waste containers must be clearly labeled with the words "Cytotoxic Waste" and the cytotoxic hazard symbol.[4] The label should also include the name of the waste generator, the laboratory, and the date of accumulation.
-
-
Storage:
-
Store cytotoxic waste in a secure, designated area away from general laboratory traffic until it is collected by the institution's environmental health and safety (EHS) department or a licensed hazardous waste contractor.[5]
-
-
Decontamination of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as liquid cytotoxic waste. After decontamination, the container can be disposed of as regular laboratory glassware or plastic, in accordance with institutional policies.
-
-
Final Disposal:
-
The final disposal of cytotoxic waste is through high-temperature incineration, which must be carried out by a licensed hazardous waste management company.[10] Never dispose of this compound down the drain or in the regular trash.
-
Quantitative Data Summary
The following table summarizes the known cytotoxic and inhibitory concentrations of this compound from in vitro studies.
| Parameter | Cell Line | Value | Reference |
| IC50 (DNMT1 Inhibition) | - | 13.5 ± 5.4 µM | [1] |
| IC50 (Cytotoxicity) | HeLa | 8.5 ± 0.2 µM | [11] |
| EC50 (Viability Reduction, Normoxia) | MPC, MTT | 43–44 µM | [11] |
| EC50 (Viability Reduction, Hypoxia) | MPC, MTT | 59–91 µM | [11] |
Experimental Protocols
In Vitro DNMT1 Inhibition Assay
This protocol is adapted from the study by Florean et al. (2016).[1]
-
Reagents and Materials:
-
Purified recombinant human DNMT1
-
S-adenosyl-L-methionine (SAM)
-
DNA substrate (e.g., poly(dI-dC))
-
Tritiated SAM ([³H]-SAM)
-
This compound stock solution (in DMSO)
-
Scintillation cocktail
-
Filter paper
-
Trichloroacetic acid (TCA)
-
-
Procedure:
-
Prepare a reaction mixture containing DNMT1, DNA substrate, and varying concentrations of this compound in a suitable buffer.
-
Initiate the methylation reaction by adding [³H]-SAM.
-
Incubate the reaction mixture at 37°C for a specified time.
-
Stop the reaction by spotting the mixture onto filter paper and precipitating the DNA with cold TCA.
-
Wash the filter paper to remove unincorporated [³H]-SAM.
-
Measure the amount of incorporated [³H] using a scintillation counter.
-
Calculate the percentage of DNMT1 inhibition relative to a control reaction without this compound.
-
Cell Viability Assay
This protocol is based on the methodology described by Lauffer et al. (2018).[11]
-
Reagents and Materials:
-
Cancer cell lines (e.g., HeLa, MPC, MTT)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Resazurin-based viability reagent (e.g., alamarBlue)
-
96-well microplates
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for 24-72 hours.
-
Add the resazurin-based reagent to each well and incubate for 2-4 hours.
-
Measure the fluorescence or absorbance using a plate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 or EC50 value.
-
Signaling Pathways and Workflows
Below are diagrams illustrating the mechanism of action of this compound and a typical experimental workflow for its analysis.
References
- 1. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. danielshealth.ca [danielshealth.ca]
- 5. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 6. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 7. sharpsmart.co.uk [sharpsmart.co.uk]
- 8. Waste Management and Disposal | Marine Biological Laboratory [mbl.edu]
- 9. ehs.washington.edu [ehs.washington.edu]
- 10. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 11. mdpi.com [mdpi.com]
Personal protective equipment for handling Isofistularin-3
Essential Safety and Handling Guide for Isofistularin-3
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of this compound. As a novel brominated alkaloid with potential biological activity, it is imperative to handle this compound with a high degree of caution, even in the absence of a formal Safety Data Sheet (SDS). The following procedures are based on available toxicological data, the chemical properties of related compounds, and general best practices for laboratory safety when working with new chemical entities.
I. Compound Data Summary
A summary of the known quantitative data for this compound is presented below. This information is critical for risk assessment and the implementation of appropriate safety measures.
| Property | Value | Source |
| Molecular Formula | C₃₁H₃₀Br₆N₄O₁₁ | PubChem |
| Molecular Weight | 1114.0 g/mol | PubChem |
| In Vitro Activity | DNMT1 Inhibitor (IC₅₀ = 13.5 ± 5.4 μM) | --INVALID-LINK-- |
| Toxicity Profile | No acute toxicity observed in zebrafish development. Induces cell cycle arrest and apoptosis in cancer cell lines. | --INVALID-LINK-- |
II. Personal Protective Equipment (PPE)
Given the biological activity of this compound as a DNA methyltransferase inhibitor and its classification as a brominated alkaloid, a stringent PPE protocol is mandatory to prevent exposure.
1. Hand Protection:
-
Gloves: Wear two pairs of chemical-resistant gloves (e.g., nitrile) at all times when handling this compound. The outer glove should be removed and disposed of as contaminated waste immediately after handling the compound. The inner glove should be removed and disposed of upon leaving the work area.
2. Eye and Face Protection:
-
Safety Goggles: Chemical splash goggles are required to protect against accidental splashes.
-
Face Shield: A face shield should be worn in addition to safety goggles when there is a significant risk of splashing, such as during solution preparation or transfer of larger quantities.
3. Body Protection:
-
Laboratory Coat: A buttoned, long-sleeved laboratory coat must be worn to protect skin and clothing.
-
Disposable Gown: For procedures with a higher risk of contamination, a disposable, fluid-resistant gown worn over the lab coat is recommended.
4. Respiratory Protection:
-
Chemical Fume Hood: All work with solid this compound and the preparation of its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Respirator: If work cannot be performed in a fume hood, a risk assessment must be conducted to determine the appropriate respiratory protection. A NIOSH-approved respirator with cartridges for organic vapors and particulates may be required.
III. Experimental Protocols: Safe Handling and Disposal
Adherence to the following step-by-step procedures is essential for minimizing risk during the handling and disposal of this compound.
A. Handling Protocol
-
Preparation:
-
Before handling this compound, ensure that all necessary PPE is correctly donned.
-
Designate a specific area within a chemical fume hood for the handling of this compound.
-
Have a chemical spill kit readily accessible.
-
-
Weighing and Solution Preparation:
-
Perform all weighing of solid this compound within the chemical fume hood.
-
Use disposable weighing boats or paper.
-
When preparing solutions, add the solvent to the solid slowly to avoid generating dust or aerosols.
-
Clearly label all containers with the compound name, concentration, date, and appropriate hazard warnings.
-
-
Experimental Use:
-
Conduct all experimental procedures involving this compound within the designated area of the fume hood.
-
Avoid direct contact with the compound and its solutions.
-
Use dedicated equipment (e.g., pipettes, spatulas) for handling this compound. If not possible, thoroughly decontaminate equipment after use.
-
-
Post-Handling:
-
After handling, carefully remove and dispose of the outer pair of gloves in the designated hazardous waste container.
-
Wipe down the work surface in the fume hood with an appropriate decontaminating solution.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
B. Disposal Plan
As a brominated organic compound with biological activity, this compound and all associated waste must be treated as hazardous.
-
Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound (e.g., gloves, weighing paper, pipette tips) must be collected in a clearly labeled, sealed container for "Halogenated Organic Solid Waste."
-
Liquid Waste: All liquid waste containing this compound must be collected in a clearly labeled, sealed container for "Halogenated Organic Liquid Waste."
-
Sharps Waste: Contaminated sharps (e.g., needles, razor blades) must be placed in a designated sharps container for hazardous chemical waste.
-
-
Decontamination of Glassware:
-
Glassware that has been in contact with this compound should be rinsed with a suitable organic solvent (e.g., ethanol or acetone) three times.
-
The first two rinsates must be collected as halogenated organic liquid waste.
-
The third rinse may be collected as non-halogenated waste if a non-halogenated solvent is used.
-
-
Final Disposal:
-
All hazardous waste containers must be stored in a designated satellite accumulation area.
-
Arrange for the disposal of all this compound waste through your institution's environmental health and safety (EHS) office.
-
Do not dispose of any this compound waste down the drain or in the regular trash.
-
IV. Emergency Procedures
In the event of an accidental exposure or spill, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill:
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for hazardous waste disposal.
-
For large spills, evacuate the area and contact your institution's EHS office immediately.
-
Mandatory Visualizations
The following diagrams illustrate the key procedural workflows for ensuring safety when handling this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Logical flow for the proper disposal of this compound waste.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
